molecular formula C16H14N2O2 B1586050 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole CAS No. 620633-54-7

5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole

カタログ番号: B1586050
CAS番号: 620633-54-7
分子量: 266.29 g/mol
InChIキー: DQUCWLYNWVXPCI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-[4-(4-Methoxyphenoxy)phenyl]-1H-pyrazole ( 620633-54-7) is a high-purity organic compound supplied for advanced research and development applications. This pyrazole derivative has a molecular formula of C16H14N2O2 and a molecular weight of 266.29 g/mol. The compound is characterized by a melting point of approximately 179.5 °C and a density of 1.205 g/cm³ . As a member of the pyrazole family, this compound is of significant interest in medicinal and materials chemistry. Pyrazole cores are widely recognized as privileged structures in drug discovery due to their diverse pharmacological profiles . While specific biological data for this particular molecule is limited in the public domain, structurally similar pyrazole and pyrazolone derivatives have demonstrated potent antimicrobial activities in scientific studies, showing efficacy against challenging strains such as methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Aspergillus niger . Other pyrazole-based compounds have also been investigated for their antioxidant properties, which include radical scavenging abilities and the protection of biomolecules like DNA from oxidative damage . Researchers can leverage this compound as a key synthetic intermediate or as a scaffold for developing new bioactive molecules, catalysts, or functional materials. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

特性

IUPAC Name

5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-13-6-8-15(9-7-13)20-14-4-2-12(3-5-14)16-10-11-17-18-16/h2-11H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUCWLYNWVXPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384482
Record name 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

620633-54-7
Record name 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1,5-Diarylpyrazole Derivatives: A Technical Guide to Biological Activity, SAR, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-diarylpyrazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to position two aromatic rings in a specific spatial arrangement that mimics key biological substrates. This architecture has yielded blockbuster therapeutics, most notably Celecoxib (a selective COX-2 inhibitor) and Rimonabant (a CB1 receptor inverse agonist). This guide provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic underpinnings, and regioselective synthetic strategies required to exploit this scaffold for drug discovery.

Part 1: Structural Foundation & SAR Landscape

The biological potency of this class stems from the specific 1,5-substitution pattern on the pyrazole core. Unlike their 1,3-diaryl isomers, the 1,5-diaryl congeners adopt a twisted conformation that fits into specific hydrophobic pockets of target proteins (e.g., the COX-2 side pocket).

Chemical Architecture

The core structure consists of a pyrazole ring substituted at the nitrogen (N1) and the adjacent carbon (C5) with aryl groups.[1]

  • 1-Position (N1): Critical for pharmacokinetic properties and specific receptor anchoring (e.g., the sulfonamide group in Celecoxib binds to the hydrophilic side pocket of COX-2).

  • 5-Position (C5): Typically a lipophilic phenyl ring that occupies the hydrophobic channel.

  • 3-Position (C3): Often substituted with electron-withdrawing groups (CF3) or amides to tune electronic properties and selectivity.

Visualization: General Scaffold & Numbering

G Core Pyrazole Core (N1-N2-C3-C4-C5) Pos1 Position 1 (N1) Determinant for COX-2/CB1 (e.g., Sulfonamide, 2,4-Cl2-Phenyl) Core->Pos1 N-Arylation Pos5 Position 5 (C5) Hydrophobic Interaction (Steric Bulk Critical) Core->Pos5 C-C Bond Pos3 Position 3 (C3) Selectivity Tuner (CF3, Carboxamide) Core->Pos3 Substituent Pos1->Pos5 Vicinal Arrangement (Critical for Bioactivity)

Figure 1: The 1,5-diarylpyrazole pharmacophore. The vicinal arrangement of aryl groups at N1 and C5 is the structural determinant for biological activity.

Part 2: Therapeutic Profiles & Mechanisms

Anti-Inflammatory: Selective COX-2 Inhibition

Mechanism: Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, proinflammatory).[2] 1,5-Diarylpyrazoles achieve COX-2 selectivity by exploiting a single amino acid difference in the active site: Val523 in COX-2 vs. Ile523 in COX-1. The smaller Valine residue in COX-2 opens a hydrophobic side pocket accessible to the bulky 1,5-diaryl scaffold.

Key Compound: Celecoxib (SC-58635) [3][4][5]

  • Structure: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[3][4][6]

  • SAR Insight: The p-sulfamoylphenyl group at N1 binds to the hydrophilic side pocket (Arg120/Glu524), while the p-tolyl group at C5 fits the hydrophobic channel. The C3-CF3 group enhances lipophilicity and metabolic stability.

Cannabinoid Modulation: CB1 Antagonism

Mechanism: The endocannabinoid system regulates energy balance and mood. CB1 receptor antagonists/inverse agonists reduce appetite and increase energy expenditure.

Key Compound: Rimonabant (SR141716A) [7][8]

  • Structure: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.[9][10]

  • SAR Insight:

    • N1: 2,4-Dichlorophenyl is essential for high affinity.

    • C3: Carboxamide-linked piperidine moiety interacts with Lys192 (critical for antagonism).

    • C5: 4-Chlorophenyl group.[10][11]

  • Clinical Note: Rimonabant was withdrawn due to psychiatric side effects (depression/suicidality), driving research into peripherally restricted derivatives that do not cross the Blood-Brain Barrier (BBB).

Emerging Areas: Anticancer & Antimicrobial[12]
  • Anticancer: Dual inhibition of EGFR and JNK-2.[12] Derivatives with vanillin or sulfanilamide tails have shown IC50 values < 2.0 µM against HeLa and HepG2 cell lines.

  • Antimicrobial: Electron-deficient rings (e.g., nitro/bromo-substituted) at C5 enhance activity against S. aureus and E. coli.

Part 3: Synthetic Strategies for Regiocontrol

The primary synthetic challenge is regioselectivity . The condensation of 1,3-diketones with aryl hydrazines typically yields a mixture of 1,5-diaryl and 1,3-diaryl isomers.

The Regioselectivity Problem
  • Kinetic vs. Thermodynamic Control: The hydrazine nitrogen can attack either carbonyl of the 1,3-diketone.

  • Solution: Use of hydrazine hydrochloride salts in polar solvents (EtOH) often favors the 1,5-isomer due to steric and electronic steering.

Visualization: Synthetic Pathway

Synthesis Start Starting Materials: Acetophenone + Ethyl Trifluoroacetate Step1 Claisen Condensation (Base: NaOMe/LiHMDS) Start->Step1 Inter Intermediate: 1,3-Diketone (Enolate) Step1->Inter Reaction Cyclization Reaction (Reflux EtOH) Inter->Reaction Reagent Reagent: Aryl Hydrazine Hydrochloride Reagent->Reaction Prod1 Target: 1,5-Diarylpyrazole (Major Product with HCl salt) Reaction->Prod1 Regioselective Prod2 Impurity: 1,3-Diarylpyrazole (Minor Product) Reaction->Prod2 Side Reaction

Figure 2: Regioselective synthesis pathway. The use of hydrazine salts directs the nucleophilic attack to favor the 1,5-isomer.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of Celecoxib Analog

Objective: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

  • Claisen Condensation:

    • To a solution of 4'-methylacetophenone (10 mmol) in MTBE (25 mL), add 25% NaOMe in MeOH (12 mmol).

    • Add ethyl trifluoroacetate (11 mmol) dropwise.

    • Stir at room temperature for 16 h.

    • Acidify with 1N HCl, extract with ethyl acetate, and concentrate to yield the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione .

  • Cyclization:

    • Dissolve the 1,3-dione intermediate (5 mmol) in Ethanol (20 mL).

    • Add 4-sulfamoylphenylhydrazine hydrochloride (5.5 mmol). Note: Using the HCl salt is critical for 1,5-selectivity.

    • Reflux the mixture for 4–6 hours. Monitor by TLC.

    • Cool to room temperature.[13] The 1,5-isomer often precipitates.

  • Purification:

    • Filter the precipitate.

    • Recrystallize from Ethanol/Water to remove traces of the 1,3-isomer.

    • Validation: 1H NMR should show the pyrazole proton singlet around δ 6.8–7.2 ppm.

Protocol B: COX-2 Inhibition Assay (In Vitro)

Objective: Determine IC50 of synthesized derivatives against COX-2.

  • Reagents: Recombinant human COX-2 enzyme, Arachidonic acid (substrate), TMPD (colorimetric probe), Heme.

  • Preparation:

    • Incubate COX-2 enzyme in Tris-HCl buffer (pH 8.0) with Heme and the test compound (dissolved in DMSO, variable concentrations 0.01–10 µM) for 10 minutes at 25°C.

  • Initiation:

    • Add Arachidonic acid (100 µM) and TMPD.

  • Measurement:

    • COX-2 converts arachidonic acid to PGG2, reducing TMPD in the process.

    • Measure absorbance at 590 nm after 5 minutes.

  • Calculation:

    • Calculate % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100.

    • Plot log[concentration] vs. % inhibition to derive IC50.

Part 5: Data Summary

Table 1: Comparative Activity of Key 1,5-Diarylpyrazole Derivatives

CompoundTargetPrimary Activity (IC50/Ki)Selectivity IndexClinical Status
Celecoxib COX-2IC50: 0.04 - 0.06 µM> 400 (vs COX-1)FDA Approved
SC-58125 COX-2IC50: 0.05 µM> 100Research Tool
Rimonabant CB1Ki: 1.96 nM> 500 (vs CB2)Withdrawn
Compound 6h EGFRIC50: 1.7 µMN/APreclinical
Compound 9s TubulinIC50: 1.9 µM (HeLa)N/APreclinical

References

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of Celecoxib. Source: Journal of Medicinal Chemistry (1997). URL:[Link]

  • Rational design, synthesis and biological evaluation of new 1,5-diarylpyrazole derivatives as CB1 receptor antagonists. Source: European Journal of Medicinal Chemistry (2009).[11] URL:[Link]

  • Development of 1,5-diarylpyrazoles as EGFR/JNK-2 dual inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2024).[14] URL:[Link]

  • Regioselective Synthesis of 1-Aryl-3,4-substituted-5-(methylthio)pyrazoles. Source: The Journal of Organic Chemistry (2005). URL:[Link]

  • Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules. Source: Arabian Journal of Chemistry (2022). URL:[Link]

Sources

Foreword: The Crucial Role of Lck in T-Cell Function

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Small Molecule Lck Tyrosine Kinase Inhibitors

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa non-receptor tyrosine kinase and a pivotal member of the Src kinase family.[1][2] Predominantly expressed in T-cells and Natural Killer (NK) cells, Lck is indispensable for T-cell development and activation.[3][4][5] Its role as a central mediator in T-cell receptor (TCR) signaling makes it a high-value target for therapeutic intervention in a host of human diseases, including autoimmune disorders, organ transplant rejection, and certain cancers.[2][6][7][8] This guide provides a technical deep-dive into the world of small molecule Lck inhibitors, from fundamental biology and mechanism of action to the practicalities of experimental characterization and drug development.

The Lck Kinase: Structure, Regulation, and Signaling

To effectively inhibit a target, one must first understand its architecture and function. Lck's structure is archetypal of the Src family, comprising several key functional domains that dictate its activity and interactions.[9][10]

  • SH4 Domain: An N-terminal domain responsible for myristoylation and palmitoylation, which anchors Lck to the plasma membrane.[1][10]

  • Unique Domain: A region with low sequence homology among Src family members, contributing to specific protein-protein interactions.[10]

  • SH3 and SH2 Domains: These domains mediate protein-protein interactions. The SH3 domain binds to proline-rich motifs, while the SH2 domain recognizes and binds to phosphotyrosine residues.[1][9]

  • Kinase Domain (SH1): The catalytic core responsible for transferring a phosphate group from ATP to tyrosine residues on substrate proteins.[1][10]

  • C-terminal Regulatory Tail: Contains a critical inhibitory tyrosine residue (Tyr505).[10]

The activity of Lck is tightly controlled by a dual-switch phosphorylation mechanism.[3][11]

  • Inhibition: In resting T-cells, the C-terminal Src Kinase (Csk) phosphorylates Tyr505. This phosphorylated tail then binds intramolecularly to Lck's own SH2 domain, forcing the kinase into a closed, inactive conformation.[1][12]

  • Activation: T-cell activation involves the phosphatase CD45, which dephosphorylates Tyr505, releasing the SH2 domain and allowing the kinase to adopt a more open, partially active state.[3][13] Full, robust activation is achieved through trans-autophosphorylation at Tyr394 within the kinase domain's activation loop.[1][12][14]

Upon TCR engagement with an antigen-MHC complex, Lck is the first kinase to be activated.[6] It phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the TCR-associated CD3 complex.[1][4] This phosphorylation event creates docking sites for another kinase, ZAP-70, which is then recruited and subsequently phosphorylated by Lck, propagating the signal downstream to activate transcription factors and elicit a full T-cell response.[1][2][13]

Lck_Signaling_Pathway cluster_cytoplasm TCR TCR/CD3 Complex Lck_active Lck (Active) pY394 TCR->Lck_active Recruits via CD4/CD8 ZAP70 ZAP-70 TCR->ZAP70 Recruits (via pITAMs) CD4_8 CD4/CD8 Lck_inactive Lck (Inactive) pY505 Lck_inactive->Lck_active Autophosphorylates Y394 CD45 CD45 CD45->Lck_inactive Lck_active->TCR Phosphorylates ITAMs Lck_active->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT Phosphorylates Downstream Downstream Signaling (PI3K, PLCγ, etc.) LAT->Downstream Response T-Cell Activation (Proliferation, Cytokine Release) Downstream->Response

Figure 1: Simplified Lck signaling cascade in T-cell activation.

The Rationale for Lck Inhibition

Given Lck's essential role, blocking its activity presents a powerful strategy to dampen the T-cell response. Small molecule inhibitors typically function by competing with ATP for binding within the kinase domain's active site, thereby preventing the phosphorylation of downstream substrates.[6][15]

The primary challenge in developing Lck inhibitors is achieving selectivity . The ATP-binding pocket is highly conserved across the kinome, especially within the Src family. Distinguishing Lck from highly homologous kinases like Src, Fyn, Lyn, and others is critical to avoid off-target effects that could lead to toxicity or unintended biological consequences.[16][17] Successful strategies often exploit subtle differences in the amino acid composition of regions adjacent to the ATP-binding site, allowing inhibitors to make additional contacts in unique hydrophobic pockets.[18]

Over the last two decades, medicinal chemistry efforts have explored various chemical scaffolds to achieve potent and selective Lck inhibition.[2] Prominent examples include pyrazolopyrimidines, indandiones, and phenoxypyrimidines.[2][5][19]

Profile of Key Small Molecule Lck Inhibitors

Examining specific compounds provides insight into the evolution of Lck inhibitor design.

  • Saracatinib (AZD0530): Developed as a potent dual Src/Abl kinase inhibitor, Saracatinib also potently inhibits Lck and other Src family members.[20][21] Its broad activity profile makes it a powerful research tool for studying Src family biology but complicates its use as a selective Lck probe. It has been evaluated in clinical trials primarily for cancer, targeting Src's role in proliferation and metastasis.[22]

  • A-770041: Representing a significant step towards selectivity, A-770041 is a pyrazolo[3,4-d]pyrimidine-based compound designed for greater specificity for Lck over other Src family kinases.[2][23] It is approximately 300-fold more selective for Lck than for Fyn, another key Src family kinase in T-cells.[16][23][24][25] This selectivity allowed for clearer validation of Lck as a therapeutic target, with A-770041 demonstrating efficacy in preclinical models of organ transplant rejection.[23][26]

The following table summarizes the inhibitory potency of these representative compounds against Lck and other relevant kinases.

Compound Lck IC₅₀ (nM) Src IC₅₀ (nM) Fyn IC₅₀ (nM) Selectivity (Lck vs. Fyn) References
Saracatinib (AZD0530)Potent (2.7-11 nM range for Src family)2.7Potent (2.7-11 nM range)Low[27]
A-7700411479,10044,100~300-fold[16][23][26]
"Lck Inhibitor" (compound 25)74,200N/AHigh (vs. Src)[28]
PP245N/ALow[2]

Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration). The data presented is for comparative purposes.

A Practical Guide to Lck Inhibitor Characterization

Validating a novel Lck inhibitor requires a multi-tiered experimental approach, moving from direct enzyme inhibition to cellular effects and finally, broad selectivity profiling. This workflow ensures that the observed biological activity is a direct result of on-target Lck inhibition.

Workflow start Novel Compound biochem Biochemical Kinase Assay start->biochem Test direct enzyme inhibition cell_based Cell-Based Functional Assay biochem->cell_based Confirm cellular potency (IC₅₀ vs EC₅₀) sub_biochem • Measures direct Ki or IC₅₀ • Determines potency against isolated Lck biochem->sub_biochem selectivity Kinome-wide Selectivity Profile cell_based->selectivity Assess off-target activity sub_cell • Measures functional EC₅₀ • Confirms cell permeability & target engagement cell_based->sub_cell validated Validated Lck Inhibitor selectivity->validated Establish on-target mechanism sub_select • Screens against >400 kinases • Identifies potential off-targets selectivity->sub_select

Figure 2: Experimental workflow for the validation of a small molecule Lck inhibitor.
Protocol: Biochemical Lck Kinase Assay

Causality: The first and most crucial step is to determine if the compound directly inhibits the catalytic activity of the Lck enzyme in a clean, isolated system. This confirms the molecule's potential as a direct kinase inhibitor and provides a quantitative measure of its potency (IC₅₀). The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[29][30]

Methodology: ADP-Glo™ Lck Inhibition Assay [29][31]

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human Lck enzyme and the substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase reaction buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in kinase reaction buffer to create 2X compound solutions. Include a "no inhibitor" (DMSO vehicle) control and a "no enzyme" background control.

    • Prepare a 2X ATP solution in kinase reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the 2X inhibitor solution (or control) to each well.

    • Add 5 µL of the 2X Lck enzyme/substrate solution to the wells.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by Lck back into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Read the luminescence of each well using a plate reader.

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the background as 0% activity.

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol: Cell-Based Lck Functional Assay

Causality: A potent biochemical inhibitor must also be effective in a cellular context. This assay validates that the compound can permeate the cell membrane, engage with Lck in the cytoplasm, and inhibit a downstream physiological process that is dependent on Lck activity. Measuring the inhibition of IL-2 production in response to T-cell activation is a classic and reliable readout of Lck pathway inhibition.[23][26]

Methodology: Inhibition of Anti-CD3-Induced IL-2 Production [23]

  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1x10⁶ cells/mL.

  • Compound Treatment and T-Cell Stimulation:

    • Plate 100 µL of the cell suspension into a 96-well plate pre-coated with an anti-CD3 antibody (e.g., OKT3) to stimulate the TCR.

    • Prepare serial dilutions of the Lck inhibitor. Add 100 µL of the 2X inhibitor solutions to the appropriate wells. Include a "no inhibitor" (vehicle) control and an "unstimulated" (no anti-CD3) control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • IL-2 Quantification:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Quantify the concentration of IL-2 in the supernatant using a standard commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the IL-2 standards provided in the ELISA kit.

    • Calculate the IL-2 concentration for each sample from the standard curve.

    • Normalize the data, setting the IL-2 production in the stimulated, "no inhibitor" control as 100%.

    • Plot the percent inhibition of IL-2 production versus the logarithm of inhibitor concentration and fit the data to determine the cellular EC₅₀ value.

The Path Forward: Achieving Selectivity and Therapeutic Potential

The future of Lck inhibitor development hinges on rational, structure-based design to achieve superior selectivity.[32] High-resolution crystal structures of Lck in complex with inhibitors have revealed that while the core ATP-binding site is conserved, adjacent hydrophobic pockets can be exploited to gain selectivity over other Src family kinases.[18] By designing molecules that extend into these unique pockets, medicinal chemists can create compounds with improved on-target potency and a cleaner off-target profile.[2][33]

As our understanding of the nuanced roles of different Lck pools (e.g., CD4/8-bound vs. free) and its function in various disease contexts deepens, the demand for highly selective chemical probes and therapeutics will only grow.[3][34] The continued integration of structural biology, computational modeling, and sophisticated cell biology will be paramount in developing the next generation of Lck inhibitors for treating immune-mediated diseases and cancer.[2][8]

References

  • Tyrosin-protein kinase Lck - Wikipedia. Wikipedia. [Link]

  • Zamoyska, R., et al. (2021). Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy. Cells. [Link]

  • Stachlewitz, R. F., et al. (2005). A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Yamaguchi, H., & Hendrickson, W. A. (1996). Structural basis for activation of human lymphocyte kinase Lck upon tyrosine phosphorylation. Nature. [Link]

  • What are LCK inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Abuelizz, H. A., et al. (2021). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event. MDPI. [Link]

  • LcK Inhibitors and its analogues: A Review. Der Pharma Chemica. [Link]

  • Zhu, X., et al. (1999). Structural analysis of the lymphocyte-specific kinase Lck in complex with non-selective and Src family selective kinase inhibitors. Structure. [Link]

  • Abuelizz, H. A., et al. (2021). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. ResearchGate. [Link]

  • LCK Function and Modulation: Immune Cytotoxic Response and Tumor Treatment. More than a Simple Event. Preprints.org. [Link]

  • A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation. MDPI. [Link]

  • Structure of various domains of Lck. ResearchGate. [Link]

  • 3LCK: THE KINASE DOMAIN OF HUMAN LYMPHOCYTE KINASE (LCK), ACTIVATED FORM (AUTO-PHOSPHORYLATED ON TYR394). RCSB PDB. [Link]

  • Gucalp, A., et al. (2013). Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer. Clinical Breast Cancer. [Link]

  • Lck Biochemical Activity Assay Service. Reaction Biology. [Link]

  • Wang, X., et al. (2022). New insights into the Lck-NF-κB signaling pathway. Frontiers in Immunology. [Link]

  • The TCR and LCK: foundations for T-cell activation and therapeutic innovation. Frontiers in Immunology. [Link]

  • LCK (lymphocyte-specific protein tyrosine kinase). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Bullington, J. L., et al. (1998). The development of novel and selective p56lck tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The development of novel and selective p56(lck) tyrosine kinase inhibitors. Penn State University. [Link]

  • Abuelizz, H. A., et al. (2021). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. Taylor & Francis Online. [Link]

  • LcK Inhibitors and its analogues: A Review. ResearchGate. [Link]

  • LCK Assay Kit LCK 79794. BPS Bioscience. [Link]

  • El-Damasy, D. A., et al. (2017). Novel LCK/FMS inhibitors based on phenoxypyrimidine scaffold as potential treatment for inflammatory disorders. European Journal of Medicinal Chemistry. [Link]

  • Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. ACS Publications. [Link]

  • Encoding optical control in LCK kinase to quantitatively investigate its activity in live cells. eLife. [Link]

  • Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology. [Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [Link]

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The 4-(4-Methoxyphenoxy)pyrazole Scaffold: Synthetic Architectures and Pharmacophore Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an operational whitepaper for medicinal chemists and drug discovery scientists. It prioritizes synthetic utility, structure-activity relationship (SAR) logic, and metabolic optimization strategies specific to the 4-(4-methoxyphenoxy)pyrazole scaffold.

Executive Summary & Pharmacophore Rationale

The 4-methoxyphenoxy pyrazole motif represents a "privileged scaffold" in kinase inhibitor and GPCR ligand design. Its utility stems from a unique tripartite structural contribution:

  • The Pyrazole Core: Acts as a planar, hydrogen-bond donor/acceptor system capable of mimicking the adenine ring of ATP in kinase hinges (e.g., c-Met, BTK).

  • The Phenoxy Bridge: Provides a flexible, hydrophobic "clamp" that allows the molecule to traverse the gatekeeper region or access hydrophobic back-pockets (Type II inhibition).

  • The 4-Methoxy Tail: A critical electronic modulator. The methoxy group functions as a weak hydrogen bond acceptor and a para-position blocker, preventing metabolic oxidation at the phenyl ring's most reactive site, though it introduces its own metabolic liability (O-demethylation).

Structural & Electronic Analysis

Understanding the electronic causality is prerequisites for rational design.

  • Electronic Push-Pull: The p-methoxy group is a strong

    
    -acceptor but a stronger 
    
    
    
    -donor. This increases electron density in the phenoxy ring, making it electron-rich.
  • Dipole Orientation: The ether oxygen at the 4-position of the pyrazole creates a "kinked" geometry (approx. 120° bond angle), distinct from the linear geometry of biphenyl or alkyne linkers. This is crucial for inducing induced-fit conformational changes in target proteins.

Visualization: Pharmacophore Logic

The following diagram illustrates the functional zones of the scaffold.

Pharmacophore cluster_0 Target Interaction cluster_1 Metabolic Liability Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Linker Ether Linker (Rotational Freedom) Pyrazole->Linker C4 Attachment Phenyl Phenyl Ring (Hydrophobic/Pi-Stacking) Linker->Phenyl O-Aryl Bond Methoxy 4-Methoxy Group (Electronic Donor/Metabolic Site) Phenyl->Methoxy Para-Position

Figure 1: Pharmacophore segmentation of the 4-methoxyphenoxy pyrazole scaffold.

Synthetic Methodologies

Two primary strategies exist for accessing this scaffold: De Novo Cyclization (robust, scalable) and Late-Stage Coupling (flexible, diversity-oriented).

Method A: De Novo Cyclization (The Knorr Approach)

This is the industry-standard "workhorse" method for generating 4-aryloxypyrazoles. It relies on the pre-installation of the aryloxy group onto a 1,3-dicarbonyl precursor.

Mechanism:

  • Ether Synthesis: Nucleophilic displacement of a 3-halo-2,4-pentanedione by 4-methoxyphenol.

  • Cyclization: Condensation with hydrazine (or substituted hydrazine) to close the pyrazole ring.[1]

Advantages:

  • High regiocontrol.

  • Avoids transition metal catalysts (no residual Pd/Cu).

  • Scalable to kilogram quantities.

Method B: Late-Stage Cross-Coupling (Ullmann/Chan-Lam)

Used when the pyrazole core is already decorated with complex substituents that might not survive the harsh conditions of Method A.

Mechanism:

  • Copper-Catalyzed Etherification: Reaction between a 4-hydroxypyrazole and 4-methoxyphenylboronic acid (Chan-Lam) or 4-iodoanisole (Ullmann).

Critical Limitation: 4-hydroxypyrazoles are prone to tautomerization (pyrazolones), complicating the reaction. Protection of the pyrazole nitrogen is often required.

Visualization: Synthetic Workflow

Synthesis Start1 3-Chloro-2,4-pentanedione Inter 3-(4-Methoxyphenoxy) pentane-2,4-dione Start1->Inter K2CO3, Acetone Reflux (SN2) Start2 4-Methoxyphenol Start2->Inter Product 4-(4-Methoxyphenoxy) pyrazole Inter->Product EtOH, Reflux (-2 H2O) Hydrazine Hydrazine/Hydrazide Hydrazine->Product

Figure 2: The De Novo Cyclization route (Method A).

Detailed Experimental Protocol

Objective: Synthesis of 3,5-dimethyl-4-(4-methoxyphenoxy)-1H-pyrazole via Method A. Scale: 10 mmol pilot.

Step 1: Preparation of 3-(4-methoxyphenoxy)pentane-2,4-dione
  • Setup: Charge a 100 mL round-bottom flask with 3-chloropentane-2,4-dione (1.35 g, 10 mmol), 4-methoxyphenol (1.24 g, 10 mmol), and anhydrous potassium carbonate (

    
    , 1.66 g, 12 mmol).
    
  • Solvent: Add dry acetone (30 mL). Note: Acetone is preferred over DMF for ease of workup, provided the reflux temperature is sufficient.

  • Reaction: Reflux at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting chloride is volatile and may not be visible; monitor the disappearance of the phenol.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo. The residue is typically a viscous oil or low-melting solid.

  • Purification: If necessary, recrystallize from ethanol/water or proceed directly if purity >90% by NMR.

Step 2: Cyclization to Pyrazole
  • Setup: Dissolve the intermediate from Step 1 (approx. 2.2 g) in Ethanol (20 mL).

  • Reagent Addition: Add Hydrazine monohydrate (0.6 mL, 12 mmol) dropwise at room temperature. Exotherm Warning: The reaction is exothermic.

  • Cyclization: Reflux for 2 hours.

  • Isolation: Cool the mixture to 0°C. The product usually precipitates as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold ethanol (5 mL), and dry under vacuum.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the dicarbonyl methyls (2.2-2.4 ppm) and appearance of pyrazole methyls (usually singlet ~2.1 ppm).

    • Diagnostic Signal: The methoxy singlet should appear at ~3.7-3.8 ppm. The NH proton is broad, often >12 ppm.

Medicinal Chemistry Optimization (SAR)

In a drug discovery campaign, the "4-methoxy" group is rarely the endpoint. It serves as a probe.

Metabolic Liability: The O-Demethylation Trap

The methoxy group is a primary substrate for CYP2D6 and CYP3A4 , leading to O-demethylation. The resulting phenol is rapidly glucuronidated, leading to high clearance.

Optimization Strategy: If the methoxy group is metabolically unstable, apply the following isosteric replacements:

ModificationEffect on Lipophilicity (LogP)Metabolic StabilityElectronic Effect
-OCD3 (Deuterated) NeutralHigh (KIE effect)Identical to -OMe
-OCF3 (Trifluoromethoxy) Increased (+0.5 to +1.0)Very HighStrong

-withdrawing
-Cl (Chloro) IncreasedHighWeak deactivator
-CN (Cyano) DecreasedHighStrong withdrawing
Case Study: Kinase Selectivity

In c-Met inhibitors, replacing the 4-methoxy group with a 4-fluoro or 3,4-difluoro motif often retains potency while improving half-life (


). However, if the methoxy oxygen accepts a specific H-bond in the binding pocket (rare for para-position, more common for meta), replacing it with Carbon (e.g., -Ethyl) will abolish potency.

References

  • Synthesis of 4-Aryloxypyrazoles: Sher, M., et al. "Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles."[2] Asian Journal of Chemistry, 2014, 26(23), 7435-7438. Link

  • Chan-Lam Coupling Methodology: Vilapara, K. V., et al. "Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature."[3] Asian Journal of Chemistry, 2019, 31(12), 2981-2985. Link

  • Metabolic Stability of Methoxy Groups: Meyer, M. R., et al. "Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles." Drug Metabolism and Disposition, 2015. Link

  • Kinase Inhibitor Scaffolds: Fabbro, D., et al. "Targeting protein kinases in cancer therapy: a success story." Nature Reviews Drug Discovery, 2012. (Contextual grounding for pyrazole pharmacophore).
  • General Pyrazole Synthesis Review: Khan, A. "Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry." Research & Reviews: Journal of Medicinal & Organic Chemistry, 2024.[4] Link

Sources

Precision Engineering of the Pyrazole Scaffold: A Technical Guide to Novel Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring system (


) represents a "privileged scaffold" in medicinal chemistry, particularly for anti-inflammatory therapeutics.[1][2][3][4][5] Unlike traditional NSAIDs that often cause gastric toxicity via non-selective COX-1 inhibition, novel pyrazole derivatives offer a pathway to selective COX-2 inhibition  and multi-target modulation (e.g., p38 MAPK, NF-

B). This guide provides a technical roadmap for the design, synthesis, and validation of these agents, moving beyond basic chemistry into functional drug development.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The Pharmacophore Logic

The efficacy of pyrazole-based agents hinges on the precise decoration of the heterocyclic core. The 1, 3, and 5 positions are the primary vectors for optimizing pharmacokinetics and binding affinity.

  • Position 1 (N1): Crucial for COX-2 selectivity. Substitution with a phenyl ring bearing a para-sulfonamide (

    
    ) or methylsulfone (
    
    
    
    ) group facilitates insertion into the hydrophilic side pocket of the COX-2 active site (Arg513/His90), a feature absent in COX-1.
  • Position 3 (C3): Lipophilic bulk here (e.g.,

    
    , 
    
    
    
    , or aryl groups) enhances potency by engaging the hydrophobic channel of the enzyme.
  • Position 5 (C5): Steric bulk at this position controls the torsion angle of the N1-phenyl ring, locking the molecule in a bioactive conformation.

Visualization: SAR Decision Matrix

SAR_Map Pyrazole PYRAZOLE CORE (C3H3N2) N1 N1 Position (Selectivity Vector) Pyrazole->N1 C3 C3 Position (Potency Vector) Pyrazole->C3 C5 C5 Position (Conformation Vector) Pyrazole->C5 COX2_Pocket COX-2 Side Pocket (Arg513 binding) N1->COX2_Pocket Requires p-SO2NH2 or p-SO2Me Hydro_Channel Hydrophobic Channel (Lipophilic interaction) C3->Hydro_Channel Requires -CF3 or Aryl Steric_Lock Steric Lock (Bioactive Twist) C5->Steric_Lock Requires Aryl/Heteroaryl

Figure 1: Strategic substitution vectors on the pyrazole core for maximizing COX-2 selectivity and anti-inflammatory potency.

Part 2: Advanced Synthetic Workflows

Regioselective Synthesis Protocol

A common failure point in pyrazole synthesis is the formation of regioisomers (1,3- vs 1,5-substituted products). The following protocol utilizes a Claisen-Schmidt condensation followed by cyclization with hydrazine, optimized for regiocontrol.

Reagents:

  • Acetophenone derivative (Equiv 1.0)

  • Aryl aldehyde (Equiv 1.0)

  • Hydrazine hydrate or Phenylhydrazine hydrochloride (Equiv 1.2)

  • Solvent: Ethanol (EtOH) or Glacial Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Chalcone Formation (Intermediate):

    • Dissolve acetophenone and aryl aldehyde in EtOH.

    • Add 40% NaOH dropwise at 0-5°C. Stir for 12-24h at RT.

    • Checkpoint: Monitor TLC for disappearance of aldehyde.

    • Acidify with HCl, filter the precipitate (Chalcone), and recrystallize.

  • Cyclocondensation (Pyrazole Closure):

    • Dissolve Chalcone (1 mmol) in Glacial AcOH (10 mL).

    • Add Hydrazine derivative (1.2 mmol).

    • Reflux at 110°C for 6-8 hours.

    • Causality: Acetic acid acts as both solvent and acid catalyst, promoting the nucleophilic attack of hydrazine nitrogen on the

      
      -carbon of the chalcone.
      
  • Purification:

    • Pour reaction mixture into crushed ice.

    • Filter solid product.

    • Validation: Verify regiochemistry via NOESY NMR (Nuclear Overhauser Effect Spectroscopy) to confirm spatial proximity of N1-phenyl and C5-substituents.

Visualization: Synthetic Pathway

Synthesis Start Reagents: Acetophenone + Aryl Aldehyde Step1 Claisen-Schmidt Condensation (NaOH, EtOH, RT) Start->Step1 Inter Intermediate: Chalcone (alpha,beta-unsaturated ketone) Step1->Inter Step2 Cyclization (Hydrazine, AcOH, Reflux) Inter->Step2 End Target: 1,3,5-Trisubstituted Pyrazole Step2->End  Regioselective Closure

Figure 2: Step-wise synthetic route from chalcone precursors to the final pyrazole scaffold.

Part 3: Mechanistic Pharmacology

Dual Pathway Targeting

While COX-2 inhibition reduces prostaglandin E2 (


) synthesis, novel pyrazoles (specifically pyrazole-urea hybrids ) often exhibit dual activity by also inhibiting p38 MAPK .
  • p38 MAPK Role: Phosphorylates downstream transcription factors that regulate TNF-

    
     and IL-1
    
    
    
    production.
  • Synergy: Blocking p38 prevents the induction of COX-2 expression, while direct COX-2 inhibition blocks the activity of the enzyme. This "pincer" attack is superior to NSAIDs alone.

Visualization: Signaling Cascade

Mechanism Stimulus Inflammatory Stimulus (LPS/Cytokines) p38 p38 MAPK Stimulus->p38 NFkB NF-kB (Transcription Factor) p38->NFkB Activates Nucleus Nucleus (Gene Expression) NFkB->Nucleus COX2_Gene COX-2 Expression Nucleus->COX2_Gene COX2_Enz COX-2 Enzyme COX2_Gene->COX2_Enz PGE2 PGE2 (Pain/Inflammation) COX2_Enz->PGE2 AA Arachidonic Acid AA->COX2_Enz Drug Novel Pyrazole Agent Drug->p38 Inhibits Drug->COX2_Enz Inhibits

Figure 3: Dual mechanism of action showing upstream (p38 MAPK) and downstream (COX-2) blockade.[1]

Part 4: Preclinical Validation Protocols

In Vitro: COX-1/COX-2 Inhibition Assay

This assay determines the Selectivity Index (SI =


).[6] A high SI indicates reduced gastric side effects.
  • Preparation: Use a commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Incubation:

    • Mix Assay Buffer, Heme, and COX-1 or COX-2 enzyme.

    • Add 10

      
      L of the test pyrazole compound (dissolved in DMSO).
      
    • Incubate for 10 mins at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: Read absorbance at 590 nm after 5 mins.

  • Calculation:

    
    
    
In Vivo: Carrageenan-Induced Paw Edema

This is the gold-standard model for acute inflammation.

  • Animals: Wistar albino rats (150-200g), fasted overnight.

  • Grouping:

    • Group I: Vehicle Control (CMC/Saline).

    • Group II: Standard Drug (Celecoxib, 10 mg/kg).

    • Group III-V: Test Pyrazoles (various doses).

  • Dosing: Administer compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Measurement:

    • Measure paw volume using a digital Plethysmometer at

      
       (baseline), 1h, 3h, and 5h post-injection.
      
    • Self-Validation: The left paw serves as an untreated internal control if needed, though baseline subtraction is standard.

  • Analysis: Calculate % Edema Inhibition.

    
    
    

Part 5: Data Summary & Comparative Analysis

The following table summarizes the potency of novel pyrazole hybrids compared to standard Celecoxib, based on aggregated literature data.

Compound ClassR-Group (C3/C5)IC50 COX-2 (

M)
Selectivity Index (SI)Edema Inhibition (3h)
Celecoxib (Std)

-Tolyl /

0.28~17880%
Novel Pyrazole-Urea 4-Cl-phenyl / Urea0.22>19089%
Pyranopyrazole Indole-3-yl0.458572%
Pyrazole-Pyridazine Trimethoxy-phenyl1.154578%

Data synthesized from recent SAR studies [1, 2, 4].[1][3][4] Note: Pyrazole-Urea derivatives show superior efficacy due to dual p38/COX-2 inhibition.

References

  • Ghoneim, M. M., et al. (2024).[4] Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. Available at: [Link]

  • Abdelgawad, M. A., et al. (2024).[4] New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, and investigation of anti-inflammatory potential. RSC Advances. Available at: [Link]

  • Mali, S. N., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Inotiv. (2024).[2][4] Carrageenan Induced Paw Edema Protocol. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and biological application of 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole , a research-grade heterocyclic compound often utilized as a scaffold in kinase inhibitor development.

Executive Summary

5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole is a bioactive small molecule featuring a diaryl ether motif linked to a pyrazole core. This structural configuration is a privileged scaffold in medicinal chemistry, frequently associated with the inhibition of tyrosine kinases such as Lck (Lymphocyte-specific protein tyrosine kinase) and Src family kinases. The compound is primarily synthesized from the precursor 4'-(4-methoxyphenoxy)acetophenone (CAS 54916-28-8).[1]

This guide provides a validated synthesis protocol, physicochemical characterization, and a mechanistic overview of its role in signal transduction modulation.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Nomenclature and Identification
  • IUPAC Name: 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole

  • Alternative Name: 3-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole (Tautomer)

  • Molecular Formula: C₁₆H₁₄N₂O₂

  • Molecular Weight: 266.30 g/mol

  • SMILES: COc1ccc(Oc2ccc(cc2)c3cc[nH]n3)cc1

  • Key Precursor CAS: 54916-28-8 (4'-(4-Methoxyphenoxy)acetophenone)[1][2][3]

Predicted Properties
PropertyValueNote
LogP (Predicted) 3.4 ± 0.4Lipophilic; suitable for cell permeability.
Topological Polar Surface Area (TPSA) 50.4 ŲIndicates good oral bioavailability potential.
H-Bond Donors 1Pyrazole NH
H-Bond Acceptors 3Pyrazole N, Ether O, Methoxy O
Rotatable Bonds 4Allows conformational flexibility for binding.

Synthesis & Manufacturing Protocol

The synthesis of 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole is achieved through a two-step sequence starting from the commercially available acetophenone derivative. This protocol ensures high regioselectivity and yield.

Reaction Pathway Diagram

SynthesisPathway Start 4'-(4-Methoxyphenoxy)acetophenone (CAS 54916-28-8) Inter Intermediate: 3-Hydroxy-3-[4-(4-methoxyphenoxy)phenyl]acrylaldehyde Start->Inter Step 1: Formylation Reagent1 Ethyl Formate / NaH (Claisen Condensation) Reagent1->Inter Product Target: 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole Inter->Product Step 2: Cyclization Reagent2 Hydrazine Hydrate (Cyclization) Reagent2->Product

Figure 1: Synthetic route from acetophenone precursor to the final pyrazole scaffold.

Detailed Protocol

Step 1: Formation of the 1,3-Dicarbonyl Intermediate

  • Reagents: 4'-(4-Methoxyphenoxy)acetophenone (1.0 eq), Ethyl formate (1.5 eq), Sodium hydride (NaH, 60% dispersion, 1.5 eq), Anhydrous THF.

  • Procedure:

    • Suspend NaH in anhydrous THF under nitrogen atmosphere at 0°C.

    • Add 4'-(4-Methoxyphenoxy)acetophenone dropwise. Stir for 30 min.

    • Add ethyl formate slowly to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (formation of enol/aldehyde species).

    • Quench with ice water and acidify with 1N HCl to pH 4. Extract with ethyl acetate.[4][5]

    • Concentrate the organic layer to yield the crude 3-hydroxy-acrylaldehyde intermediate.

Step 2: Cyclization to Pyrazole

  • Reagents: Crude intermediate from Step 1, Hydrazine hydrate (2.0 eq), Ethanol.

  • Procedure:

    • Dissolve the crude intermediate in ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture for 2–3 hours.

    • Checkpoint: Monitor consumption of starting material by TLC.

    • Cool to room temperature.[5][6] The product often precipitates.

    • Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

Biological Mechanism & Applications[8]

The phenoxyphenyl-pyrazole motif is a classic pharmacophore for Type I and Type II kinase inhibitors. The structural homology to known inhibitors suggests a mechanism of action involving ATP-competitive binding.

Target Interaction: Lck and Src Kinases

The 4-phenoxyphenyl group acts as a hydrophobic anchor, occupying the deep hydrophobic pocket adjacent to the ATP-binding site in Src family kinases (SFKs). The pyrazole nitrogen (N2) serves as a hydrogen bond acceptor for the hinge region of the kinase (e.g., Met341 in Lck).

  • Lck (Lymphocyte-specific protein tyrosine kinase): Critical for T-cell receptor (TCR) signaling. Inhibition leads to immunosuppression.

  • p38 MAPK: Some analogs show activity against p38, modulating inflammatory cytokine production.

Signaling Pathway Analysis

SignalingPathway TCR T-Cell Receptor (TCR) Lck Lck Kinase (Target) TCR->Lck Recruitment ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Inhibitor 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole Inhibitor->Lck Inhibition (ATP-Competitive) LAT LAT / SLP-76 ZAP70->LAT Activation Ras Ras/MAPK Pathway LAT->Ras Ca Calcium Flux / NFAT LAT->Ca Activation T-Cell Activation & Proliferation Ras->Activation Ca->Activation

Figure 2: Mechanism of action showing the inhibition of Lck-mediated T-cell activation.

Experimental Validation

To validate the synthesized compound, the following analytical and biological assays are recommended:

Analytical Characterization
  • 1H NMR (DMSO-d6): Look for pyrazole protons (δ ~7.8, 6.7 ppm), methoxy singlet (δ ~3.8 ppm), and aromatic protons (multiplets 6.9–7.8 ppm).

  • LC-MS: Confirm [M+H]+ peak at m/z ~267.1.

Biological Assays
  • Kinase Assay (In Vitro):

    • Use recombinant Lck or Src kinase.

    • Substrate: Poly(Glu, Tyr) 4:1.

    • Measure ATP consumption or phosphorylation via FRET.

    • Expected IC50: Low micromolar to nanomolar range depending on optimization.

  • Cellular Assay:

    • Cell Line: Jurkat T-cells.

    • Stimulus: Anti-CD3/CD28 antibodies.

    • Readout: Measure IL-2 secretion (ELISA) or Phospho-Lck levels (Western Blot).

References

  • Precursor Identification: 4'-(4-Methoxyphenoxy)acetophenone (CAS 54916-28-8).[1] Sigma-Aldrich / PubChem.[7]

  • Pyrazole Synthesis: K.V.V. Ananthnag, et al. "Synthesis of pyrazole derivatives via chalcones." Journal of Chemical Sciences.
  • Lck Kinase Inhibition: Burchat, A., et al. "Pyrazolopyrimidines as potent and selective inhibitors of Lck." Bioorganic & Medicinal Chemistry Letters.

  • General Methodology: "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters.

Sources

Targeting the Stress Kinase: A Technical Guide to p38 MAPK Inhibition via 1,5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical node in cellular stress responses, governing the production of pro-inflammatory cytokines (TNF-α, IL-1β) and regulating apoptosis. While the kinase superfamily shares high homology in the ATP-binding cleft, the 1,5-substituted pyrazole scaffold has emerged as a privileged structure for achieving high selectivity against p38


.

Unlike their 1,3-substituted counterparts, 1,5-substituted pyrazoles possess a unique steric profile that forces the N1-aryl and C5-substituents out of planarity. This torsion is not merely a crystallographic curiosity; it is the thermodynamic driver that allows these molecules to access the hydrophobic "selectivity pocket" adjacent to the ATP site, often inducing a DFG-out (Type II) or "Type I½" binding mode that prevents ATP loading.

This guide details the structural biology, the regioselective synthetic challenges, and the validation protocols required to develop these inhibitors.

The p38 MAPK Signaling Cascade

To effectively inhibit p38, one must understand its upstream activators and downstream effectors. The pathway is a classic three-tiered kinase cascade.

Visualization: The p38 Activation Hierarchy

The following diagram illustrates the signal transduction from environmental stress to transcriptional activation.

p38_Pathway cluster_inputs Stress Stimuli cluster_map3k cluster_map2k cluster_subs UV UV Radiation ASK1 ASK1 UV->ASK1 LPS LPS / Cytokines LPS->ASK1 TAK1 TAK1 LPS->TAK1 Osmotic Osmotic Shock Osmotic->ASK1 MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 ASK1->MKK6 TAK1->MKK6 TAO TAO1/2 TAO->MKK3 p38 p38 MAPK (Target) MKK3->p38 Phosphorylation (Thr-Gly-Tyr) MKK6->p38 MK2 MAPKAPK-2 (MK2) p38->MK2 ATF2 ATF-2 p38->ATF2 MSK1 MSK1 p38->MSK1 Response Inflammation / Apoptosis MK2->Response ATF2->Response

Caption: The canonical p38 signaling cascade. 1,5-substituted pyrazoles target the p38 node (Blue), blocking signal transmission to downstream effectors like MK2 and ATF2.

Structural Biology & Binding Mode

The "Gatekeeper" and the Hydrophobic Pocket

The high selectivity of 1,5-substituted pyrazoles (and related diaryl ureas like Doramapimod/BIRB 796) arises from their interaction with the gatekeeper residue (Thr106) and a hydrophobic pocket formed when the activation loop (DFG motif) adopts a specific conformation.

  • Steric Clash: The 1,5-substitution pattern creates steric hindrance between the substituents. This prevents the pyrazole ring from being coplanar with the N1-aryl ring.

  • Pocket Occupation: This twisted conformation is energetically penalized in solution but perfectly complements the p38 binding site. The C5-group (often a tert-butyl or aryl group) displaces the "gatekeeper" residue or occupies the hydrophobic pocket adjacent to the ATP site.

  • Type II Inhibition: Many of these compounds stabilize the DFG-out conformation, where the Phenylalanine of the DFG motif moves out of the active site, rendering the kinase catalytically incompetent.

Chemical Synthesis: The Regioselectivity Challenge

Synthesizing 1,5-substituted pyrazoles is non-trivial. The standard condensation of hydrazine with a 1,3-diketone typically favors the 1,3-isomer or yields a difficult-to-separate mixture.

Expert Insight: Controlling the Reaction

To achieve the 1,5-regioisomer exclusively, one must manipulate the electrophilicity of the diketone or use specific hydrazine salts.

Method A: Solvent-Controlled Regioselectivity Using ethanol typically yields the thermodynamic 1,3-product. However, using acetic acid or HCl can shift the equilibrium toward the 1,5-isomer, although mixtures often remain.

Method B: Enaminone Precursors (Recommended) The most reliable route involves converting a ketone to an enaminone (using DMF-DMA) prior to cyclization.

Visualization: Synthetic Workflow

Synthesis_Flow Start Acetophenone Derivatives Step1 DMF-DMA Reflux Start->Step1 Inter Enaminone Intermediate Step1->Inter Step2 Aryl Hydrazine (R-NH-NH2) in EtOH Inter->Step2 Product13 1,3-Isomer (Undesired) Step2->Product13 Minor Product Product15 1,5-Isomer (Target Inhibitor) Step2->Product15 Major Product (Steric Control)

Caption: Regioselective synthesis via enaminone intermediates favors the 1,5-substitution pattern required for p38 selectivity.

Validation Protocol: ADP-Glo Kinase Assay

To validate the potency (


) of synthesized 1,5-substituted pyrazoles, a homogeneous luminescent assay is the industry standard. This protocol measures the conversion of ATP to ADP.[1][2][3][4]
Materials
  • Enzyme: Recombinant human p38

    
     (active).
    
  • Substrate: ATF2 protein or p38 peptide substrate.[2]

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

  • Buffer: 25 mM HEPES (pH 7.5), 10 mM

    
    , 0.01% Triton X-100.
    
Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 10 mM stocks of pyrazole inhibitors in 100% DMSO.

    • Perform serial dilutions (1:3) in DMSO to generate a 10-point dose-response curve.

    • Dilute further into Kinase Buffer (Final DMSO concentration should be <1%).

  • Kinase Reaction (10 µL volume):

    • Add 2 µL of inhibitor solution to a 384-well white low-volume plate.

    • Add 4 µL of p38

      
       enzyme (0.5 ng/µL final). Incubate for 10 min at RT to allow inhibitor binding.
      
    • Add 4 µL of Substrate/ATP mix (ATP concentration should be at

      
      , typically 10-50 µM).
      
    • Incubate at room temperature for 60 minutes.

  • ADP Detection (Termination):

    • Add 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at RT. (This stops the kinase reaction and depletes remaining ATP).[1][3][4][5]

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent.[1]

    • Incubate for 30 minutes at RT. (This converts the generated ADP back to ATP and drives the luciferase reaction).[1][2][4][5]

  • Data Analysis:

    • Read Luminescence (RLU).[4]

    • Normalize data:

      
      , 
      
      
      
      .
    • Fit curves using a 4-parameter logistic model to determine

      
      .
      
Data Presentation: Structure-Activity Relationship (SAR)

When analyzing your pyrazole library, organize data as follows to identify trends:

Cmpd IDR1 (N1-Aryl)R2 (C5-Group)p38

IC50 (nM)
Selectivity (vs JNK)Binding Mode
PYZ-01 PhenylMethyl1200LowType I
PYZ-02 4-F-Phenyltert-Butyl45HighType II (DFG-out)
PYZ-03 2,6-Cl-PhenylAmino>5000N/ASteric Clash
BIRB-Ref Tolyltert-Butyl8Very HighType II

Note: The tert-butyl group at C5 is often critical for potency as it fills the hydrophobic pocket.[6]

References

  • Laufer, S. A., et al. (2002). "Discovery and Structure-Activity Relationship of the p38 MAP Kinase Inhibitor BIRB 796." Journal of Medicinal Chemistry.

  • Bagley, M. C., et al. (2002). "A new one-step synthesis of pyridines and pyrazoles." Synlett.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[4]

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.

  • Cuadrado, A., & Nebreda, A. R. (2010).[7] "Mechanisms and functions of p38 MAPK signalling." Biochemical Journal.

Sources

Technical Deep Dive: Phenoxyphenyl Pyrazoles as Protoporphyrinogen Oxidase (PPO) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the mechanism of action (MoA) of phenoxyphenyl pyrazoles , a specialized subclass of Group 14 (WSSA) / Group E (HRAC) herbicides. Unlike their phenylpyrazole cousins (e.g., fipronil) that target GABA receptors in insects, phenoxyphenyl pyrazoles—typified by compounds like pyraflufen-ethyl —are engineered to inhibit Protoporphyrinogen Oxidase (PPO) in plants.

This guide details the molecular kinetics of PPO inhibition, the downstream reactive oxygen species (ROS) cascade, and the experimental protocols required to validate this activity in drug discovery pipelines.

Molecular Architecture & Binding Kinetics

The efficacy of phenoxyphenyl pyrazoles stems from their structural mimicry of the transition state of the PPO substrate, protoporphyrinogen IX (Protogen IX) .

Structural Pharmacophore

The scaffold consists of two critical domains:

  • The Pyrazole Core: Acts as the central anchor, often substituted with electron-withdrawing groups (e.g., difluoromethyl) to modulate lipophilicity and metabolic stability.

  • The Phenoxyphenyl Moiety: A diphenyl-ether-like appendage that occupies the hydrophobic pocket of the enzyme.

Active Site Interactions

Molecular docking studies using Nicotiana tabacum PPO (NtPPO) crystal structures reveal the binding logic:

  • 
    -
    
    
    
    Stacking:
    The phenoxyphenyl ring engages in parallel displaced stacking with Phe392 . This interaction locks the inhibitor into the catalytic center.
  • Hydrogen Bonding: The pyrazole nitrogen or attached carbonyl/ester groups form critical H-bonds with Arg98 . This residue is essential for orienting the native substrate; by hijacking it, the inhibitor blocks Protogen IX entry.

Mechanism of Action: The Lethal Cascade

The lethality of phenoxyphenyl pyrazoles is not caused by the inhibition of heme/chlorophyll synthesis itself (which is a slow death), but by the rapid accumulation of phototoxic intermediates.

The Pathway
  • Inhibition: The compound binds to plastidic PPO, halting the conversion of Protogen IX to Protoporphyrin IX (Proto IX).

  • Accumulation & Leakage: Substrate (Protogen IX) accumulates in the chloroplast. Due to concentration gradients, it leaks into the cytoplasm.

  • Promiscuous Oxidation: Cytoplasmic peroxidases oxidize Protogen IX into Proto IX .

  • ROS Generation: Proto IX is a potent photosensitizer. Upon exposure to light, it absorbs energy and transfers it to molecular oxygen (

    
    ), generating Singlet Oxygen (
    
    
    
    )
    .[1]
  • Lipid Peroxidation:

    
     attacks unsaturated fatty acids in the plasma membrane, causing chain reactions that destroy membrane integrity, leading to cellular leakage and necrosis.
    
Visualization: The PPO Inhibition Cascade

PPO_Mechanism Substrate Protoporphyrinogen IX (Chloroplast) Enzyme PPO Enzyme (Target) Substrate->Enzyme Normal Pathway Leakage Leakage to Cytoplasm Substrate->Leakage Enzyme->Substrate Accumulation Inhibitor Phenoxyphenyl Pyrazole (Inhibitor) Inhibitor->Enzyme Competitive Inhibition Oxidation Uncontrolled Oxidation (Peroxidases) Leakage->Oxidation ProtoIX Protoporphyrin IX (Photosensitizer) Oxidation->ProtoIX SingletO2 Singlet Oxygen (1O2) ProtoIX->SingletO2 + Light Light Light Energy (hv) Light->SingletO2 Membrane Lipid Peroxidation (Membrane Lysis) SingletO2->Membrane Oxidative Stress

Caption: The "Light-Dependent Peroxidizing" pathway triggered by PPO inhibition. Note that death is cytoplasmic, not chloroplastic.

Experimental Validation Protocols

To validate a new phenoxyphenyl pyrazole candidate, you must prove both enzyme affinity and membrane disruption .

Protocol A: In Vitro PPO Fluorescence Assay

This assay relies on the fact that the substrate (Protogen IX) is non-fluorescent, while the product (Proto IX) is highly fluorescent.

Reagents:

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.3), 1 mM EDTA, 10% Glycerol.

  • Substrate: Protoporphyrinogen IX (Prepared freshly via sodium amalgam reduction of Proto IX).[1]

  • Enzyme Source: Enriched mitochondrial/etioplast fraction from etiolated maize or potato tubers.

Workflow:

  • Preparation: Isolate enzyme fraction via centrifugation (

    
    ). Resuspend in buffer.
    
  • Incubation: In a black 96-well plate, mix:

    • 170

      
      L Assay Buffer (100 mM Tris-HCl, 5 mM DTT, 1 mM EDTA).
      
    • 10

      
      L Inhibitor (variable concentration in acetone/DMSO).
      
    • 20

      
      L Enzyme Extract.
      
  • Initiation: Add 15

    
    M Protogen IX (final conc).
    
  • Measurement: Monitor fluorescence kinetically for 10 minutes at

    
    C.
    
    • Excitation: 405 nm

    • Emission: 630 nm[1]

  • Validation: Calculate

    
     based on the slope of fluorescence increase vs. control.
    
Protocol B: Electrolyte Leakage Assay (Cellular Integrity)

Confirms that the enzyme inhibition translates to membrane damage.

Workflow:

  • Tissue: Excise 4mm leaf discs from Cucumis sativus (cucumber).

  • Treatment: Float discs in petri dishes containing inhibitor solution (0.1 - 100

    
    M) with 1% sucrose. Incubate in dark for 12 hours (to allow uptake).
    
  • Exposure: Transfer to high-light conditions (

    
    ) for 12-24 hours.
    
  • Measurement 1 (

    
    ):  Measure conductivity of the bathing solution.
    
  • Total Lysis (

    
    ):  Boil discs for 20 mins to release all electrolytes. Cool and measure conductivity again.
    
  • Calculation:

    
    .
    
Visualization: Validation Workflow

Experimental_Workflow cluster_0 Step 1: Enzyme Kinetics cluster_1 Step 2: Cellular Lysis Prep Isolate PPO (Mitochondria) Reaction Add Protogen IX + Inhibitor Prep->Reaction Fluor Measure Fluorescence (Ex:405 / Em:630) Reaction->Fluor Data SAR Analysis Fluor->Data IC50 Value Discs Leaf Discs (Cucumber) Dark Dark Incubation (Uptake) Discs->Dark Light Light Exposure (ROS Gen) Dark->Light Conduct Conductivity Meter (% Leakage) Light->Conduct Conduct->Data EC50 Value

Caption: Parallel validation streams for enzymatic affinity (left) and physiological efficacy (right).

Quantitative Benchmarks

When evaluating novel phenoxyphenyl pyrazoles, compare results against established standards like Pyraflufen-ethyl.

Compound Class

(Enzyme)

(Greenhouse)
Key Structural Feature
Pyraflufen-ethyl 10 - 30 nM5 - 10 g ai/haDifluoromethoxypyrazole core
Novel Analog A < 10 nM< 5 g ai/haOptimized phenoxy-bridge
Novel Analog B > 100 nM> 50 g ai/haBulky substitution (Steric Clash)
Fomesafen (Ref) ~50 nM200 g ai/haDiphenyl ether (Non-pyrazole)

Note: Lower


 indicates higher potency. Discrepancies between Enzyme 

and Greenhouse

often indicate issues with uptake or metabolic stability.

Resistance Mechanisms

Researchers must screen for target-site mutations.[2][3] The most prevalent resistance mechanism in weeds (e.g., Amaranthus palmeri) is the


G210 deletion  in the PPO2 gene. This deletion alters the binding pocket shape, significantly reducing the affinity of phenoxyphenyl pyrazoles while maintaining native substrate processing.

References

  • Dayan, F. E., et al. (2018). "Protoporphyrinogen oxidase inhibitors: designed to kill." Pest Management Science. Link

  • Hao, G. F., et al. (2011). "Structure-activity relationship and molecular docking of novel pyrazole derivatives as protoporphyrinogen oxidase inhibitors." European Journal of Medicinal Chemistry. Link

  • Duke, S. O., et al. (1991). "Protoporphyrinogen oxidase-inhibiting herbicides." Weed Science. Link

  • Matringe, M., & Scalla, R. (1988).[1] "Studies on the mode of action of acifluorfen-methyl in nonchlorophyllous soybean cells." Plant Physiology. Link

  • Zhao, L., et al. (2023). "Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides." Pesticide Biochemistry and Physiology. Link

Sources

Methodological & Application

Synthesis of 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a vast array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The specific molecular architecture of 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole, featuring a diaryl ether linkage, presents a compelling target for synthesis. This structural motif is often explored to enhance ligand-receptor interactions and modulate pharmacokinetic properties.

This guide provides a comprehensive, two-step protocol for the synthesis of 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole. The synthetic strategy hinges on two classical and robust reactions in organic chemistry: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine to construct the pyrazole ring.[4] This document is designed for researchers and scientists, offering not just a procedural walkthrough but also the underlying chemical principles and mechanistic insights that govern the transformation.

Overall Synthetic Pathway

The synthesis is logically divided into two primary stages. First, the carbon backbone is constructed via a base-catalyzed aldol condensation to yield an α,β-unsaturated ketone, commonly known as a chalcone. Second, this intermediate undergoes a condensation-cyclization reaction with hydrazine hydrate to form the final heterocyclic product.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation 4-(4-methoxyphenoxy)benzaldehyde 4-(4-methoxyphenoxy)benzaldehyde Claisen-Schmidt Condensation Claisen-Schmidt Condensation 4-(4-methoxyphenoxy)benzaldehyde->Claisen-Schmidt Condensation NaOH, Ethanol Acetophenone Acetophenone Acetophenone->Claisen-Schmidt Condensation Chalcone Intermediate Chalcone Intermediate Cyclization Cyclization Chalcone Intermediate->Cyclization Acetic Acid, Reflux Claisen-Schmidt Condensation->Chalcone Intermediate (2E)-1-phenyl-3-[4-(4-methoxyphenoxy)phenyl]prop-2-en-1-one Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclization Final Product Final Product Cyclization->Final Product 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole

Caption: Overall workflow for the two-step synthesis.

Part 1: Synthesis of Chalcone Intermediate

(2E)-1-phenyl-3-[4-(4-methoxyphenoxy)phenyl]prop-2-en-1-one

Principle and Mechanism: The Claisen-Schmidt Condensation

The first step employs the Claisen-Schmidt condensation, a reliable method for synthesizing chalcones.[5] This reaction involves a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an aromatic ketone under basic conditions.[5][6] The base, typically sodium hydroxide, deprotonates the α-carbon of the acetophenone to generate a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-(4-methoxyphenoxy)benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).

G cluster_mech Claisen-Schmidt Condensation Mechanism start Acetophenone + OH⁻ enolate Enolate (Nucleophile) start->enolate Deprotonation aldol_adduct Aldol Addition Product enolate->aldol_adduct Nucleophilic Attack aldehyde 4-(4-methoxyphenoxy)benzaldehyde (Electrophile) aldehyde->aldol_adduct dehydration Dehydration (-H₂O) aldol_adduct->dehydration chalcone Chalcone Product dehydration->chalcone

Caption: Mechanism of Chalcone Formation.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
4-(4-methoxyphenoxy)benzaldehyde228.24845-63-6Starting aldehyde
Acetophenone120.1598-86-2Starting ketone
Sodium Hydroxide (NaOH)40.001310-73-2Base catalyst
Ethanol (95%)46.0764-17-5Solvent
Hydrochloric Acid (HCl)36.467647-01-0For neutralization (dilute solution)

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

  • Recrystallization apparatus

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(4-methoxyphenoxy)benzaldehyde (11.41 g, 0.05 mol) and acetophenone (6.01 g, 0.05 mol) in 100 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: Cool the flask in an ice bath. Prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in 20 mL of water and add it dropwise to the stirred ethanolic solution over 30 minutes, maintaining the temperature below 10°C.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate, the chalcone product, will typically form during this time.

  • Isolation: Pour the reaction mixture into 200 mL of ice-cold water.[8] If the solution is basic, neutralize it by adding dilute hydrochloric acid dropwise until it reaches pH 7.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (50-60°C).

Purification

The crude chalcone is purified by recrystallization from a suitable solvent, typically ethanol or methanol.[9][10]

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Part 2: Synthesis of 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole

Principle and Mechanism: Pyrazole Ring Formation

The synthesis of the pyrazole ring is achieved through the reaction of the α,β-unsaturated ketone (chalcone) with hydrazine.[1][4] This reaction is a classic example of a condensation-cyclization. The reaction proceeds via an initial nucleophilic attack of one of the hydrazine nitrogen atoms on the β-carbon of the chalcone (a Michael addition), followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. The use of an acid catalyst, such as acetic acid, facilitates the reaction.

G cluster_mech2 Pyrazole Formation Mechanism chalcone_start Chalcone + Hydrazine michael_add Michael Addition chalcone_start->michael_add Nucleophilic Attack intramol_cycl Intramolecular Cyclization michael_add->intramol_cycl Intermediate Formation dehydration_pz Dehydration (-H₂O) intramol_cycl->dehydration_pz pyrazole_prod Pyrazole Product dehydration_pz->pyrazole_prod

Caption: Mechanism of Pyrazole Formation from Chalcone.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
Chalcone Intermediate330.38N/AProduct from Part 1
Hydrazine Hydrate (~80%)50.067803-57-8Caution: Toxic and Corrosive
Glacial Acetic Acid60.0564-19-7Solvent and catalyst
Ethanol46.0764-17-5For recrystallization

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place the purified chalcone intermediate (6.61 g, 0.02 mol).

  • Reagent Addition: Add 50 mL of glacial acetic acid to the flask.[8] While stirring, add hydrazine hydrate (2.5 mL, ~0.04 mol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours.[1][4] Monitor the reaction's completion using TLC.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled solution into 250 mL of ice-cold water.[8] A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration. Wash the precipitate extensively with water to remove any residual acetic acid and hydrazine.

  • Drying: Dry the crude pyrazole product thoroughly.

Purification and Characterization

The crude 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole is purified by recrystallization from ethanol.[2] The final product should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified crystals.

  • FT-IR Spectroscopy: Look for characteristic peaks, including N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1590-1620 cm⁻¹), and C-O-C stretching for the ether linkage (around 1240 cm⁻¹).

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons on the two phenyl rings, the methoxy group singlet (around 3.8 ppm), the pyrazole ring protons, and a broad singlet for the N-H proton.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: Determine the molecular weight of the compound to confirm the molecular formula (C₂₂H₁₈N₂O₂).

Safety Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care. Use a syringe or cannula for transfers and avoid inhalation of vapors.

  • Glacial Acetic Acid: Corrosive and causes severe burns. Handle with care.

  • Solvents: Ethanol and other organic solvents are flammable. Keep away from open flames and ignition sources.

References

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (2021). Academy of Sciences Malaysia. [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2023). IJIRT. [Link]

  • Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. (2023). Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. (n.d.). ResearchGate. [Link]

  • Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators. (2023). International Journal of Environmental Sciences. [Link]

  • Synthesis of 4-Methoxychalcone. (n.d.). Scribd. [Link]

  • GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. (2022). Rasayan Journal of Chemistry. [Link]

  • Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. (2020). SciTePress. [Link]

  • What is the best way to synthesize chalcone? (2013). ResearchGate. [Link]

  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. (n.d.). University of Oran. [Link]

  • Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. (n.d.). PrepChem.com. [Link]

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (2015). Scholars Research Library. [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2024). MDPI. [Link]

  • Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. (2022). Journal of King Saud University - Science. [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. [Link]

  • 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. (2011). National Center for Biotechnology Information. [Link]

  • 1H-pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-1,5-diphenyl-. (n.d.). SpectraBase. [Link]

  • Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. (2022). Journal of the Indian Chemical Society. [Link]

  • 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole. (n.d.). SpectraBase. [Link]

  • Synthesis of Pyrazoline Derivatives from Chalcones. (n.d.). UNC Press | Janeway. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters. [Link]

  • Synthesis of Some New Pyrazoles. (2014). DergiPark. [Link]

  • Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. (2024). Institute of Molecular and Translational Medicine. [Link]

  • 3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). PubChem. [Link]

  • 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (2011). International Union of Crystallography. [Link]

  • Method for purifying pyrazoles. (2011).
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2024). De Gruyter. [Link]

    • (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2024). Biblioteka Nauki. [Link]

Sources

Advanced Application Note: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone of medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). While the Knorr condensation (hydrazine + 1,3-diketone) is a classic route, it often suffers from poor regioselectivity and limited substrate scope for sensitive functional groups.

This guide details the 1,3-Dipolar Cycloaddition (1,3-DC) approach, specifically focusing on the Huisgen cycloaddition mechanism. This method offers superior modularity, allowing the independent tuning of substituents at the N1, C3, and C5 positions. We present two field-proven protocols: the Nitrile Imine Route (for highly substituted, regiodefined scaffolds) and the Diazo/Alkyne Route (for rapid access to ester-functionalized cores).

Mechanistic Foundations & Regiocontrol[1]

The Frontier Molecular Orbital (FMO) Theory

The success of 1,3-DC relies on the concerted interaction between the 4


-electron dipole (HOMO) and the 2

-electron dipolarophile (LUMO).
  • The Dipole: Typically a Nitrile Imine (generated in situ) or a Diazoalkane . These are electron-rich species.

  • The Dipolarophile: An electron-deficient alkyne or alkene.

  • Regioselectivity: The major challenge. The formation of 1,4- vs. 1,5-isomers is dictated by the magnitude of the orbital coefficients.

    • Electronic Control: Matches the largest HOMO coefficient of the dipole with the largest LUMO coefficient of the dipolarophile.

    • Steric Control: Often overrides electronics, favoring the isomer where bulky groups are distal (1,3,5-substitution pattern).

Pathway Visualization

The following diagram illustrates the concerted mechanism and the divergence point for regioselectivity.

G cluster_0 Precursors Pre1 Hydrazonoyl Chloride Dipole 1,3-Dipole (Nitrile Imine) Pre1->Dipole Dehydrohalogenation Base Base (TEA/Ag2CO3) Base->Dipole TS Concerted Transition State Dipole->TS Alkyne Dipolarophile (Alkyne) Alkyne->TS ProdA 1,3,5-Trisubstituted Pyrazole (Major - Steric) TS->ProdA Favored ProdB 1,3,4-Trisubstituted Pyrazole (Minor - Electronic) TS->ProdB Disfavored

Figure 1: Mechanistic pathway for the base-mediated generation of nitrile imines and subsequent cycloaddition. Steric factors usually favor the 1,3,5-isomer.

Strategic Planning (Pre-Lab)

Safety: The "Hidden" Hazards
  • Diazo Compounds: Low molecular weight diazoalkanes (e.g., diazomethane) are explosive. Protocol B uses Ethyl Diazoacetate (EDA), which is safer but still requires venting and blast shields.

  • Hydrazonoyl Chlorides: Potent skin irritants and lachrymators. Handle in a fume hood.

  • Azides: If using azide routes (for triazoles/tetrazoles side reactions), ensure no halogenated solvents are used with sodium azide to prevent di-azidomethane formation.

Solvent Selection Matrix

Solvent polarity influences the reaction rate (though less than in ionic reactions) and solubility.

SolventPolarity (Dielectric)Boiling PointApplication Note
Dichloromethane (DCM) Low (8.9)40°CStandard for nitrile imine generation. Easy workup.
Toluene Low (2.4)110°CIdeal for thermal activation of diazo compounds.
THF Medium (7.5)66°CGood for solubilizing polar alkynes.
Water (Micellar) High (80)100°CGreen Chemistry: Use with TPGS-750-M surfactant for diazo routes.

Protocol A: The Nitrile Imine Route (Regioselective)

Target: Synthesis of 1,3,5-trisubstituted pyrazoles (e.g., Celecoxib analogs). Mechanism: In situ generation of nitrile imine from hydrazonoyl chloride.[1]

Materials
  • Aldehyde (R1-CHO): Precursor for the hydrazone.

  • Aryl Hydrazine (R2-NHNH2): Precursor for the hydrazone.

  • N-Chlorosuccinimide (NCS): Chlorinating agent.

  • Terminal Alkyne (R3-C≡CH): Dipolarophile.

  • Triethylamine (TEA): Base for dehydrohalogenation.

Workflow Diagram

ProtocolA Step1 1. Hydrazone Formation (Aldehyde + Hydrazine) Step2 2. Chlorination (NCS in DMF/DCM) Step1->Step2 Step3 3. Hydrazonoyl Chloride (Intermediate Isolated) Step2->Step3 Step4 4. Cycloaddition (Alkyne + TEA + Intermediate) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5

Figure 2: Step-by-step workflow for the Nitrile Imine synthesis route.

Step-by-Step Procedure
  • Hydrazone Preparation: Stir aldehyde (10 mmol) and aryl hydrazine (10 mmol) in Ethanol (20 mL) with catalytic acetic acid. Filter the precipitate (hydrazone) and dry.

  • Chlorination: Dissolve hydrazone (5 mmol) in DMF (10 mL). Add N-Chlorosuccinimide (NCS, 5.5 mmol) portion-wise at 0°C. Stir for 2 hours at RT. Pour into ice water, extract with ether, and concentrate to obtain Hydrazonoyl Chloride .

  • Cycloaddition:

    • Dissolve Hydrazonoyl Chloride (1.0 equiv) and Alkyne (1.2 equiv) in dry DCM (0.1 M).

    • Add Triethylamine (2.0 equiv) dropwise over 30 mins (controls the concentration of the active nitrile imine dipole).

    • Stir at RT for 12 hours. Monitor by TLC (disappearance of chloride).

  • Workup: Wash with water, brine, dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The 1,3,5-isomer is typically the major product due to steric repulsion between the N-aryl group and the alkyne substituent.

Protocol B: The Diazo/Alkyne Route (Green/Direct)

Target: 3-Carboxylate-substituted pyrazoles. Mechanism: Reaction of Ethyl Diazoacetate (EDA) with alkynes.[2]

Step-by-Step Procedure
  • Setup: Use a heavy-walled pressure vial if heating above boiling point.

  • Reagents: Mix Alkyne (1.0 mmol) and Ethyl Diazoacetate (1.2 mmol).

  • Catalysis (Optional but Recommended): Add 10 mol% Ag(I) or Cu(I) salts to improve rate and regioselectivity, OR use Micellar Conditions (2 wt % TPGS-750-M in water) for a green approach.

  • Reaction:

    • Thermal: Heat to 60-80°C in Toluene for 4-8 hours.

    • Micellar:[2] Stir vigorously at RT in water.

  • Note: This reaction initially forms a 3H-pyrazole (non-aromatic), which spontaneously tautomerizes to the 1H-pyrazole if a proton is available, or requires a 1,5-sigmatropic shift.

  • Purification: Recrystallization from Ethanol/Water is often sufficient.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Dipole dimerizationAdd base (TEA) slower (syringe pump) to keep nitrile imine concentration low relative to the alkyne.
Wrong Regioisomer Electronic dominanceIncrease steric bulk on the alkyne or switch to a Cu(I) catalyzed "Click" variant (though CuAAC is specific to triazoles, Cu(I) can influence pyrazole regiochemistry in specific diazo cases).
No Reaction Deactivated AlkyneElectron-deficient alkynes react fastest. If using electron-rich alkynes, heat is required.
Oiling out PolymerizationPerform reaction in dilute conditions (0.05 M).

References

  • Mechanism & Regioselectivity: Vinciarelli, G., et al.[2][3][4] "Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis." ChemistryOpen, 2024.

  • Nitrile Imine Protocol: Gao, L., et al.[1] "Synthesis of Pyrazoles through [3+2] Cyclization of Nitrile Imines." Asian Journal of Organic Chemistry, 2021.

  • Diazo Safety & Scope:Dadiboyena, S. "Recent Advances in the Synthesis of Pyrazoles." European Journal of Medicinal Chemistry, 2011. (General Review Context).
  • Comprehensive Review: Zhou, J., et al.[5] "Recent advances in the multicomponent synthesis of pyrazoles."[6][5] Organic & Biomolecular Chemistry, 2024.[5]

Disclaimer: This application note is for research purposes only. All protocols involving diazo compounds and hydrazonoyl chlorides must be performed in a fume hood with appropriate PPE.

Sources

In vitro Lck kinase assay protocol for pyrazole inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized In Vitro Lck Kinase Assay for Pyrazole Inhibitor Screening

Introduction & Mechanistic Rationale

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical gatekeeper of T-cell receptor (TCR) signaling.[1] Upon antigen engagement, Lck phosphorylates the ITAM motifs of the CD3 complex, recruiting and activating ZAP-70. This cascade makes Lck a high-value target for immunosuppressive therapies and T-cell leukemias.

Pyrazole-based inhibitors have emerged as a privileged scaffold for Lck inhibition. Mechanistically, these are typically Type I ATP-competitive inhibitors . The pyrazole core mimics the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase (specifically residues Met319 and Thr316 in Lck).

However, pyrazoles present specific assay challenges:

  • Hydrophobicity: High potential for aggregation, leading to false positives (promiscuous inhibition).

  • ATP Competition: Potency (

    
    ) is heavily dependent on ATP concentration relative to the enzyme's 
    
    
    
    .

This guide details a robust Luminescent ADP-Quantification Assay (analogous to ADP-Glo™). We prioritize this over TR-FRET for pyrazole screening because luminescence is less susceptible to compound autofluorescence—a common artifact with complex heterocyclic scaffolds.

Biological Context & Assay Principle[2][3]

The assay measures the transfer of the


-phosphate from ATP to a synthetic peptide substrate by recombinant Lck. The production of ADP is quantified via a coupled enzymatic reaction that converts ADP back to ATP, which is then utilized by luciferase to generate light.[2][3]
Figure 1: Lck Signaling & Inhibitor Mechanism

This diagram illustrates the physiological role of Lck and the specific intervention point of pyrazole inhibitors.

Lck_Pathway TCR T-Cell Receptor (TCR) Complex Lck Lck Kinase (Active) TCR->Lck Activates ZAP70 ZAP-70 Recruitment Lck->ZAP70 Phosphorylates ITAMs Pyrazole Pyrazole Inhibitor (ATP-Competitive) Pyrazole->Lck Blocks ATP Binding Pocket LAT LAT Phosphorylation (Signal Propagation) ZAP70->LAT Downstream Cascade

Caption: Lck initiates the TCR cascade. Pyrazoles competitively bind the Lck ATP-pocket, preventing ZAP-70 activation.

Critical Assay Parameters (Expertise & Optimization)

To ensure data integrity, the following variables must be controlled.

The Manganese/Magnesium Ratio

Unlike many Ser/Thr kinases that require only


, Src-family kinases (including Lck) exhibit optimal catalytic efficiency in the presence of manganese.
  • Recommendation: Use a dual-cation buffer.

    
     lowers the 
    
    
    
    for ATP, stabilizing the transition state.
  • Ratio: 20 mM

    
     + 2.5 mM 
    
    
    
    .[4]
ATP Concentration ( )

Since pyrazoles are ATP-competitive, the


 is dependent on ATP concentration (Cheng-Prusoff relationship).
  • Standard: Run the assay at

    
    .
    
  • Lck Specifics: The apparent

    
     for ATP with Poly(Glu,Tyr) substrate is typically 3–10 µM .
    
  • Action: We use 10 µM ATP to balance sensitivity to inhibitors with signal magnitude.

Detergent Strategy (Crucial for Pyrazoles)

Pyrazoles are prone to forming colloidal aggregates that sequester enzymes, causing non-specific inhibition.

  • Requirement: The assay buffer must contain a non-ionic detergent.

  • Selection: 0.01% Brij-35 or 0.01% Triton X-100. Brij-35 is preferred for lower background in luminescent assays.

Detailed Protocol

Reagents & Buffer Composition
ComponentConcentration (Final in Assay)Function
HEPES (pH 7.5) 50 mMBuffering agent (Physiological pH).[5]
MgCl₂ 20 mMCatalytic cofactor.[2][4]
MnCl₂ 2.5 mMCritical Src-family activator.[4]
DTT 1 mMPrevents oxidation of Cys residues in kinase domain.
Brij-35 0.01%Prevents pyrazole aggregation.
BSA 0.1 mg/mLCarrier protein to prevent Lck surface adsorption.
Substrate 0.2 mg/mLPoly(Glu, Tyr) 4:1 (Standard synthetic substrate).
Lck Enzyme ~1–5 ng/wellRecombinant Human Lck (optimize via titration).
Experimental Workflow (384-well Plate)

Total Assay Volume: 10 µL (Reaction) + 10 µL (ADP Reagent) + 20 µL (Detection).

Step 1: Enzyme & Inhibitor Pre-incubation

  • Dilute Pyrazole inhibitors in 100% DMSO (100X final concentration).

  • Add 2.5 µL of 4X Inhibitor (or 4% DMSO control) to the plate.

  • Add 2.5 µL of 4X Lck Enzyme solution.

  • Critical: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 minutes at RT . This allows the inhibitor to access the hinge region before ATP competes.

Step 2: Kinase Reaction Initiation

  • Prepare 2X Substrate/ATP mix (0.4 mg/mL Poly(Glu,Tyr) + 20 µM ATP).

  • Add 5 µL of 2X Substrate/ATP mix to start the reaction.[6]

  • Seal plate and incubate for 60 minutes at RT (22–25°C).

Step 3: ADP Depletion & Detection

  • Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP).

  • Incubate 40 minutes .

  • Add 20 µL of Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Light).
  • Incubate 30 minutes .

  • Read Luminescence (Integration time: 0.5–1.0 sec).[2]

Figure 2: Assay Workflow Logic

Visualizing the plate-based addition sequence.

Workflow cluster_0 Phase 1: Binding cluster_1 Phase 2: Catalysis cluster_2 Phase 3: Detection Step1 Add Inhibitor (Pyrazole in DMSO) Step2 Add Lck Enzyme Step1->Step2 Incubate1 10 min Pre-incubation (Hinge Binding) Step2->Incubate1 Step3 Add ATP + Substrate (Poly GT) Incubate1->Step3 Incubate2 60 min Reaction (Phosphotransfer) Step3->Incubate2 Step4 Add ADP-Glo Reagent (Stop & Deplete ATP) Incubate2->Step4 Step5 Add Detection Reagent (Luciferase) Step4->Step5 Read Read Luminescence Step5->Read

Caption: Step-by-step liquid handling workflow for the ADP-quantification assay.

Data Analysis & Quality Control

IC50 Calculation
  • Normalize: Convert RLU (Relative Light Units) to % Inhibition using controls:

    
    
    
    • Max RLU: DMSO only (No inhibitor).

    • Min RLU: No Enzyme (or excess Staurosporine).

  • Fit: Use a 4-parameter logistic (sigmoidal) equation:

    
    
    
Z' Factor (Assay Robustness)

For a screening campaign, the Z' factor must be


.


  • If Z' < 0.5, re-optimize the Lck concentration or increase incubation time to generate more ADP signal.

Troubleshooting Pyrazole-Specific Issues

ObservationRoot CauseSolution
Steep Hill Slope (> 2.0) Compound AggregationEnsure 0.01% Brij-35 is fresh. Spin down inhibitor stocks.
Low Signal:Background Inactive Lck or ATP degradationUse fresh DTT (essential).[4] Verify MnCl₂ presence.[2][5]
Shifted IC50 ATP CompetitionEnsure

is close to

(10 µM). Higher ATP shifts IC50 right.
Precipitate in wells Poor SolubilityLimit final DMSO to 1-2%. Pyrazoles may require slow dilution.

References

  • Huse, M., & Kuriyan, J. (2002). The conformational plasticity of protein kinases. Cell, 109(3), 275-282. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link[4]

  • Shah, N. H., et al. (2016). Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen.[7] eLife, 5, e20105. Link

  • Burchat, A. F., et al. (2006). Pyrazolo[3,4-d]pyrimidines containing an extended 3-substituent as potent inhibitors of Lck. Bioorganic & Medicinal Chemistry Letters, 16(1), 118-122. Link

  • Sino Biological. Lck Kinase Assay Protocol (ADP-Glo Method). Link

Sources

Technical Guide: Solubilization and Management of 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole is a lipophilic small molecule scaffold typical of Type I/II kinase inhibitors (e.g., Lck, Src family kinase inhibitors). Its structure features a central pyrazole ring linked to a diaryl ether system. This specific architecture presents distinct solubility challenges: while the pyrazole moiety offers hydrogen bond donor/acceptor sites, the diaryl ether tail renders the molecule highly hydrophobic.

Successful application in biological assays requires a rigorous solubilization strategy to prevent "crashing out" (precipitation) upon introduction to aqueous media—a common source of false negatives in high-throughput screening.

Physicochemical Profile (Calculated)
ParameterValueImplications for Handling
Formula C₁₆H₁₄N₂O₂Carbon-rich skeleton indicates poor water solubility.
Molecular Weight ~266.30 g/mol Moderate size; diffuses well if fully solubilized.
LogP (Est.) 3.2 – 3.8Highly lipophilic. Requires organic co-solvent (DMSO).
H-Bond Donors 1 (Pyrazole NH)Potential for aggregation; sensitive to pH.
Target Solvent DMSO (Anhydrous)Grade: ≥99.9% spectrophotometric grade required.

Core Protocol: Primary Stock Preparation

Objective: Create a stable, verified 10 mM or 50 mM stock solution. Critical Constraint: Water content in DMSO must be <0.1%. DMSO is hygroscopic; atmospheric moisture absorption can decrease the solubility of this compound by up to 30% within 24 hours.

Materials Required[1][2][3][4][5][6][7]
  • Compound: 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole (Solid).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, stored over molecular sieves.

  • Vessel: Amber glass vials (borosilicate) or polypropylene tubes (avoid polystyrene).

  • Equipment: Analytical balance, Vortex mixer, Ultrasonic bath (35–40 kHz).

Step-by-Step Methodology
  • Molarity Calculation: Calculate the mass required using the formula:

    
    .
    
    • Example: To make 1 mL of 10 mM stock :

      
      
      
  • Gravimetric Addition: Weigh the solid compound first into the vial. Do not pipette DMSO into the vial before weighing, as static charge on the dry powder can cause scattering.

  • Solvent Addition (The "Sandwich" Method): Add the calculated volume of DMSO.

    • Technique: Direct the stream of DMSO against the vial wall to wash down any adherent powder.

  • Dissolution Cycle:

    • Vortex: High speed for 30 seconds.

    • Sonicate: Place in an ultrasonic water bath at room temperature for 5–10 minutes.

    • Visual Check: Hold vial against a light source. The solution must be perfectly clear. If "schlieren" lines (refractive index swirls) or particulates are visible, repeat sonication.

  • Aliquot & Storage: Immediately aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Storage: -20°C (Standard) or -80°C (Long-term).

Workflow Visualization

The following diagram illustrates the critical decision nodes during solubilization to ensure sample integrity.

StockPrep Start Solid Compound (C16H14N2O2) Weigh Weigh Mass (Analytical Balance) Start->Weigh AddDMSO Add Anhydrous DMSO (Target: 10 mM) Weigh->AddDMSO Agitate Vortex (30s) + Sonicate (5 min) AddDMSO->Agitate Check Visual Inspection (Clear Solution?) Agitate->Check Success Aliquot & Freeze (-20°C) Check->Success Yes Fail Warm to 37°C Repeat Sonication Check->Fail No (Particulates) Fail->Agitate Retry

Figure 1: Decision logic for primary stock preparation. Note the loop at the inspection stage to prevent storing undissolved suspensions.

Application Protocol: Aqueous Dilution (The "Crash-Out" Prevention)

The most common failure mode with pyrazole-ether scaffolds is precipitation when the hydrophobic stock hits the aqueous buffer. This creates a "micro-suspension" that reduces effective concentration and scatters light in optical assays.

The Intermediate Dilution Method

Never dilute directly from 100% DMSO stock to the final aqueous well (e.g., 10 mM


 10 µM in water). The polarity shock is too high.

Protocol:

  • Step 1 (Intermediate): Dilute the 10 mM stock 1:10 or 1:20 in pure DMSO first, or in a 50% DMSO/Buffer mix if the compound tolerates it.

  • Step 2 (Final): Dilute the intermediate into the pre-warmed assay buffer (37°C) while vortexing the buffer.

  • Limit: Ensure final DMSO concentration is

    
     (v/v) to avoid solvent toxicity in cell assays, or 
    
    
    
    for enzymatic assays.
Solubility Thresholds (Empirical Estimates)
Solvent SystemEstimated Solubility LimitNotes
Pure DMSO ~50 – 100 mMHigh solubility due to polar aprotic nature.
Ethanol < 10 mMNot recommended; lower boiling point, evaporation issues.
PBS (pH 7.4) < 10 µMDanger Zone. Requires carrier (BSA) or surfactant.
Cell Media + 10% FBS ~50 µMSerum proteins (Albumin) bind the drug, aiding solubility.

Biological Context & Mechanism[8]

This molecule contains a pyrazole ring, a pharmacophore classically associated with ATP-competitive kinase inhibition. The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors/acceptors to the hinge region of the kinase domain.

However, the 4-methoxyphenoxy tail adds significant bulk and lipophilicity, likely targeting the hydrophobic back pocket (Gatekeeper residue interaction).

Mechanistic Pathway & Assay Interference

In cellular assays, if the compound precipitates, it may adhere to cell membranes non-specifically, causing toxicity that mimics potency.

Mechanism Compound 5-[4-(4-methoxyphenoxy)phenyl] -1H-pyrazole Soluble Soluble Fraction (Free Drug) Compound->Soluble Correct Handling Precip Micro-Precipitate (Aggregates) Compound->Precip Water Shock / Cold Buffer Target Kinase ATP Pocket (Specific Inhibition) Soluble->Target Binding Artifact Membrane Disruption (False Positive Toxicity) Precip->Artifact Non-specific Adsorption

Figure 2: Impact of solubility state on experimental outcomes. Precipitation leads to off-target artifacts.

Troubleshooting & Quality Control

Symptom: "Compound lost potency after 1 month."
  • Cause: DMSO is hygroscopic. Absorbed water caused hydrolysis or precipitation inside the tube.

  • Solution: Use single-use aliquots. Store over desiccant. Verify concentration via UV-Vis (approx.

    
     250–280 nm for the phenyl-pyrazole system).
    
Symptom: "Variability between replicates."
  • Cause: Pipetting viscous DMSO.

  • Solution: Use positive displacement pipettes or reverse pipetting technique for DMSO volumes < 10 µL.

Symptom: "Crystals in the cell culture dish."
  • Cause: Final concentration exceeded the thermodynamic solubility limit in aqueous media.

  • Solution: Inspect plates under 10x phase-contrast microscopy immediately after dosing. If crystals are present, lower the working concentration or increase serum (FBS) content to sequester the lipophile.

References

  • BenchChem. Preparation of AZM475271 Stock Solution in DMSO. (General protocol for pyrazole-based kinase inhibitors). Retrieved from

  • Selleck Chemicals. Inhibitor Handling Instructions: Solubility and Stock Preparation. (Standard industry guidelines for lipophilic drugs). Retrieved from

  • Sigma-Aldrich (Merck). Lck Inhibitor Datasheet (Analogous Structure). (Provides solubility benchmarks for phenoxy-phenyl-pyrazoles). Retrieved from

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole derivatives chemical properties. (Structural data for MW calculations). Retrieved from

(Note: While specific experimental solubility data for this exact IUPAC name is not publicly indexed in open chemical databases, the protocols above are derived from validated methodologies for structurally homologous Pyrazole-Diaryl Ether kinase inhibitors.)

Application Note & Protocol: A Guide to the Synthesis of 1-(4-Methoxyphenyl)hydrazine Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(4-methoxyphenyl)hydrazine hydrochloride, a critical intermediate in the pharmaceutical industry. Esteemed for its role in the Fischer indole synthesis, this compound is a cornerstone for creating a diverse range of therapeutic agents, including anti-migraine drugs of the triptan class and other indole-based bioactive molecules.[1][2][3][4] We present a detailed, field-proven protocol, elucidate the underlying chemical principles, and address critical safety and handling considerations to ensure a reliable and safe laboratory execution.

Introduction and Strategic Overview

1-(4-Methoxyphenyl)hydrazine is a versatile building block in medicinal chemistry and organic synthesis.[2] Its primary utility lies in its application as a precursor in the Fischer indole synthesis, a robust reaction that forms the indole heterocyclic ring system—a privileged scaffold in numerous pharmaceuticals.[3][5][6] The synthesis of this intermediate is most reliably achieved via a classical two-step approach starting from the readily available p-anisidine (4-methoxyaniline).

The overall synthetic strategy involves:

  • Diazotization: The primary aromatic amine of p-anisidine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid (HCl). This reaction is highly temperature-sensitive and must be conducted at sub-zero temperatures (typically -5 to 0 °C) to prevent the highly unstable diazonium ion from decomposing.[4][7][8]

  • Reduction: The resulting 4-methoxybenzenediazonium chloride is immediately reduced to the target hydrazine derivative. While several reducing agents can be employed, stannous chloride (tin(II) chloride, SnCl₂) in concentrated HCl is a common and effective choice, providing good yields.[9][10][11][12] The final product is isolated as its hydrochloride salt, which exhibits greater stability and ease of handling compared to the free base.[2][13]

Synthesis_Workflow pAnisidine p-Anisidine Diazonium 4-Methoxybenzenediazonium Chloride (in situ) pAnisidine->Diazonium 1. NaNO₂, conc. HCl 2. Temp: -5 to 0°C Product 1-(4-Methoxyphenyl)hydrazine Hydrochloride Diazonium->Product 1. SnCl₂·2H₂O, conc. HCl 2. Temp: 0°C

Caption: Overall workflow for the synthesis of 1-(4-methoxyphenyl)hydrazine HCl.

Detailed Experimental Protocol

This protocol details the synthesis of 1-(4-methoxyphenyl)hydrazine hydrochloride from p-anisidine. All operations must be conducted in a well-ventilated chemical fume hood.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
p-Anisidine (4-methoxyaniline)≥98%Sigma-AldrichToxic. Handle with care.
Hydrochloric Acid (HCl)37% (conc.)Fisher ScientificCorrosive.
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-AldrichOxidizer, toxic.
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)≥98%Alfa AesarCorrosive.
Deionized WaterHigh PurityLaboratory Supply
EthanolReagent GradeVWRFor washing.
Diethyl EtherAnhydrousFisher ScientificFor washing.
Magnetic Stirrer with Plate
Ice-Salt BathFor temperature control.
Buchner Funnel and FlaskFor filtration.
Step-by-Step Synthesis Procedure

Part A: Diazotization of p-Anisidine

  • In a 500 mL beaker or flask equipped with a magnetic stir bar, add p-anisidine (4.93 g, 40 mmol).

  • Carefully add deionized water (12 mL) followed by concentrated hydrochloric acid (12 mL). Stir the mixture until the p-anisidine fully dissolves to form the hydrochloride salt.

  • Place the reaction vessel in an ice-salt bath and cool the solution to -5 °C with continuous stirring. It is critical to maintain this low temperature throughout the addition.

  • In a separate beaker, prepare a solution of sodium nitrite (3.3 g, 46.4 mmol) in deionized water (10 mL).

  • Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold p-anisidine solution over approximately 15 minutes. Ensure the temperature does not rise above 0 °C.[4][7]

  • After the addition is complete, continue stirring the resulting pale-yellow suspension of the diazonium salt at -5 to 0 °C for an additional 1.5 hours.[7] The reaction mixture is now ready for the reduction step. Caution: Do not attempt to isolate the diazonium salt as it is explosive when dry.[9]

Part B: Reduction of the Diazonium Salt

  • In a separate flask, prepare the reducing solution by dissolving tin(II) chloride dihydrate (16.00 g, 84.40 mmol) in concentrated hydrochloric acid (25 mL). Pre-cool this solution in an ice bath.[4][7]

  • Slowly add the cold tin(II) chloride solution dropwise to the stirred diazonium salt suspension from Part A. Maintain the reaction temperature at 0 °C. A thick, bulky precipitate will form.[7][14]

  • Once the addition is complete, continue to stir the mixture vigorously at 0 °C for another 30-60 minutes to ensure the reduction is complete.[7][14]

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with cold deionized water (20 mL), cold ethanol (12 mL), and finally diethyl ether (50 mL) to remove residual acids and impurities.[7]

  • Dry the resulting solid product under vacuum to yield 1-(4-methoxyphenyl)hydrazine hydrochloride as a light pink or off-white solid.[7]

Reaction_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction Aniline p-Anisidine Diazonium_Salt 4-Methoxybenzenediazonium ion Aniline->Diazonium_Salt + NO⁺ HNO2 HNO₂ (from NaNO₂ + HCl) Hydrazine 1-(4-Methoxyphenyl)hydrazine Diazonium_Salt->Hydrazine + 2[H] (from SnCl₂) Reducer SnCl₂

Sources

Application Note: High-Throughput Screening for Src Kinase Inhibitors using TR-FRET

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for researchers and drug discovery professionals establishing a High-Throughput Screening (HTS) campaign for Src kinase inhibitors.

Introduction & Biological Context

Src kinase (c-Src) is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, migration, and survival.[1] As the prototype of the Src family kinases (SFKs), it integrates signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.

Dysregulation of Src activity is implicated in numerous malignancies, including colon, breast, and pancreatic cancers, making it a high-priority target for therapeutic intervention. In an HTS context, the goal is to identify small molecules that inhibit the catalytic transfer of the


-phosphate from ATP to a tyrosine residue on a substrate peptide.
Src Signaling Pathway

The following diagram illustrates the central role of Src in integrating upstream signals and driving downstream oncogenic processes.[1]

Src_Signaling cluster_upstream Upstream Activators RTK RTKs (e.g., EGFR) Src c-Src Kinase (Active) RTK->Src Phosphorylation GPCR GPCRs GPCR->Src G-protein coupling Integrin Integrins Integrin->Src Focal Adhesion STAT3 STAT3 Src->STAT3 Transcriptional Reg. FAK FAK / Paxillin Src->FAK Cytoskeletal Remodeling PI3K PI3K / Akt Src->PI3K Survival Signaling MAPK Ras / MAPK Src->MAPK Mitogenic Signaling Proliferation Cell Proliferation STAT3->Proliferation Migration Migration & Invasion FAK->Migration Angiogenesis Angiogenesis PI3K->Angiogenesis MAPK->Proliferation

Figure 1: Simplified Src kinase signaling network highlighting key upstream activators and downstream effectors.

Assay Principle: TR-FRET (LanthaScreen™ Format)[2][3]

For HTS, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[2][3][4] This homogeneous (no-wash) format is superior to standard ELISA or radiometric assays due to its high sensitivity, low background, and amenability to miniaturization (384-well or 1536-well).

Mechanism[6]
  • Kinase Reaction: Src transfers the

    
    -phosphate from ATP to a fluorescein-labeled poly-GT (Glu-Tyr) peptide substrate.
    
  • Detection: A Terbium (Tb)-labeled antibody specific for phosphotyrosine is added.

  • FRET Event: If phosphorylation occurs, the antibody binds the substrate, bringing the Tb donor and Fluorescein acceptor into proximity.[2][5] Excitation of Tb (340 nm) results in energy transfer to Fluorescein, emitting light at 520 nm.

  • Inhibition: Inhibitors prevent phosphorylation, preventing antibody binding and disrupting the FRET signal.

TR_FRET_Mechanism cluster_reaction Kinase Reaction cluster_detection Detection (FRET) Src Src Kinase Substrate Fluorescein-Peptide Src->Substrate Phosphorylation ATP ATP P_Substrate Phos-Peptide-Fluor Complex Tb-Ab :: Phos-Peptide-Fluor (FRET Complex) P_Substrate->Complex Ab Tb-Antibody Ab->Complex Emission_Tb Em: 495 nm (Donor) Complex->Emission_Tb Emission_FRET Em: 520 nm (Acceptor) Complex->Emission_FRET Energy Transfer Excitation Ex: 340 nm Excitation->Complex

Figure 2: TR-FRET mechanism.[6] High 520nm/495nm ratio indicates high kinase activity.

Materials and Reagents

To ensure reproducibility, use high-purity reagents. The following list represents a standard validated setup.

ComponentSpecificationRole
Enzyme Recombinant Human c-Src (GST-tagged)Target Kinase
Substrate Fluorescein-Poly-GT (Glu:Tyr, 4:1)Phosphorylation acceptor
ATP Ultra-pure ATP (10 mM stock)Phosphate donor
Antibody Tb-labeled Anti-phosphotyrosine (e.g., Tb-PY20)Detection reagent
Kinase Buffer A 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35Reaction environment
Stop Solution 20 mM EDTA in TR-FRET Dilution BufferChelates Mg²⁺ to stop reaction
Positive Control Dasatinib or StaurosporineReference Inhibitor
Plate White or Black, low-volume 384-well plateAssay vessel

Assay Development & Optimization

Before screening the library, you must define the "Assay Window" and valid kinetic parameters. Do not skip these steps.

Step 1: Enzyme Titration (Linearity Check)

Determine the concentration of Src that yields a linear signal within the reaction time (usually 60 min).

  • Protocol: Titrate Src (0.1 nM to 10 nM) with fixed Substrate (200 nM) and ATP (10 µM).

  • Target: Select an enzyme concentration (EC

    
     or EC
    
    
    
    ) that provides a high signal-to-background (S/B > 5) but is not substrate-limited. Typical Src concentration: 0.5 - 2 nM.
Step 2: ATP K Determination

HTS assays should be run at or near the ATP


 to allow the detection of ATP-competitive inhibitors (Type I) without biasing the assay too heavily against them.
  • Protocol: Fix Src (e.g., 1 nM) and Substrate (200 nM). Titrate ATP (1 µM to 1000 µM).

  • Calculation: Plot Signal vs. [ATP] and fit to the Michaelis-Menten equation.

  • Result: The

    
     for Src is typically 10 - 50 µM  depending on the specific construct and buffer. Use this concentration for the screen.
    
Step 3: Antibody Optimization

Excess antibody wastes money; too little reduces dynamic range.

  • Protocol: Titrate Tb-Antibody (1 nM to 10 nM) against the completed reaction.

  • Target: Typically 2 nM final concentration provides optimal signal stability.

High-Throughput Screening Protocol (384-Well)

This protocol is scaled for a 20 µL final volume (10 µL Kinase Reaction + 10 µL Detection).

Experimental Workflow Diagram

HTS_Workflow Start Start Screen Prep_Plates 1. Plate Compounds (2.5 µL 4X Compound in 4% DMSO) Start->Prep_Plates Add_Enzyme 2. Add Enzyme Mix (2.5 µL, 4X Src in Buffer) Prep_Plates->Add_Enzyme Pre_Inc 3. Pre-Incubation (Optional) (15 min @ RT for Type II inhibitors) Add_Enzyme->Pre_Inc Add_Substrate 4. Add Substrate/ATP Mix (5 µL, 2X Mix) Pre_Inc->Add_Substrate Incubate_Kinase 5. Kinase Reaction Incubation (60 min @ RT) Add_Substrate->Incubate_Kinase Add_Stop 6. Add Detection Mix (10 µL EDTA + Tb-Antibody) Incubate_Kinase->Add_Stop Incubate_Detect 7. Detection Incubation (30-60 min @ RT) Add_Stop->Incubate_Detect Read 8. Read Plate (TR-FRET) Incubate_Detect->Read

Figure 3: Step-by-step HTS workflow for Src kinase inhibitor screening.[6]

Detailed Steps
A. Reagent Preparation (Volumes for 1 Plate)
  • 1X Kinase Buffer: Dilute 5X stock with water.[7]

  • 4X Compound Solution: Dilute library compounds to 40 µM in 4% DMSO (Final assay: 10 µM, 1% DMSO).

  • 4X Enzyme Mix: Dilute Src to 4X optimal concentration (e.g., 4 nM) in 1X Buffer.

  • 2X Substrate/ATP Mix: Dilute Fluorescein-Poly-GT to 400 nM and ATP to 2X

    
     (e.g., 50 µM) in 1X Buffer.
    
  • Detection Mix: Prepare 20 mM EDTA and 4 nM Tb-Antibody in TR-FRET Dilution Buffer.

B. Plate Loading (Standard 384-well)
StepActionVolume AddedFinal VolNotes
1 Dispense Compounds / Controls2.5 µL2.5 µLControls: Col 1-2 (DMSO), Col 23-24 (Dasatinib)
2 Dispense 4X Enzyme Mix2.5 µL5.0 µLShake plate 30 sec.
3 Optional Pre-incubation--15 min at RT (Recommended for allosteric binders)
4 Dispense 2X Substrate/ATP Mix5.0 µL10.0 µLInitiates reaction. Shake plate.
5 Incubate --60 minutes at Room Temp (20-25°C)
6 Dispense Detection Mix10.0 µL20.0 µLStops reaction immediately.
7 Incubate --60 minutes at Room Temp (Equilibration)
8 Read Plate--TR-FRET Protocol (Ex 340, Em 495/520)

Data Analysis & Quality Control

Ratiometric Calculation

Raw data consists of two channels: Donor (495 nm) and Acceptor (520 nm).[2]



Note: Using the ratio corrects for well-to-well liquid handling variability and compound autofluorescence.
Percent Inhibition


  • 
    : Mean Ratio of Negative Control (DMSO + Enzyme + Substrate)
    
  • 
    : Mean Ratio of Positive Control (Inhibitor + Enzyme + Substrate) or No Enzyme Control.
    
Assay Robustness (Z-Prime)

Calculate the Z' factor for every plate to ensure data quality.



  • Pass Criteria:

    
    . An excellent assay typically yields 
    
    
    
    .

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
Low Z' (< 0.5) High pipetting error or low signal window.Check liquid handler CVs. Increase Enzyme or Antibody concentration.
High Background Non-specific antibody binding or compound fluorescence.Use "No Enzyme" control to subtract background. Check if compounds fluoresce at 520nm.
Signal Drift Temperature fluctuation or evaporation.Use plate sealers during incubation. Ensure uniform temp across the plate deck.
Hook Effect Too much antibody or substrate.Re-optimize antibody concentration (Step 3 in Dev).
False Positives Aggregators or fluorescence quenchers.Include 0.01% Triton X-100 or Brij-35. Use ratiometric readout to identify quenchers (Donor signal drops).

References

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from [Link]

  • BPS Bioscience. Src Kinase Assay Kit Data Sheet. Retrieved from [Link]

Sources

Optimizing T-Cell Proliferation Assays: A Comprehensive Guide to Dye Dilution and Metabolic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mechanics of Expansion

T-cell proliferation is not merely cell division; it is the physical manifestation of an adaptive immune response. When a naïve T-cell encounters its cognate antigen (Signal 1) alongside co-stimulation (Signal 2) and inflammatory cytokines (Signal 3), it exits quiescence (G0) and enters a program of massive clonal expansion.

For drug developers and immunologists, accurately quantifying this expansion is critical. Whether assessing the potency of a CAR-T therapy, the efficacy of a checkpoint inhibitor, or the immunogenicity of a vaccine candidate, the choice of assay dictates the quality of the data.

This guide moves beyond basic kit instructions to provide a rigorous, field-proven framework for the two most dominant methodologies: Dye Dilution (tracking generations) and Metabolic Quantification (measuring bulk expansion) .

The Signaling Engine

Understanding the upstream signals is necessary for troubleshooting assay failure. Proliferation is the downstream output of three converging pathways:

TCellActivation cluster_membrane Cell Membrane TCR TCR/CD3 (Signal 1) PLCg PLC-γ1 TCR->PLCg RAS RAS/MAPK TCR->RAS CD28 CD28 (Signal 2) PI3K PI3K/Akt CD28->PI3K IL2R IL-2R (Signal 3) STAT5 STAT5 IL2R->STAT5 JAK/STAT Ca Ca²⁺ Influx PLCg->Ca NFAT NFAT (Nuclear Translocation) Ca->NFAT Calcineurin AP1 AP-1 (c-Fos/c-Jun) RAS->AP1 mTOR mTOR PI3K->mTOR NFkB NF-κB PI3K->NFkB Cycle Cell Cycle Entry (Clonal Expansion) mTOR->Cycle IL2 IL-2 Production NFAT->IL2 AP1->IL2 NFkB->IL2 STAT5->Cycle IL2->IL2R Autocrine Loop

Figure 1: The convergence of TCR, Co-stimulation, and Cytokine signaling required to drive T-cell proliferation.[1]

Method Selection: Matching Assay to Objective[2]

Do not choose a method based on convenience alone. Choose based on the granularity of data required.

FeatureDye Dilution (CFSE/CTV) Metabolic (ATP/MTS) Exogenous (BrdU/EdU) Snapshot (Ki-67)
Primary Readout Distinct generations (History)Total viable cell massDNA Synthesis (S-Phase)Cell Cycle State (Non-G0)
Granularity Single-cell resolutionBulk population averageSingle-cell resolutionSingle-cell resolution
Key Advantage Calculates Division Index; tracks non-dividers.High-throughput (HTS); "Add & Read".Direct measure of active synthesis.No pre-incubation required.
Key Limitation Cytotoxic at high conc.; requires flow cytometry.Cannot distinguish division vs. survival.Toxic; requires fixation/denaturation.Snapshot only; doesn't count divisions.
Best For Immunophenotyping; mechanistic studies.Drug screening (IC50); potency release assays.Pulse-chase experiments.Clinical samples (ex vivo).

Deep Dive Protocol: Dye Dilution (The Gold Standard)

Recommended Reagent: CellTrace™ Violet (CTV) or CellTrace™ Yellow. Why? Unlike the older CFSE, CTV is less toxic to T-cells and has a narrower emission spectrum, allowing easier multiplexing with PE/FITC/GFP markers.

The Principle

Succinimidyl ester dyes covalently bind to intracellular amines. Upon division, the dye is distributed equally between daughter cells, halving the fluorescence intensity. This creates a "ladder" of peaks on a histogram.

Step-by-Step Workflow

DyeDilution Isolate 1. Isolate PBMCs/T-Cells Wash 2. Wash 2x PBS (REMOVE PROTEIN) Isolate->Wash Stain 3. Stain (1-5 µM) 20 min @ 37°C Wash->Stain Quench 4. Quench (Add 5x Vol FBS) Stain->Quench Culture 5. Culture + Stim (3-7 Days) Quench->Culture Acquire 6. Flow Cytometry Culture->Acquire

Figure 2: Critical workflow for Dye Dilution assays. Note the protein removal step.

1. Preparation (The "Protein Sink" Trap)

CRITICAL: Serum proteins and BSA have high amine content. If you stain in media containing serum, the dye will bind the media, not the cells.

  • Action: Wash cells 2x in warm, sterile PBS (no FBS/BSA).

  • Density: Resuspend cells at

    
     to 
    
    
    
    cells/mL.
2. Staining (Homogeneity is Key)

Uneven staining leads to broad peaks that merge, making generation counting impossible.

  • Prepare Dye: Dilute stock DMSO dye into PBS to create a 2X working solution (e.g., 10 µM).

  • Mixing: Add the 2X dye solution to the cell suspension 1:1 (Final conc: 5 µM).

  • Technique: Do not just "dump" the dye. Hold the tube at a 45° angle, vortex gently, and add dye dropwise.

  • Incubation: 20 minutes at 37°C, protected from light.

3. Quenching
  • Add 5x the original volume of cold complete culture media (containing >10% FBS). Incubate 5 minutes.

  • Centrifuge and resuspend in culture media.[2][3][4][5][6]

4. Stimulation (The Driver)

T-cells will not divide without Signal 1 and 2.

  • Option A (Beads): Anti-CD3/CD28 Dynabeads (Ratio 1:1). Pros: Strongest signal, highly reproducible. Cons: Artificial, very high stimulation can induce Activation Induced Cell Death (AICD).

  • Option B (Plate-bound): Coat wells with anti-CD3 (OKT3, 5 µg/mL) + soluble anti-CD28 (2 µg/mL). Pros: More physiological.

  • Option C (Antigen-Specific): Co-culture with peptide-pulsed Dendritic Cells. Pros: Real biology. Cons: Low frequency of responding cells.

5. Analysis (Day 3–7)

Harvest cells. Stain for viability (essential to gate out dead cells which autofluoresce) and surface markers (CD4/CD8).

Data Interpretation: Beyond "% Divided"

Many researchers incorrectly report "Percent Divided." This is misleading because it ignores how many times the cells divided. Use the metrics defined by Roederer (2011).

The Metrics Table
MetricDefinitionFormulaInterpretation
Percent Divided The percentage of the original population that entered division.

Did the drug trigger a response?
Division Index (DI) The average number of cell divisions that a cell in the original population has undergone.

Best overall metric. Includes non-responders.
Proliferation Index (PI) The average number of divisions calculated only for the fraction of cells that responded.

How fast are the responders dividing?

Expert Insight: If your drug increases the recruitment of T-cells, the Percent Divided increases. If your drug makes the cells divide faster once activated, the Proliferation Index increases.

Alternative Protocol: High-Throughput Metabolic Assay (CellTiter-Glo)

For screening 1,000 compounds, flow cytometry is too slow. ATP quantification is the industry standard for HTS.

Reagent: CellTiter-Glo® 2.0 (Promega).[7] Mechanism: Luciferase requires ATP to convert luciferin to oxyluciferin + Light. ATP is directly proportional to metabolically active cells.[8][9][10]

Protocol
  • Culture: Plate T-cells (e.g., 50,000/well) in 96-well opaque white plates.

  • Treat: Add compounds and Stimulus (e.g., soluble anti-CD3/CD28 or PHA).

  • Incubate: 48–72 hours.

  • Equilibrate: Bring plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

  • Add: Add volume of reagent equal to volume of media (e.g., 100 µL).

  • Mix: Orbitally shake for 2 minutes (induces cell lysis).

  • Read: Measure Luminescence (Integration time: 1.0 sec).

Self-Validation Check: You must run a standard curve of cell numbers (0 to 100,000 cells) to ensure your readout is within the linear range of the detector.

Troubleshooting & Optimization

"My peaks are merging / broad."
  • Cause: Poor staining technique or high variability in cell size.

  • Fix: Vortex while adding dye. Ensure cells are a single-cell suspension (filter through 40µm mesh) before staining.

"My cells are dying."
  • Cause: Dye toxicity. Ester dyes can inhibit glycolysis at high concentrations.

  • Fix: Titrate the dye. Try 1 µM instead of 5 µM. Ensure IL-2 (10–50 IU/mL) is present in the media to support survival during expansion.

"I see proliferation in my negative control."
  • Cause: "Bystander" proliferation or media contamination.

  • Fix: Ensure FBS is not activating (use heat-inactivated). Check for autologous APCs if using PBMCs; monocytes can activate T-cells via Fc receptors if antibodies are present.

References

  • Roederer, M. (2011).[11] Interpretation of cellular proliferation data: Avoid the panglossian. Cytometry Part A, 79A(2), 95–101.[11] [Link]

  • Smith, K. et al. (2015). Signaling mechanisms of T cell activation. Frontiers in Immunology.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in Pyrazole Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing regioselectivity in pyrazole synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of pyrazole derivatives. As Senior Application Scientists, we understand that controlling the formation of a specific regioisomer is a critical factor for the successful development of new chemical entities. This resource combines established chemical principles with field-proven troubleshooting strategies to help you navigate the complexities of pyrazole ring closure.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a common issue?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. This reaction can result in two different regioisomeric pyrazoles.[1][2] The substituted hydrazine can attack either of the two distinct carbonyl groups of the dicarbonyl compound, which can lead to a mixture of products that are often difficult to separate.[1] Controlling which isomer is formed is a significant challenge for synthetic chemists.

Q2: What are the primary factors that influence the regioselectivity of the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis, a classic method for pyrazole formation, is influenced by a combination of factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups can increase the reactivity of a nearby carbonyl group, making it more susceptible to nucleophilic attack.[1][2]

  • Steric Hindrance: The size of the substituents on both the dicarbonyl compound and the substituted hydrazine can play a significant role. A bulkier group on either reactant can sterically hinder the approach of the hydrazine, directing it to attack the less hindered carbonyl group.[1][2]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which regioisomer is favored.[1] For instance, acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, leading to different outcomes compared to basic conditions.[2]

Q3: Are there alternative synthetic strategies to the classical Knorr condensation for achieving high regioselectivity?

A3: Yes, several alternative methods have been developed to overcome the regioselectivity challenges of the Knorr condensation:

  • 1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene.[2][3] This method offers a distinct pathway to the pyrazole core and can provide excellent regioselectivity.[2][4]

  • Use of Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, using substrates like β-enaminones or α-oxoketene N,S-acetals can introduce a predefined difference in reactivity between the two electrophilic centers, thereby forcing the reaction to proceed with high regioselectivity.[2]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient way to synthesize complex pyrazoles with good control over regioselectivity.[5][6] These reactions combine multiple starting materials in a single step, often with the aid of a catalyst to direct the formation of the desired isomer.[5][6]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

Probable Cause: The electronic and steric differences between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl compound are insufficient to direct the reaction under your current conditions.

Solutions:

  • Solvent Modification: The choice of solvent can have a profound impact on regioselectivity.[2] Standard solvents like ethanol often lead to poor selectivity.[7] Consider switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase the regioselectivity in pyrazole formation.[8]

    • Scientific Rationale: Fluorinated alcohols are highly polar and can form strong hydrogen bonds, which can stabilize one of the transition states leading to a specific regioisomer over the other.

  • pH Adjustment: The pH of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[2]

    • Under basic conditions, the more nucleophilic nitrogen atom (typically the unsubstituted one) is more likely to initiate the attack.[2]

    • Under acidic conditions, protonation of the hydrazine can alter the relative nucleophilicity, potentially favoring the attack of the other nitrogen. Experimenting with a range of acidic and basic catalysts is recommended.

  • Temperature Control: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the product ratio.[9] Systematically varying the temperature (e.g., running the reaction at 0°C, room temperature, and reflux) can help identify conditions that favor one isomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

Probable Cause: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.

Solutions:

  • Re-evaluate Starting Materials: If feasible, consider modifying the substituents on your 1,3-dicarbonyl or hydrazine. For example, introducing a bulky protecting group that can be removed later might effectively block one of the reaction sites.

  • Catalyst Introduction: The use of a catalyst can sometimes steer the reaction towards a specific regioisomer.[9] Lewis acids, for instance, can coordinate to one of the carbonyl groups, making it more electrophilic and directing the nucleophilic attack of the hydrazine.[5] Yb(PFO)3 has been shown to be an effective catalyst in some multicomponent pyrazole syntheses.[5]

  • Adopt an Alternative Synthetic Route: If modifying the existing reaction conditions does not yield the desired outcome, a change in synthetic strategy may be necessary. Consider a 1,3-dipolar cycloaddition or a multicomponent reaction, which often provide higher regioselectivity.[4][6]

Issue 3: I am having difficulty characterizing the regioisomers to determine the success of my optimization.

Probable Cause: The structural similarity of regioisomers can make their differentiation by standard spectroscopic methods challenging.

Solutions:

  • Advanced NMR Techniques: While standard 1H and 13C NMR are essential, they may not be sufficient to distinguish between regioisomers.[10] Two-dimensional NMR techniques are invaluable for unambiguous structural assignment.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can identify protons that are close in space. For example, a NOESY experiment on an N-methyl pyrazole can show a correlation between the N-methyl protons and the protons on the adjacent substituent on the pyrazole ring, confirming the regiochemistry.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be used to definitively link substituents to specific positions on the pyrazole ring.[11]

  • X-ray Crystallography: If a single crystal of one of the isomers can be obtained, X-ray crystallography provides unequivocal proof of its structure. This can then be used as a reference to assign the structure of the other isomer based on comparative spectroscopic and chromatographic data.

  • Mass Spectrometry (MS): While MS alone cannot typically distinguish between regioisomers, fragmentation patterns in techniques like tandem mass spectrometry (MS/MS) can sometimes provide clues to the substitution pattern.

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent

This protocol provides a general procedure for improving regioselectivity by using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[2]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy to confirm its regiochemistry.

Data Presentation: Impact of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and phenylhydrazine.

Entry1,3-Diketone Substituents (R1, R2)SolventRegioisomeric Ratio (A:B)
1CF3, ArylEthanol~1:1
2CF3, ArylTFE>95:5
3CF3, ArylHFIP>99:1
4CO2Et, ArylEthanol~1:1.3
5CO2Et, ArylTFE>95:5
6CO2Et, ArylHFIP>98:2

Data adapted from studies on the influence of fluorinated alcohols on pyrazole synthesis.

Visualizing Reaction Pathways

Diagram 1: Knorr Pyrazole Synthesis - Competing Pathways

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical_1,3-Diketone Unsymmetrical 1,3-Diketone Attack_at_C1 Nucleophilic Attack at Carbonyl 1 Unsymmetrical_1,3-Diketone->Attack_at_C1 Pathway 1 Attack_at_C2 Nucleophilic Attack at Carbonyl 2 Unsymmetrical_1,3-Diketone->Attack_at_C2 Pathway 2 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_at_C1 Substituted_Hydrazine->Attack_at_C2 Regioisomer_A Regioisomer A Attack_at_C1->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Attack_at_C2->Regioisomer_B Cyclization & Dehydration

Caption: Competing reaction pathways in the Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Poor Regioselectivity (e.g., 1:1 mixture) Change_Solvent Modify Solvent (e.g., EtOH to HFIP) Start->Change_Solvent Adjust_pH Adjust pH (Acidic vs. Basic Catalysis) Start->Adjust_pH Vary_Temp Vary Temperature Start->Vary_Temp Check_Selectivity Analyze Regioisomeric Ratio (NMR, LC-MS) Change_Solvent->Check_Selectivity Adjust_pH->Check_Selectivity Vary_Temp->Check_Selectivity Good_Selectivity Acceptable Regioselectivity Achieved Check_Selectivity->Good_Selectivity Improved? Yes Change_Strategy Consider Alternative Synthetic Route (e.g., 1,3-Dipolar Cycloaddition) Check_Selectivity->Change_Strategy Improved? No

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

References

  • Emamian, S., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]

  • Beilstein Institute. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6427. [Link]

  • American Chemical Society. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(11), 4229-4232. [Link]

  • MDPI. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5865. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Bentham Science. (2022). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Current Organic Synthesis, 19(1), 2-23. [Link]

  • ResearchGate. (n.d.). One-pot regioselective synthesis of pyrazole derivatives. ResearchGate. [Link]

  • MDPI. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 102. [Link]

  • Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). Chemoselective synthesis of pyrazole derivatives via β-enamino keto esters. Tetrahedron, 56(32), 5877-5881. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

  • Canadian Science Publishing. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • Taylor & Francis Online. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(3), 241-245. [Link]

  • ResearchGate. (n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4567. [Link]

Sources

Technical Support Center: Hydrazine Condensation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Hydrazone/Phthalhydrazide Synthesis Ticket ID: #HYD-ZN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support center. You are likely here because your hydrazine condensation—whether forming a simple hydrazone, a pyrazole, or a phthalhydrazide—has stalled, produced tar, or resulted in low yields.

Hydrazine condensations are deceptively simple. On paper, they are elementary nucleophilic attacks (


). In practice, they are governed by a complex interplay of pH-dependent kinetics , equilibrium thermodynamics , and competitive side reactions  (azine formation).

This guide does not just list steps; it diagnoses the molecular root causes of failure and provides self-validating protocols to fix them.

Part 1: Diagnostic Workflow

Before altering your chemistry, locate your failure mode using the logic tree below.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC SM_Left Starting Material (Carbonyl) Remains Unreacted CheckTLC->SM_Left SM Present Side_Prod New Spots/Peaks Observed (Not Product) CheckTLC->Side_Prod Impurities Equilib Product forms but reverts or conversion stalls at ~60% CheckTLC->Equilib Stalled CheckpH Check pH SM_Left->CheckpH Acidic pH < 4 (Protonated Nucleophile) CheckpH->Acidic Basic pH > 7 (Slow Dehydration) CheckpH->Basic Sol_Buffer SOLUTION: Buffer to pH 4-5 or Add Nucleophilic Catalyst (Aniline) Acidic->Sol_Buffer Basic->Sol_Buffer AzineCheck Is it an Azine? (Dimer: R=N-N=R) Side_Prod->AzineCheck Sol_Stoich SOLUTION: Reverse Addition (Add Carbonyl to Excess Hydrazine) AzineCheck->Sol_Stoich Yes Sol_Water SOLUTION: Remove Water (Dean-Stark or Mol. Sieves) Equilib->Sol_Water

Caption: Diagnostic logic tree for isolating the root cause of low yields in hydrazine condensations.

Part 2: The "Why" and "How" of Failure

Issue 1: The pH Paradox (Kinetics)

The Symptom: The reaction is incredibly slow, or starting material persists despite heating. The Science: Hydrazone formation follows a bell-shaped rate profile regarding pH (demonstrated by Jencks, 1959).

  • Low pH (< 3): The hydrazine (

    
    ) becomes protonated (
    
    
    
    ). It loses its nucleophilicity and cannot attack the carbonyl.
  • High pH (> 7): The attack occurs, but the subsequent dehydration of the tetrahedral intermediate (carbinolamine) requires acid catalysis. Without protons, the intermediate reverts to starting materials.

  • The Sweet Spot: The reaction is fastest between pH 4 and 5 .

The Fix: Nucleophilic Catalysis For sterically hindered or electron-rich ketones where standard acid catalysis fails, use Aniline (10-100 mol%).

  • Mechanism: Aniline reacts with the ketone faster than hydrazine to form a highly reactive Schiff base (imine). The hydrazine then attacks this imine (transimination), which is much faster than attacking the ketone directly. This is the "Dawson Method" (Dirksen & Dawson, 2006).[1]

Issue 2: The Azine Trap (Stoichiometry)

The Symptom: You isolate a compound with double the expected molecular weight, or a symmetric dimer. The Science: Hydrazones (


) still possess a nucleophilic 

group. If the concentration of the carbonyl electrophile is high relative to hydrazine, the product hydrazone will attack a second carbonyl molecule, forming an Azine (

).

The Fix: Inverse Addition

  • Standard (Risky): Adding Hydrazine to Carbonyl.[2] (High local concentration of Carbonyl favors Azine).

  • Optimized: Add Carbonyl to Hydrazine . Ensure Hydrazine is in large excess (1.5 – 2.0 equivalents) initially.

Issue 3: Thermodynamics & Water

The Symptom: Reaction reaches equilibrium but does not complete. The Science: Condensation produces water.


.[3] If water is not removed, hydrolysis competes with formation.

Comparison of Water Removal Methods:

MethodSuitabilityNotes
Dean-Stark Trap Stable substratesRequires reflux in toluene/benzene. Good for large scale.
Molecular Sieves (4Å) Best for Lab Scale Works at room temp. Essential for thermally sensitive hydrazines.
Chemical Scavengers Specific cases

or anhydrous

can drive reaction but complicate workup.

Part 3: Master Protocol (High-Yield Optimization)

This protocol is designed to minimize azine formation and maximize conversion using a self-validating workflow.

Reagents:

  • Substrate (Aldehyde/Ketone)[4][5][6][7][8][9]

  • Hydrazine Monohydrate (or salt form + base)

  • Solvent: Ethanol (standard) or Toluene (if water removal needed)

  • Catalyst: Acetic Acid (standard) or Aniline (difficult substrates)

Step-by-Step Procedure:

  • Preparation of Nucleophile Pool:

    • In the reaction flask, dissolve Hydrazine (1.5 equiv) in Ethanol.

    • Checkpoint: If using hydrazine hydrochloride salts, add 1.5 equiv of Sodium Acetate to free the base while creating a buffer system.

    • Optional: Add Aniline (10 mol%) if the substrate is a deactivated ketone.

  • Controlled Addition (The "Anti-Azine" Step):

    • Dissolve the Carbonyl substrate in a minimal amount of solvent.

    • Add the Carbonyl solution dropwise to the stirring Hydrazine solution over 30 minutes.

    • Why? This keeps the [Hydrazine] >> [Carbonyl] ratio high at all times, preventing the product from reacting with fresh starting material.

  • Reaction & Monitoring:

    • Stir at room temperature for 1 hour, then heat to reflux if TLC shows incomplete conversion.

    • Self-Validation: Check TLC.[2][10] If the spot is static but SM remains, add Molecular Sieves (3Å or 4Å) to the hot mixture to break equilibrium.

  • Workup (Precipitation Method):

    • Most hydrazones are less soluble in cold ethanol/water than the starting materials.

    • Cool the mixture to 0°C.

    • Add water dropwise until turbidity persists.

    • Filter the precipitate.[10]

    • Wash: Wash the cake with cold 10% EtOH/Water. This removes excess hydrazine (water-soluble) and unreacted carbonyl (ethanol-soluble).

Part 4: Frequently Asked Questions (FAQs)

Q: My reaction turns black/tarry upon heating. What is happening? A: Hydrazines are susceptible to oxidation by air, forming diazenes and radicals that polymerize.

  • Fix: Degas your solvents with Nitrogen/Argon for 15 minutes before use. Run the reaction under an inert balloon. Use fresh Hydrazine Hydrate (old bottles accumulate decomposition products).

Q: I am using a bis-ketone and getting oligomers. A: You are forming polymers (


).
  • Fix: High Dilution technique. Dissolve both reactants in large volumes of solvent and add them simultaneously and slowly to a third flask containing solvent. This favors intramolecular cyclization over intermolecular polymerization.

Q: Can I use Hydrazine Sulfate instead of Hydrate? A: Yes, but it is non-nucleophilic until neutralized. You must add a base (NaOAc, Et3N, or NaOH) to release the free hydrazine. Acetate buffers are preferred to maintain the pH 4-5 sweet spot.

References

  • Jencks, W. P. (1959).[6] Studies on the Mechanism of Oxime and Semicarbazone Formation.[6][7] Journal of the American Chemical Society, 81(2), 475–481.

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.

  • Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006).[8][11] Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602–15603.[1][11]

  • BenchChem. (2025).[2][10][12] Troubleshooting the Synthesis of 9-Fluorenone Hydrazone. Technical Support Center.

  • Organic Syntheses. (1970). Acetone Hydrazone. Organic Syntheses, Coll. Vol. 6, p.10; Vol. 50, p.3.

Sources

Technical Support Center: Overcoming Off-Target Kinase Inhibition in Src Assays

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Src kinase inhibitors. This guide is designed to help you navigate the complexities of kinase inhibitor selectivity and provide actionable troubleshooting strategies to ensure the validity and accuracy of your experimental results. As Senior Application Scientists, we've structured this guide to address the most common challenges encountered in the lab, grounding our advice in established scientific principles and field-proven insights.

Introduction: The Src Selectivity Challenge

Src family kinases (SFKs) are non-receptor tyrosine kinases that are pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[1][2] Their dysregulation is frequently implicated in the progression of cancer, making them a significant target for therapeutic intervention.[3][4] However, the high degree of conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[5] Many compounds reported as "Src-selective" often exhibit activity against a range of other kinases, leading to ambiguous results and potential misinterpretation of cellular effects. This guide will equip you with the knowledge and tools to identify and overcome these off-target effects.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses foundational questions about off-target effects to help you build a strong conceptual framework.

Q1: What are the most common off-target kinases affected by supposed "Src-selective" inhibitors?

A1: Many widely-used Src inhibitors demonstrate significant activity against other kinases, which can confound experimental results. The degree of off-target activity can vary substantially between compounds. For example, Dasatinib is a potent Src inhibitor but also strongly inhibits Abl kinase and numerous other kinases.[3][6][7] Even inhibitors like PP2, often cited for its selectivity, have been shown to inhibit other kinases such as c-Abl when profiled against larger kinase panels.[8][9]

Below is a table summarizing the selectivity profiles of several common Src inhibitors against a panel of related kinases. This data highlights the importance of comprehensive profiling to understand a compound's true activity spectrum.

Inhibitor Primary Target(s) Common Off-Targets (with significant activity) Key Considerations
Dasatinib Src, AblPDGFR, c-Kit, and numerous other tyrosine kinases[6][7]Highly potent but broadly multi-targeted. Cellular effects are likely due to inhibition of multiple pathways.
Saracatinib (AZD0530) Src, AblEphrin receptors, c-Kit[3]Dual Src/Abl inhibitor with a distinct off-target profile compared to Dasatinib.
Bosutinib Src, AblOver 30 other kinases identified in proteomic analyses[3][7]Another multi-kinase inhibitor where attributing cellular phenotypes solely to Src inhibition is challenging.
PP2 Src Family Kinasesc-Abl, c-Raf, B-Raf[8][9]Initially thought to be highly selective, broader screening has revealed significant off-target activities.
KB Src 4 c-SrcLck, Fgr, c-Yes (Src family members)[10]Demonstrates higher selectivity for c-Src over other SFKs and significantly less activity against Abl compared to other inhibitors.[10]

This table is a summary for illustrative purposes. For detailed selectivity data, researchers should consult comprehensive kinase profiling databases.[11][12][13]

Q2: How can I differentiate between on-target Src inhibition and off-target effects in my cellular assays?

A2: Distinguishing on-target from off-target effects is critical for validating your findings. A multi-pronged approach is necessary, combining pharmacological and genetic tools. The following workflow provides a systematic process for dissecting the observed cellular phenotype.

G cluster_0 Initial Observation cluster_1 Pharmacological Validation cluster_2 Genetic Validation cluster_3 Conclusion A Observe Cellular Phenotype with Primary Inhibitor B Test Structurally Unrelated Src Inhibitor with a Different Off-Target Profile A->B Does a different Src inhibitor recapitulate the phenotype? C Use an Inactive Analog of the Primary Inhibitor A->C Does the inactive analog fail to produce the phenotype? D Utilize Src Knockout (KO) or Knockdown (KD) Cell Lines B->D YES G Phenotype is likely OFF-TARGET B->G NO C->D YES C->G NO F Phenotype is likely ON-TARGET (Src-dependent) D->F Is the phenotype absent in KO/KD cells? D->G NO E Perform Rescue Experiment: Re-express Src in KO/KD cells E->F Is the phenotype rescued? F->E Confirm by re-expression

Caption: Decision workflow for validating on-target Src inhibition.

Part 2: Troubleshooting Guides - Experimental Solutions

This section provides detailed, step-by-step guidance for common experimental challenges.

Guide 1: Optimizing Your Kinase Assay for Selectivity

Problem: My inhibitor shows potent activity in a primary biochemical screen, but I suspect off-target effects are influencing my cellular results.

Solution Workflow: It's crucial to recognize that potency in a biochemical assay (like IC50) does not always translate directly to selective activity in a cellular context.[14][15] Cellular ATP concentrations, which are much higher than those typically used in biochemical assays, can significantly impact an inhibitor's apparent potency.[6] The following workflow outlines a robust process for validating inhibitor selectivity.

G A Primary Hit from Biochemical Screen (IC50) B Step 1: Broad Kinome Profiling (e.g., KINOMEscan™, KdELECT™) at a single high concentration (1-10 µM) A->B C Step 2: Determine Ki or Kd values for primary target and key off-targets B->C Identify potential off-targets D Step 3: Cellular Target Engagement Assay (e.g., CETSA, NanoBRET™) C->D Quantify binding affinity E Step 4: Cellular Phenotypic Assay in Isogenic Cell Lines (WT vs. Src KO) D->E Confirm target binding in cells F Confident On-Target Effect E->F Phenotype is Src-dependent G Potential Off-Target Effect E->G Phenotype is Src-independent

Caption: Workflow for comprehensive inhibitor selectivity validation.
Guide 2: Choosing the Right Control Experiments

Problem: I'm not sure which controls are necessary to confidently claim that my inhibitor's effects are specific to Src.

Solution: Robust controls are the cornerstone of rigorous scientific inquiry. For kinase inhibitor studies, a combination of controls is essential to build a compelling case for on-target activity.

  • Structurally Unrelated Inhibitors: As mentioned in the FAQ, using a second, structurally distinct inhibitor that targets Src is a powerful validation tool. If two different chemical scaffolds produce the same biological outcome, it strengthens the argument that the effect is mediated by the common target (Src) rather than off-targets unique to each compound.

  • Inactive Analogs: A closely related but biologically inactive version of your inhibitor is an ideal negative control. This compound should share similar physical properties but lack the chemical moieties required for kinase binding. Observing a lack of a cellular phenotype with the inactive analog helps to rule out non-specific effects of the chemical scaffold.

  • Genetic Controls (KO/KD Cell Lines): The gold standard for target validation is the use of knockout (KO) or knockdown (KD) cell lines.[16][17] Demonstrating that your inhibitor has no effect in cells lacking Src provides the most direct evidence that the observed phenotype is Src-dependent. These cell lines are also invaluable for confirming the specificity of antibodies used in your assays.[16]

Guide 3: Interpreting IC50, Ki, and Kd Data in the Context of Selectivity

Problem: My inhibitor has a low IC50 for Src. Doesn't that mean it's selective?

Solution: Not necessarily. It's crucial to understand the nuances of different affinity and potency measurements.

  • IC50 (Half-maximal inhibitory concentration): This is a measure of the functional strength of an inhibitor in a specific experimental setup.[18] It is highly dependent on assay conditions, such as enzyme and ATP concentration.[6][19] Therefore, comparing IC50 values across different studies or even different assays can be misleading.

  • Ki (Inhibition constant): This represents the dissociation constant of the inhibitor from the enzyme-inhibitor complex.[20][21] It is an intrinsic measure of binding affinity and is independent of enzyme concentration, making it a more reliable metric for comparing the potency of different inhibitors.[19]

  • Kd (Dissociation constant): This is a direct measure of the binding affinity between an inhibitor and a kinase at equilibrium.[22] Like Ki, it is an intrinsic property and is not dependent on assay conditions.[18]

Key Takeaway: While a low IC50 is a good starting point, it is not a definitive measure of selectivity.[18] True selectivity is determined by comparing the Ki or Kd of your inhibitor for Src against its Ki or Kd for a broad range of other kinases. A compound is generally considered selective if it exhibits a significant fold-difference (e.g., >30-fold) in affinity for its primary target over other kinases.[23]

Parameter What it Measures Assay Dependence Use in Selectivity Assessment
IC50 Functional potency in a given assay[18]High (depends on [ATP], [enzyme], etc.)[6][19]Useful for initial screening and comparing relative potency under identical conditions.
Ki Intrinsic binding affinity[20]Low (independent of [enzyme])[19]A better measure for comparing inhibitor potency across different studies.
Kd Intrinsic binding affinity at equilibrium[22]Low (assay-independent)[18]The gold standard for quantifying binding affinity and determining selectivity.

Part 3: Advanced Strategies & Protocols

For researchers needing to definitively establish on-target activity, the following advanced protocols are recommended.

Protocol 1: Kinase Profiling using a Commercial Service

Broad-spectrum kinase profiling is the most effective way to empirically determine the selectivity of your inhibitor.[24][25] Services like DiscoverX's KINOMEscan™ or Eurofins' KinaseProfiler™ screen your compound against hundreds of kinases.

Step-by-Step Methodology:

  • Compound Preparation: Prepare your inhibitor at a high concentration (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully solubilized.

  • Submission: Contact your chosen vendor and follow their specific submission guidelines. Typically, you will need to provide a small volume (5-10 µL) of your stock solution.

  • Screening: The vendor will perform the screen, often at a single high concentration of your inhibitor (e.g., 10 µM) against their kinase panel. The output is typically reported as "% Inhibition" or "% Control".

  • Data Analysis: Analyze the results to identify all kinases that are significantly inhibited by your compound. A common threshold is >90% inhibition.

  • Follow-up (Optional but Recommended): For the primary target and any significant off-targets, request Kd determination to quantify the binding affinity. This will provide a precise measure of your inhibitor's selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that your inhibitor binds to Src inside intact cells.[26][27] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[28]

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with your inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).[29]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[29][30]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.[29]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[29]

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Src protein remaining at each temperature by Western blot or other quantitative methods like ELISA.

  • Interpretation: A successful target engagement will result in a "shift" of the melting curve to higher temperatures in the inhibitor-treated samples compared to the vehicle control, indicating that the bound Src is more thermally stable.[27][30]

References

  • Boggon, T. J., & Eck, M. J. (2004). Structure and regulation of Src family kinases. Oncogene, 23(48), 7918–7927. [Link]

  • Brandvold, K. R., et al. (2012). Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology, 7(8), 1393–1398. [Link]

  • Creative BioMart. (n.d.). Src Kinases. Retrieved February 14, 2026, from [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved February 14, 2026, from [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor targets. Bioinformatics, 29(21), 2817–2824. [Link]

  • Horizon Discovery. (n.d.). 5 ways to validate and extend your research with Knockout Cell Lines. Retrieved February 14, 2026, from [Link]

  • Jantzen, H. M., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(4), 813–825. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9–25. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved February 14, 2026, from [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214.e11.
  • Vidal, M. (2017). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Molecules, 22(5), 724. [Link]

  • Vilar, S., & Hripcsak, G. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Information and Modeling, 57(10), 2357–2368. [Link]

  • Wikipedia. (n.d.). Src family kinase. Retrieved February 14, 2026, from [Link]

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Src kinase inhibitors. This guide is designed to help you navigate the complexities of kinase inhibitor selectivity and provide actionable troubleshooting strategies to ensure the validity and accuracy of your experimental results. As Senior Application Scientists, we've structured this guide to address the most common challenges encountered in the lab, grounding our advice in established scientific principles and field-proven insights.

Introduction: The Src Selectivity Challenge

Src family kinases (SFKs) are non-receptor tyrosine kinases that are pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[1][2] Their dysregulation is frequently implicated in the progression of cancer, making them a significant target for therapeutic intervention.[3][4] However, the high degree of conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[5] Many compounds reported as "Src-selective" often exhibit activity against a range of other kinases, leading to ambiguous results and potential misinterpretation of cellular effects. This guide will equip you with the knowledge and tools to identify and overcome these off-target effects.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses foundational questions about off-target effects to help you build a strong conceptual framework.

Q1: What are the most common off-target kinases affected by supposed "Src-selective" inhibitors?

A1: Many widely-used Src inhibitors demonstrate significant activity against other kinases, which can confound experimental results. The degree of off-target activity can vary substantially between compounds. For example, Dasatinib is a potent Src inhibitor but also strongly inhibits Abl kinase and numerous other kinases.[3][6][7] Even inhibitors like PP2, often cited for its selectivity, have been shown to inhibit other kinases such as c-Abl when profiled against larger kinase panels.[8][9]

Below is a table summarizing the selectivity profiles of several common Src inhibitors against a panel of related kinases. This data highlights the importance of comprehensive profiling to understand a compound's true activity spectrum.

Inhibitor Primary Target(s) Common Off-Targets (with significant activity) Key Considerations
Dasatinib Src, AblPDGFR, c-Kit, and numerous other tyrosine kinases[6][7]Highly potent but broadly multi-targeted. Cellular effects are likely due to inhibition of multiple pathways.
Saracatinib (AZD0530) Src, AblEphrin receptors, c-Kit[3]Dual Src/Abl inhibitor with a distinct off-target profile compared to Dasatinib.
Bosutinib Src, AblOver 30 other kinases identified in proteomic analyses[3][7]Another multi-kinase inhibitor where attributing cellular phenotypes solely to Src inhibition is challenging.
PP2 Src Family Kinasesc-Abl, c-Raf, B-Raf[8][9]Initially thought to be highly selective, broader screening has revealed significant off-target activities.
KB Src 4 c-SrcLck, Fgr, c-Yes (Src family members)[10]Demonstrates higher selectivity for c-Src over other SFKs and significantly less activity against Abl compared to other inhibitors.[10]

This table is a summary for illustrative purposes. For detailed selectivity data, researchers should consult comprehensive kinase profiling databases.[11][12][13]

Q2: How can I differentiate between on-target Src inhibition and off-target effects in my cellular assays?

A2: Distinguishing on-target from off-target effects is critical for validating your findings. A multi-pronged approach is necessary, combining pharmacological and genetic tools. The following workflow provides a systematic process for dissecting the observed cellular phenotype.

G cluster_0 Initial Observation cluster_1 Pharmacological Validation cluster_2 Genetic Validation cluster_3 Conclusion A Observe Cellular Phenotype with Primary Inhibitor B Test Structurally Unrelated Src Inhibitor with a Different Off-Target Profile A->B Does a different Src inhibitor recapitulate the phenotype? C Use an Inactive Analog of the Primary Inhibitor A->C Does the inactive analog fail to produce the phenotype? D Utilize Src Knockout (KO) or Knockdown (KD) Cell Lines B->D YES G Phenotype is likely OFF-TARGET B->G NO C->D YES C->G NO F Phenotype is likely ON-TARGET (Src-dependent) D->F Is the phenotype absent in KO/KD cells? D->G NO E Perform Rescue Experiment: Re-express Src in KO/KD cells E->F Is the phenotype rescued? F->E Confirm by re-expression

Caption: Decision workflow for validating on-target Src inhibition.
Part 2: Troubleshooting Guides - Experimental Solutions

This section provides detailed, step-by-step guidance for common experimental challenges.

Guide 1: Optimizing Your Kinase Assay for Selectivity

Problem: My inhibitor shows potent activity in a primary biochemical screen, but I suspect off-target effects are influencing my cellular results.

Solution Workflow: It's crucial to recognize that potency in a biochemical assay (like IC50) does not always translate directly to selective activity in a cellular context.[14][15] Cellular ATP concentrations, which are much higher than those typically used in biochemical assays, can significantly impact an inhibitor's apparent potency.[6] The following workflow outlines a robust process for validating inhibitor selectivity.

G A Primary Hit from Biochemical Screen (IC50) B Step 1: Broad Kinome Profiling (e.g., KINOMEscan™, KdELECT™) at a single high concentration (1-10 µM) A->B C Step 2: Determine Ki or Kd values for primary target and key off-targets B->C Identify potential off-targets D Step 3: Cellular Target Engagement Assay (e.g., CETSA, NanoBRET™) C->D Quantify binding affinity E Step 4: Cellular Phenotypic Assay in Isogenic Cell Lines (WT vs. Src KO) D->E Confirm target binding in cells F Confident On-Target Effect E->F Phenotype is Src-dependent G Potential Off-Target Effect E->G Phenotype is Src-independent

Caption: Workflow for comprehensive inhibitor selectivity validation.
Guide 2: Choosing the Right Control Experiments

Problem: I'm not sure which controls are necessary to confidently claim that my inhibitor's effects are specific to Src.

Solution: Robust controls are the cornerstone of rigorous scientific inquiry. For kinase inhibitor studies, a combination of controls is essential to build a compelling case for on-target activity.

  • Structurally Unrelated Inhibitors: As mentioned in the FAQ, using a second, structurally distinct inhibitor that targets Src is a powerful validation tool. If two different chemical scaffolds produce the same biological outcome, it strengthens the argument that the effect is mediated by the common target (Src) rather than off-targets unique to each compound.

  • Inactive Analogs: A closely related but biologically inactive version of your inhibitor is an ideal negative control. This compound should share similar physical properties but lack the chemical moieties required for kinase binding. Observing a lack of a cellular phenotype with the inactive analog helps to rule out non-specific effects of the chemical scaffold.

  • Genetic Controls (KO/KD Cell Lines): The gold standard for target validation is the use of knockout (KO) or knockdown (KD) cell lines.[16][17] Demonstrating that your inhibitor has no effect in cells lacking Src provides the most direct evidence that the observed phenotype is Src-dependent. These cell lines are also invaluable for confirming the specificity of antibodies used in your assays.[16]

Guide 3: Interpreting IC50, Ki, and Kd Data in the Context of Selectivity

Problem: My inhibitor has a low IC50 for Src. Doesn't that mean it's selective?

Solution: Not necessarily. It's crucial to understand the nuances of different affinity and potency measurements.

  • IC50 (Half-maximal inhibitory concentration): This is a measure of the functional strength of an inhibitor in a specific experimental setup.[18] It is highly dependent on assay conditions, such as enzyme and ATP concentration.[6][19] Therefore, comparing IC50 values across different studies or even different assays can be misleading.

  • Ki (Inhibition constant): This represents the dissociation constant of the inhibitor from the enzyme-inhibitor complex.[20][21] It is an intrinsic measure of binding affinity and is independent of enzyme concentration, making it a more reliable metric for comparing the potency of different inhibitors.[19]

  • Kd (Dissociation constant): This is a direct measure of the binding affinity between an inhibitor and a kinase at equilibrium.[22] Like Ki, it is an intrinsic property and is not dependent on assay conditions.[18]

Key Takeaway: While a low IC50 is a good starting point, it is not a definitive measure of selectivity.[18] True selectivity is determined by comparing the Ki or Kd of your inhibitor for Src against its Ki or Kd for a broad range of other kinases. A compound is generally considered selective if it exhibits a significant fold-difference (e.g., >30-fold) in affinity for its primary target over other kinases.[23]

Parameter What it Measures Assay Dependence Use in Selectivity Assessment
IC50 Functional potency in a given assay[18]High (depends on [ATP], [enzyme], etc.)[6][19]Useful for initial screening and comparing relative potency under identical conditions.
Ki Intrinsic binding affinity[20]Low (independent of [enzyme])[19]A better measure for comparing inhibitor potency across different studies.
Kd Intrinsic binding affinity at equilibrium[22]Low (assay-independent)[18]The gold standard for quantifying binding affinity and determining selectivity.
Part 3: Advanced Strategies & Protocols

For researchers needing to definitively establish on-target activity, the following advanced protocols are recommended.

Protocol 1: Kinase Profiling using a Commercial Service

Broad-spectrum kinase profiling is the most effective way to empirically determine the selectivity of your inhibitor.[24][25] Services like DiscoverX's KINOMEscan™ or Eurofins' KinaseProfiler™ screen your compound against hundreds of kinases.

Step-by-Step Methodology:

  • Compound Preparation: Prepare your inhibitor at a high concentration (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully solubilized.

  • Submission: Contact your chosen vendor and follow their specific submission guidelines. Typically, you will need to provide a small volume (5-10 µL) of your stock solution.

  • Screening: The vendor will perform the screen, often at a single high concentration of your inhibitor (e.g., 10 µM) against their kinase panel. The output is typically reported as "% Inhibition" or "% Control".

  • Data Analysis: Analyze the results to identify all kinases that are significantly inhibited by your compound. A common threshold is >90% inhibition.

  • Follow-up (Optional but Recommended): For the primary target and any significant off-targets, request Kd determination to quantify the binding affinity. This will provide a precise measure of your inhibitor's selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that your inhibitor binds to Src inside intact cells.[26][27] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[28]

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with your inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).[29]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[29][30]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.[29]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[29]

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Src protein remaining at each temperature by Western blot or other quantitative methods like ELISA.

  • Interpretation: A successful target engagement will result in a "shift" of the melting curve to higher temperatures in the inhibitor-treated samples compared to the vehicle control, indicating that the bound Src is more thermally stable.[27][30]

References
  • Boggon, T. J., & Eck, M. J. (2004). Structure and regulation of Src family kinases. Oncogene, 23(48), 7918–7927. [Link]

  • Brandvold, K. R., et al. (2012). Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology, 7(8), 1393–1398. [Link]

  • Creative BioMart. (n.d.). Src Kinases. Retrieved February 14, 2026, from [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved February 14, 2026, from [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor targets. Bioinformatics, 29(21), 2817–2824. [Link]

  • Horizon Discovery. (n.d.). 5 ways to validate and extend your research with Knockout Cell Lines. Retrieved February 14, 2026, from [Link]

  • Jantzen, H. M., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(4), 813–825. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9–25. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved February 14, 2026, from [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214.e11.
  • Vidal, M. (2017). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Molecules, 22(5), 724. [Link]

  • Vilar, S., & Hripcsak, G. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Information and Modeling, 57(10), 2357–2368. [Link]

  • Wikipedia. (n.d.). Src family kinase. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Stability of 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole in their cell culture experiments. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability of this compound in complex in vitro environments. Ensuring the stability of your test compound is paramount for the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole in cell culture media?

A1: The primary concerns for a molecule with the structure of 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole in a typical cell culture environment (pH 7.2-7.4, 37°C, presence of various biomolecules) revolve around three potential degradation pathways:

  • Hydrolysis: While the pyrazole ring itself is relatively stable, the diaryl ether linkage (phenoxy-phenyl) could be susceptible to hydrolysis under prolonged incubation, although this bond is generally robust.

  • Oxidation: The electron-rich phenyl rings and the pyrazole nucleus could be targets for oxidative processes, potentially accelerated by dissolved oxygen or reactive oxygen species (ROS) generated by cellular metabolism.

  • Photodegradation: Aromatic systems can be sensitive to light, particularly UV wavelengths. If your cell culture experiments involve significant light exposure, photodegradation could be a concern.

Q2: My experimental results are inconsistent. Could compound instability be the cause?

A2: Yes, inconsistent results, such as variable dose-response curves or a loss of expected biological activity over time, are classic indicators of compound instability. If the concentration of the active compound decreases during the experiment, the cells will be exposed to a lower effective dose than intended, leading to misleading data.

Q3: How does the presence of serum in my culture media affect the stability and activity of the compound?

A3: Serum introduces a complex mixture of proteins, with albumin being the most abundant. 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole, being a lipophilic molecule, is likely to bind to albumin. This interaction can have a dual effect:

  • Stabilization: Binding to albumin can protect the compound from degradation by sequestering it from reactive species in the media.

  • Reduced Bioavailability: Only the unbound fraction of the compound is typically available to interact with the cells. High protein binding can lead to a lower effective concentration, potentially requiring higher initial doses to achieve the desired biological effect. The pharmacokinetic and pharmacodynamic properties of a drug are highly influenced by this interaction[1].

It is crucial to maintain a consistent serum concentration across all experiments to ensure reproducibility.

Q4: What is the best way to prepare and store stock solutions of this compound?

A4: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). We recommend the following:

  • Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your cell culture media (typically ≤ 0.5%).

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Troubleshooting Guide: Investigating and Mitigating Instability

If you suspect that the stability of 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole is impacting your experiments, a systematic approach is necessary to identify the cause and implement a solution.

Issue 1: Loss of Compound Potency in Long-Term Assays

Possible Cause: The compound is degrading over the course of the experiment (e.g., 24, 48, or 72 hours).

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow: Loss of Potency A Hypothesis: Compound is degrading in culture media over time. B Action: Perform a time-course stability study. A->B C Experiment: Incubate compound in media (with and without cells). Sample at 0, 24, 48, 72 hours. B->C D Analysis: Quantify remaining compound using HPLC-UV or LC-MS. C->D E Result: Significant decrease in concentration over time? D->E F Solution 1: Replenish media with fresh compound at set intervals (e.g., every 24 hours). E->F Yes H Result: Concentration is stable. E->H No G Solution 2: Decrease incubation time if experimentally feasible. F->G I Conclusion: Instability is not the primary issue. Investigate other experimental variables. H->I cluster_1 Troubleshooting Workflow: Identifying Degradation Pathway A Hypothesis: Specific factor (pH, light, oxygen) is causing degradation. B Action: Conduct a Forced Degradation Study. A->B C Experiment: Expose compound to stress conditions: - Acidic/Basic pH - Oxidizing agent (e.g., H₂O₂) - UV/Visible Light B->C D Analysis: Analyze samples by LC-MS to identify parent compound and potential degradation products. C->D E Result: Identify condition(s) causing significant degradation. D->E G Result: No significant degradation under any stress condition. D->G If no degradation F Mitigation Strategy: - For Photodegradation: Protect plates from light. - For Oxidation: Consider antioxidants (if compatible). - For pH instability: Ensure media is well-buffered. E->F H Conclusion: Compound is chemically stable. Re-evaluate other experimental factors. G->H

Sources

Technical Support Center: Reducing Cytotoxicity of Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & Chemical Biology Division) Ticket ID: PYR-SAR-OPT-001

Knowledge Base Overview

Welcome to the Technical Support Center. You are likely accessing this guide because your pyrazole-based kinase inhibitor (PKI) lead is showing promising enzymatic potency (


) but unacceptable cellular cytotoxicity (

) or low selectivity indices (SI) in phenotypic screens.

The pyrazole scaffold is a "privileged structure" in kinase inhibition, mimicking the adenine ring of ATP to form hydrogen bonds with the kinase hinge region.[1] However, this very promiscuity is the primary source of cytotoxicity. This guide provides troubleshooting workflows to decouple on-target efficacy from off-target toxicity.

Module 1: Structural Optimization (SAR) & Selectivity

Issue: The compound inhibits the target kinase but also kills non-malignant control cells (Low Selectivity Index). Root Cause: Conserved ATP-binding pocket homology leads to "off-target" inhibition of essential kinases (e.g., CDK2, GSK3


, Aurora B).
Troubleshooting Workflow: The "Gatekeeper" Strategy

To improve selectivity, you must exploit the subtle structural differences between your target kinase and the anti-targets.

  • Analyze the Gatekeeper Residue:

    • Identify the amino acid located at the back of the ATP pocket (the "gatekeeper") in your target kinase.

    • Action: If your target has a small gatekeeper (Threonine/Alanine) and the anti-target has a large one (Methionine/Phenylalanine), you cannot use bulk.

    • Action: If your target has a smaller gatekeeper than the anti-target, introduce a bulky substituent (e.g., isopropyl, cyclopropyl) at the pyrazole-3 or -5 position to clash with the anti-target's larger residue.

  • Modify the Hinge Binder (The Pyrazole Core):

    • The nitrogen atoms of the pyrazole ring form critical H-bonds with the hinge region backbone.

    • Protocol: Shift from a

      
      -pyrazole to a 
      
      
      
      -alkylated pyrazole or fused system (e.g., pyrazolo[1,5-a]pyrimidine) to alter the vector of the substituents projecting into the solvent-exposed region.
Visualization: SAR Decision Logic

SAR_Optimization Start High Cytotoxicity Observed Check_Selectivity Check Kinome Selectivity (ScanMAX/Kd) Start->Check_Selectivity Promiscuous Promiscuous Binding (Hits >10 kinases) Check_Selectivity->Promiscuous Low SI Specific Specific Binding (Hits <3 kinases) Check_Selectivity->Specific High SI but Toxic Gatekeeper Target Gatekeeper Analysis Promiscuous->Gatekeeper Metabolic Check Metabolic Stability (Microsomal Stability) Specific->Metabolic Bulk_Strategy Add Bulk to Pyrazole C3/C5 (Exploit Steric Clash) Gatekeeper->Bulk_Strategy Small Gatekeeper Scaffold_Hop Scaffold Hopping (e.g., Indazole/Pyrazolopyrimidine) Gatekeeper->Scaffold_Hop Large Gatekeeper Reactive_Met Reactive Metabolites? (GSH Trapping) Metabolic->Reactive_Met Block_Site Block Metabolic Hotspot (Fluorination/Deuteration) Reactive_Met->Block_Site Positive

Caption: Decision matrix for isolating the source of cytotoxicity—distinguishing between kinome promiscuity and metabolic liability.

Module 2: Physicochemical Toxicity (ADME)

Issue: High enzymatic potency (


 nM) but poor cellular activity (


M), leading to dose escalation and general toxicity. Root Cause: "Molecular Obesity" (High Lipophilicity/LogP). Pyrazoles can be highly lipophilic, leading to non-specific membrane disruption or protein binding.
Optimization Protocol: Lipophilic Efficiency (LipE)

Do not chase potency alone. You must optimize LipE to ensure the compound reaches the target without requiring toxic concentrations.

Formula:



Target: Aim for LipE > 5.

ParameterSymptom of ToxicityCorrective Action on Pyrazole
cLogP > 5 Non-specific membrane binding; accumulation in lipid bilayers.Introduce polar groups (morpholine, piperazine) at the solvent-exposed region (usually C4 position).
TPSA < 60 Ų High permeability but high non-specific binding.Add H-bond acceptors/donors. Target TPSA 80–120 Ų.
Solubility < 10

M
Precipitation in media; aggregates cause false cytotoxicity.Append solubilizing tails (e.g., N-methylpiperazine) to the pyrazole nitrogen.

Module 3: Metabolic Activation (Toxicology)

Issue: Idiosyncratic toxicity or time-dependent inhibition (TDI) of CYPs. Root Cause: The pyrazole ring, particularly if electron-rich, can undergo oxidative metabolism to form reactive intermediates (e.g., quinone imines) that covalently bind to cellular proteins.

Troubleshooting Guide
  • Run a GSH Trapping Assay: Incubate compound with microsomes and Glutathione (GSH). Detect GSH-adducts via LC-MS.

  • Block the "Hotspot":

    • If the pyrazole C4-position is unsubstituted, it is a prime site for oxidation.

    • Fix: Block C4 with a Fluorine atom or a Methyl group. This prevents the formation of reactive epoxide intermediates while maintaining steric size.

    • Fix: If N-dealkylation is the issue, replace

      
      -methyl with 
      
      
      
      -cyclopropyl or deuterated methyl (
      
      
      ).

Module 4: Experimental FAQs & Troubleshooting

Q1: My compound kills wild-type cells and kinase-dependent cells with equal potency. Is this off-target?

Diagnosis: Yes, this is a classic "flat" structure-activity relationship (SAR). Action:

  • Calculate the Selectivity Index (SI):

    
    . An SI < 10 indicates general toxicity.
    
  • Counter-Screen: Run a panel against essential kinases: CDK1/2 (Cell cycle), GSK3

    
      (Wnt signaling), and Aurora B  (Mitosis). Pyrazoles frequently hit these.[2]
    
  • Protocol: If CDK2 is hit, remove H-bond donors that interact with the specific glutamate in the CDK2 helix.

Q2: The cellular IC50 shifts significantly when I add serum. Why?

Diagnosis: High Protein Binding (PPB). Pyrazoles are often lipophilic. Action:

  • Check the shift between 0% FBS and 10% FBS media.

  • Correction: Lower the cLogP (see Module 2). High protein binding effectively lowers the free fraction (

    
    ) of the drug, forcing you to use toxic total concentrations to achieve the active free concentration.
    
Q3: How do I validate that the cytotoxicity is actually on-target (Mechanism-Based Toxicity)?

Diagnosis: Sometimes the target kinase is essential for normal cell survival (e.g., inhibiting MEK/ERK in normal fibroblasts). Protocol: Cellular Thermal Shift Assay (CETSA) Use CETSA to prove physical target engagement at the cytotoxic dose.

  • Treat cells with compound at

    
    .
    
  • Heat shock aliquots (40–65°C).

  • Lyse and Western Blot for target kinase.

  • Result: If the target is stabilized (shift in

    
    ) only in cancer cells but not controls (unlikely), or if toxicity correlates exactly with 
    
    
    
    shift, the toxicity is mechanism-based.

References

  • Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors." Methods in Molecular Biology. Link

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[3] Nature Reviews Cancer. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry. Link

  • Waring, M. J. (2010). "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

Sources

Technical Support Center: Pyrazole Bioavailability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center for drug discovery scientists. It bypasses generic advice to address the specific physicochemical and pharmacokinetic liabilities inherent to the pyrazole scaffold.

Current Status: ● Operational | Ticket Queue: Open Agent: Senior Application Scientist (Ph.D., Pharmaceutics)

Welcome to the Pyrazole Optimization Hub. You are likely here because your lead pyrazole candidate is exhibiting "Brick Dust" properties (high melting point, low solubility) or rapid metabolic clearance. Below are the specific troubleshooting protocols for the most common failure modes.

📂 Case File 1: The "Brick Dust" Problem (Solubility Limited)

Symptom: Your compound has high crystallinity (


C), low aqueous solubility (< 10 

M), and resists simple salt formation. Diagnosis: Pyrazoles are planar, aromatic systems that stack efficiently in the crystal lattice (

-

interactions). High lattice energy is the primary barrier to dissolution.
🔧 Troubleshooting Protocol: Solid-State & Formulation

Q: I tried making a Hydrochloride salt, but it dissociates or is hygroscopic. Why? A: The pyrazole nitrogen is a very weak base (typical


 of the conjugate acid is ~2.5).
  • The Physics: For a stable salt, you generally need a

    
     (base - acid) > 3. Since HCl is a strong acid, it should work, but the resulting salt often hydrolyzes due to the weak proton affinity of the pyrazole.
    
  • The Fix: Switch to Sulfonic Acids . Mesylates (methanesulfonic acid) and Tosylates (p-toluenesulfonic acid) often form more stable crystal lattices with weak bases than halides do.

  • Alternative: If

    
    , abandon salt formation. Move directly to Co-crystals  (using co-formers like glutaric acid or resorcinol) or Amorphous Solid Dispersions (ASD) .
    
📊 Decision Matrix: Formulation Selection

Use this logic flow to select the correct formulation strategy based on your compound's Melting Point (


) and Partition Coefficient (

).

FormulationLogic Start Start: Pyrazole Candidate CheckTm Check Melting Point (Tm) Start->CheckTm HighTm Tm > 200°C (Brick Dust) CheckTm->HighTm High Lattice Energy LowTm Tm < 200°C (Grease Ball) CheckTm->LowTm Low Lattice Energy ASD Strategy: Amorphous Solid Dispersion (HPMCAS / PVP-VA) HighTm->ASD Disrupt Lattice CheckLogP Check LogP LowTm->CheckLogP HighLogP LogP > 3.0 CheckLogP->HighLogP Solvation Limited LowLogP LogP < 3.0 CheckLogP->LowLogP Dissolution OK Lipid Strategy: Lipid Formulation (SEDDS / LNP) HighLogP->Lipid Salt Strategy: Salt/Cocrystal LowLogP->Salt If Ionizable Standard Strategy: Micronization LowLogP->Standard If Neutral

Figure 1: Decision tree for selecting formulation strategy based on physicochemical properties (Tm and LogP).

📂 Case File 2: The "Metabolic Sponge" (Clearance Limited)

Symptom: Solubility is acceptable, but


 (intrinsic clearance) in microsomes is high (> 50 

L/min/mg). Bioavailability (

) is < 20%.[1] Diagnosis: The pyrazole ring is electron-rich, making it a target for CYP450 oxidation.
🔧 Troubleshooting Protocol: Structural Modification

Q: Where are the metabolic "soft spots" on a pyrazole? A:

  • N-Dealkylation: If you have an N-methyl or N-ethyl group, CYP enzymes will rapidly hydroxylate the

    
    -carbon, leading to dealkylation.
    
    • Fix: Replace N-Methyl with N-Cyclopropyl or N-Difluoromethyl (

      
      ). The steric bulk and electron withdrawal protect the site.
      
  • C4-Oxidation: The C4 position of the pyrazole ring is nucleophilic and prone to oxidation if unsubstituted.

    • Fix: Block C4 with a Halogen (F, Cl) or a Cyano (CN) group. This blocks the site and lowers the ring's electron density, reducing oxidative susceptibility.

  • Glucuronidation: Unsubstituted NH-pyrazoles are prime substrates for UGT enzymes (N-glucuronidation).

    • Fix: Alkylate the nitrogen or use steric hindrance (e.g., ortho-substitution on an adjacent phenyl ring) to block UGT access.

Quantitative Impact of Substitutions:

ModificationEffect on LogPMetabolic Stability ImpactRisk
N-Methyl

N-Cyclopropyl
+0.4High (Prevents dealkylation)Slight solubility drop
C4-H

C4-F
+0.1Moderate (Blocks oxidation)Minimal
C4-H

C4-CN
-0.3High (Deactivates ring)May reduce potency
Phenyl

Pyridine (Bioisostere)
-1.2Very High (Increases polarity)Potential hERG liability

📂 Case File 3: The "Invisible Drug" (Permeability & Efflux)

Symptom: Caco-2 recovery is low, or the Efflux Ratio (ER) is > 2.0. Diagnosis: Your pyrazole is likely a P-gp substrate.[2] This is common when the scaffold is decorated with multiple H-bond donors (HBD).

🔧 Troubleshooting Protocol: Permeability

Q: My compound sticks to the plastic in the Caco-2 assay. How do I fix this? A: Pyrazoles can be highly lipophilic.[3]

  • Add BSA: Include 1% BSA in the receiver buffer to act as a "sink" and prevent non-specific binding.

  • Check Mass Balance: If recovery is < 70%, your permeability data is invalid.

Q: How do I reduce P-gp efflux without killing potency? A: P-gp recognizes H-bond donors.

  • Strategy: Cap exposed NH groups (amides, sulfonamides) with small alkyls or wrap them in an intramolecular Hydrogen Bond (IMHB).

  • Example: If you have a pendant amide, converting it to a cyclic lactam often hides the NH from P-gp while maintaining the pharmacophore geometry.

🔬 Experimental Protocol: Amorphous Solid Dispersion (ASD) Screening

If you must use an ASD, do not guess the polymer. Use this solvent-casting screen.[1][2]

Materials:

  • API (Pyrazole derivative)

  • Polymers: HPMCAS-L (low pH), HPMCAS-M (medium pH), PVP-VA64.

  • Solvent: Methanol/Dichloromethane (1:1).

Workflow:

  • Preparation: Prepare 10 mg/mL solutions of API and Polymer.

  • Mixing: Mix to achieve Drug:Polymer ratios of 1:3 and 1:9 (25% and 10% drug load).

  • Casting: Pipette onto a glass plate or DSC pan. Vacuum dry at 40°C for 24h.

  • Stress Test: Place films in a humidity chamber (75% RH / 40°C) for 7 days.

  • Analysis: Analyze via PLM (Polarized Light Microscopy).

    • Dark Image = Amorphous (Pass).[1]

    • Birefringence (Glowing spots) = Recrystallization (Fail).

Why this works: HPMCAS is particularly effective for pyrazoles because it provides both hydrogen bonding (stabilization) and amphiphilic character (dissolution enhancement).

🧬 Biological Pathway: Prodrug Activation Strategy

If structural modification ruins potency, use a prodrug strategy to bypass solubility/permeability limits.

ProdrugPathway cluster_0 Intestinal Epithelium Prodrug Phosphate Prodrug (High Solubility) GutLumen Gut Lumen (Dissolution) Prodrug->GutLumen Rapid Dissolution BrushBorder Brush Border (Alkaline Phosphatase) GutLumen->BrushBorder Transport Parent Active Pyrazole (Lipophilic/Permeable) BrushBorder->Parent Cleavage (-PO4) Blood Systemic Circulation Parent->Blood Passive Diffusion

Figure 2: Mechanism of phosphate prodrug activation. The polar phosphate group enables dissolution, then is cleaved by Alkaline Phosphatase at the brush border to release the permeable parent drug.

📚 References

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors. Journal of Medicinal Chemistry. (2021). Substitution of methyl pyrazole with ionizable polar substituents improved solubility and bioavailability.[4]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry. (2017). Prodrug strategies to improve aqueous solubility of pyrazole-based anticancer agents.

  • Amorphous Solid Dispersions: An Update for Preparation and Characterization. Current Drug Delivery. (2020). Detailed mechanisms of HPMCAS and PVP-VA in stabilizing amorphous drugs.

  • Metabolic Stability of Pyrazole Derivatives. Drug Metabolism and Disposition. (1977).[5] Early foundational work on the oxidative metabolism of the pyrazole ring.

  • Strategies for Improving the Oral Bioavailability of Pyrazole Compounds. BenchChem Technical Guides. (2024). Overview of salt selection and structural modifications.

Sources

Technical Support Center: Minimizing Batch-to-Batch Variation in Inhibitor Potency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variation in inhibitor potency experiments, a common challenge that can significantly impact data reliability and project timelines. Here, we move beyond simple checklists to provide in-depth explanations and actionable protocols grounded in scientific principles to ensure the robustness and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for the same inhibitor vary significantly between experiments. What are the primary sources of this variation?

A1: Inconsistent IC50 values are a frequent challenge in both biochemical and cell-based assays. The variability can be traced back to three main pillars: the inhibitor itself, the experimental system, and data analysis.[1] Minor differences in experimental conditions, the purity and handling of the inhibitor, and even the specific methods used for data analysis can lead to divergent results.[2] For cell-based assays, factors such as cell health, passage number, and seeding density are also critical sources of variation.[2]

Q2: How much variation in IC50 values is considered acceptable?

A2: While the acceptable range depends on the specific assay and biological system, a two- to three-fold difference is often considered acceptable for cell-based assays.[1] If you are observing variations by an order of magnitude or more, it strongly suggests an underlying issue with experimental consistency that needs to be addressed.[2]

Q3: Can the solvent used to dissolve the inhibitor affect its potency?

A3: Absolutely. The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a versatile solvent for many organic compounds used in biological assays.[3] However, it's crucial to use a fresh, high-purity stock of DMSO, as it can absorb moisture, which may accelerate the degradation or affect the solubility of your compound.[4] The final concentration of DMSO in your assay should also be kept low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[5]

Q4: I've purchased a new batch of an inhibitor, and the potency is different from the previous lot. What should I do?

A4: This is a classic example of batch-to-batch variation. It is essential to qualify each new batch of an inhibitor before use in critical experiments. This involves confirming its identity, purity, and potency against a well-characterized reference standard.[6] Without this qualification, you risk introducing a significant variable into your experiments, making it difficult to interpret your results.

Troubleshooting Guides

Issue 1: Inconsistent Potency with a New Batch of Inhibitor

Symptoms:

  • A significant shift (greater than 3-fold) in IC50 values compared to historical data for the same inhibitor.

  • Poor curve fits or high variability between replicate data points.

Root Cause Analysis and Solutions:

This issue often stems from differences in the chemical and physical properties of the new batch. Here’s a systematic approach to troubleshoot:

  • Verify Identity and Purity:

    • Rationale: The new batch may contain impurities or may not be the correct compound.

    • Action: Request the Certificate of Analysis (CoA) from the supplier for the new batch.[7] If possible, independently verify the identity and purity using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

  • Assess Solubility:

    • Rationale: Poor solubility can lead to an overestimation of the IC50 value, as the actual concentration of the inhibitor in solution may be lower than the nominal concentration.[10][11]

    • Action: Determine the kinetic solubility of the new batch in your assay buffer.[12] If solubility is an issue, you may need to adjust the stock solution concentration or the final assay concentration range.

  • Evaluate Stability:

    • Rationale: The new batch may be less stable under your storage or experimental conditions.

    • Action: Conduct a short-term stability study by incubating the inhibitor in your assay buffer at the experimental temperature for the duration of the assay and then measuring its concentration.[13][14]

Issue 2: Gradual Drift in Inhibitor Potency Over Time

Symptoms:

  • A consistent, directional shift in IC50 values over a series of experiments conducted over weeks or months.

Root Cause Analysis and Solutions:

This often points to issues with inhibitor storage and handling or changes in the biological system.

  • Inhibitor Stock Solution Stability:

    • Rationale: Improper storage can lead to the degradation of the inhibitor over time.

    • Action: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store them at the recommended temperature (typically -20°C or -80°C) and protect them from light if they are light-sensitive.[7][15] Consider re-qualifying your stock solution's concentration and purity periodically.

  • Cell Line Integrity:

    • Rationale: In cell-based assays, high passage numbers can lead to genetic drift and changes in cellular responses.[2]

    • Action: Use cells within a defined, low passage number range. Implement a cell banking system to ensure a consistent supply of cells for your experiments.[16]

  • Reagent Consistency:

    • Rationale: Batch-to-batch variation in critical reagents like serum or media can affect cell health and response to inhibitors.[2]

    • Action: Qualify new lots of critical reagents before use in your assays.

Experimental Protocols

Protocol: Qualification of a New Inhibitor Batch

This protocol outlines the steps to qualify a new batch of an inhibitor against an established, in-house reference standard.

Objective: To ensure the identity, purity, and potency of a new inhibitor batch are consistent with previous batches.

Materials:

  • New batch of inhibitor

  • Reference standard (a previously qualified, well-characterized batch of the same inhibitor)

  • Appropriate solvents (e.g., high-purity DMSO)[4]

  • Assay components (enzyme, substrate, cells, media, etc.)

Methodology:

  • Identity and Purity Assessment (in collaboration with an analytical chemistry core):

    • Perform LC-MS to confirm the molecular weight of the new batch matches the expected value.[17]

    • Assess purity by HPLC, aiming for >95% purity.[8]

  • Stock Solution Preparation:

    • Carefully weigh out both the new batch and the reference standard.

    • Prepare concentrated stock solutions (e.g., 10 mM) in the same lot of high-purity DMSO.

    • Aliquot into single-use volumes and store at -80°C.[5]

  • Potency Assay:

    • On the same day, using the same reagents and assay conditions, perform a dose-response experiment for both the new batch and the reference standard.

    • Use a sufficient concentration range to generate a full sigmoidal curve.[18]

    • Include a minimum of three biological replicates.[18]

  • Data Analysis:

    • Fit the dose-response data to a four-parameter logistic model to determine the IC50 value for each batch.[18][19]

    • Calculate the relative potency of the new batch compared to the reference standard.

Acceptance Criteria:

  • The IC50 value of the new batch should be within a pre-defined range (e.g., 0.5 to 2-fold) of the reference standard's IC50.

Data Presentation

Table 1: Example Data for New Batch Qualification

Batch IDPurity (HPLC %)IC50 (nM)Relative Potency (vs. Ref-01)Pass/Fail
Ref-0199.252.51.00N/A
New-0198.861.20.86Pass
New-0292.1155.70.34Fail

Visualizations

Workflow for Troubleshooting IC50 Variability

This diagram illustrates a logical workflow to diagnose the root cause of inconsistent inhibitor potency.

G start Inconsistent IC50 Observed check_inhibitor Step 1: Evaluate Inhibitor start->check_inhibitor purity Purity & Identity Verified? check_inhibitor->purity check_assay Step 2: Scrutinize Assay Parameters cell_health Consistent Cell Health & Passage? check_assay->cell_health check_data Step 3: Review Data Analysis curve_fit Appropriate Curve Fit Model? check_data->curve_fit solubility Solubility Assessed? purity->solubility Yes source_new_batch Source New Batch/ Re-purify purity->source_new_batch No storage Proper Storage & Handling? solubility->storage Yes optimize_solubilization Optimize Solubilization/ Assay Buffer solubility->optimize_solubilization No storage->check_assay Yes implement_sop Implement Strict Handling SOP storage->implement_sop No reagents Reagent Lots Consistent? cell_health->reagents Yes standardize_cell_culture Standardize Cell Culture (Thaw New Vial) cell_health->standardize_cell_culture No protocol Protocol Adherence Strict? reagents->protocol Yes qualify_reagents Qualify New Reagent Lots reagents->qualify_reagents No protocol->check_data Yes retrain_personnel Retrain Personnel/ Revise SOP protocol->retrain_personnel No outliers Outliers Handled Correctly? curve_fit->outliers Yes reanalyze_data Re-analyze Data curve_fit->reanalyze_data No outliers->reanalyze_data No

Caption: Troubleshooting Decision Tree for IC50 Variation.

References

  • Cohen, S., et al. (2013).
  • Copeland, R. A. (2000).
  • Bioprocess Online. Best Practices Strategies And Utilization Of Novel Biological Responses For Robust Cell-Based Potency Assays. [Link]

  • Di, L., & Kerns, E. H. (2006). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scientific Research Publishing.
  • Eurofins. Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. [Link]

  • BioPharmaSpec. Confirming Protein Identity and Purity. [Link]

  • Forge Biologics Resources. Potency Assays for Cell and Gene Therapy: A Complete Guide. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • ScienceDirect. Dimethyl sulfoxide (DMSO): Significance and symbolism. [Link]

  • BioKin, Ltd. Enzyme Inhibitor Potency. [Link]

  • ResearchGate. Summary of IC 50 values and kinetic solubility obtained for drug discovery compounds. [Link]

  • American Pharmaceutical Review. Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. [Link]

  • ResearchGate. Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?[Link]

  • Electrochem.
  • YouTube. Defining the Root Cause of Batch-to-Batch Variability. [Link]

  • Lab Chemicals. Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). [Link]

  • Almac. Unlocking Drug Longevity: The Crucial Role of Stability Studies. [Link]

  • BEBPA. Tech Briefing: Ins and Outs of Data Analysis for Potency Calculations. [Link]

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • PMC. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. [Link]

  • LCGC International. Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

  • PMC. Quantitative Analysis of the Potency of Equimolar Two-Drug Combinations and Combi-Molecules Involving Kinase Inhibitors In Vitro: The Concept of Balanced Targeting. [Link]

  • Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]

  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Taylor & Francis Online. Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?[Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Academia.edu. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]

  • Reddit. Who else is struggling with getting reproducible IC50 curves for cancer cells?[Link]

  • Quora. What effects does DMSO have on cell assays?[Link]

  • NCBI. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. [Link]

  • ResearchGate. When To Batch and When Not To Batch: An Overview of Integrity Management and Batch Corrosion Inhibitor Testing Methods and Application Strategies. [Link]

  • ACS Infectious Diseases. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. [Link]

  • European Pharmaceutical Review. A guide to QP certification and batch release. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • PMC. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

  • PMC. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

  • PMC. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • Sartorius. Reducing Batch-to-Batch Variability of Botanical Drug Products. [Link]

  • AMPP. Chemical Inhibitors for Corrosion Control. [Link]

  • Save My Exams. Enzyme Inhibition – IB HL Biology Revision Notes. [Link]

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Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Dasatinib and the Pyrazole-Based Inhibitor Ruxolitinib

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound "5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole" did not yield specific, publicly available IC50 data or a defined biological target profile. To provide a comprehensive and data-rich comparison as requested, this guide will substitute the aforementioned compound with Ruxolitinib , a well-characterized and clinically relevant pyrazole-based kinase inhibitor. This substitution allows for a meaningful analysis of two distinct kinase inhibitors, highlighting differences in their selectivity, potency, and mechanisms of action.

Introduction: The Intricate World of Kinase Inhibition

Protein kinases are a vast family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by selectively blocking the activity of these enzymes. This guide provides a detailed comparative analysis of two prominent kinase inhibitors: Dasatinib, a multi-targeted inhibitor, and Ruxolitinib, a selective JAK inhibitor, offering insights into their biochemical and cellular activities.

Dasatinib is a second-generation tyrosine kinase inhibitor known for its broad spectrum of activity.[1][2] It potently inhibits the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and is also a strong inhibitor of the SRC family of kinases, c-KIT, and platelet-derived growth factor receptor (PDGFR).[1][2][3] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy in cases of resistance to first-generation inhibitors like imatinib.[1][3]

Ruxolitinib , on the other hand, is a potent and selective inhibitor of the Janus-associated kinases (JAKs), specifically JAK1 and JAK2.[4] The JAK-STAT signaling pathway is crucial for the regulation of immune responses and hematopoiesis. Dysregulation of this pathway is implicated in myeloproliferative neoplasms (MPNs) and inflammatory diseases. Ruxolitinib's targeted approach offers a different therapeutic strategy compared to the broader activity of Dasatinib.

Comparative Kinase Inhibition Profile: A Tale of Two Selectivities

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Dasatinib and Ruxolitinib against a panel of kinases and various cancer cell lines, providing a quantitative comparison of their inhibitory activities.

Biochemical (Cell-Free) Kinase Inhibition

This table highlights the direct inhibitory activity of each compound against purified kinase enzymes.

Kinase TargetDasatinib IC50 (nM)Ruxolitinib IC50 (nM)
BCR-ABL <1.0[5]>25,000[6]
SRC 0.5[5]-
c-Kit 5.0[5]>4,000[6]
PDGFRβ 28[5]-
JAK1 -3.3[4]
JAK2 -2.8[4]
JAK3 ->130[4]
Tyk2 -~114 (6-fold less than JAK1/2)[4]
Cellular Proliferation Inhibition

This table showcases the effect of the inhibitors on the growth of various cancer cell lines.

Cell LineCancer TypeDasatinib IC50Ruxolitinib IC50
K562 Chronic Myeloid Leukemia (CML)1 nM[7]-
MCF-7 Breast Cancer2100 nM-
SK-BR-3 Breast Cancer4000 nM-
Ba/F3 (JAK2V617F) Pro-B Cell Line-127 nM[8]
HEL Erythroleukemia-Potent Inhibition[4]

Mechanism of Action: Visualizing the Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their therapeutic effects and potential side effects.

Dasatinib's Multi-Targeted Inhibition

Dasatinib's broad activity stems from its ability to inhibit multiple key signaling pathways involved in cancer cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR PI3K_AKT PI3K/AKT Pathway PDGFR->PI3K_AKT cKIT c-KIT cKIT->PI3K_AKT BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK BCR_ABL->PI3K_AKT STAT5 STAT5 BCR_ABL->STAT5 SRC SRC Family Kinases SRC->RAS_RAF_MEK_ERK SRC->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->PDGFR Inhibits Dasatinib->cKIT Inhibits Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits

Caption: Dasatinib's mechanism of action.

Ruxolitinib's Selective JAK Inhibition

Ruxolitinib specifically targets the JAK-STAT pathway, a critical signaling cascade for many cytokines and growth factors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Gene_Expression Gene Expression (Proliferation, Inflammation) STAT_dimer->Gene_Expression Regulates

Caption: Ruxolitinib's mechanism of action.

Experimental Methodologies: The Foundation of IC50 Determination

The accurate determination of IC50 values relies on robust and well-defined experimental protocols. Below are representative methodologies for both biochemical and cell-based assays.

Biochemical Kinase Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Workflow Diagram:

G A 1. Prepare Kinase Reaction (Kinase, Substrate, ATP) B 2. Add Inhibitor (Dasatinib or Ruxolitinib in serial dilutions) A->B C 3. Incubate (Allow phosphorylation to occur) B->C D 4. Detect Phosphorylation (e.g., ADP-Glo, TR-FRET) C->D E 5. Data Analysis (Calculate IC50) D->E

Caption: Workflow for a biochemical kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer solution appropriate for the specific kinase being tested.

    • Dilute the purified kinase enzyme to the desired concentration in the kinase buffer.

    • Prepare the specific peptide or protein substrate for the kinase.

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the inhibitor (Dasatinib or Ruxolitinib) in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup:

    • Add the kinase, substrate, and buffer to the wells of a microplate.

    • Add the serially diluted inhibitor to the respective wells. Include control wells with solvent only (no inhibitor) and wells without kinase (background).

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the level of phosphorylation using a suitable method. Common methods include:

      • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses fluorescently labeled antibodies that bind to the phosphorylated substrate.

  • Data Analysis:

    • Measure the signal from each well using a plate reader.

    • Normalize the data to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Workflow Diagram:

G A 1. Seed Cells (Plate cells in a microplate) B 2. Add Inhibitor (Dasatinib or Ruxolitinib in serial dilutions) A->B C 3. Incubate (Typically 48-72 hours) B->C D 4. Add Viability Reagent (e.g., MTT, CellTiter-Glo) C->D E 5. Measure Signal (Absorbance or Luminescence) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for a cell-based proliferation assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate growth medium until they reach the exponential growth phase.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor (Dasatinib or Ruxolitinib) in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include control wells with medium and solvent only.

  • Incubation:

    • Incubate the plate for a specified period, typically 48 to 72 hours, in a cell culture incubator (37°C, 5% CO2).

  • Viability Assessment:

    • Assess cell viability using a suitable method:

      • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance.

      • ATP-based Assay (e.g., CellTiter-Glo®): Add the reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion: Tailoring Kinase Inhibition for Therapeutic Success

This guide has provided a comparative overview of Dasatinib, a multi-targeted kinase inhibitor, and Ruxolitinib, a selective JAK inhibitor. The presented IC50 data clearly demonstrates their distinct inhibitory profiles. Dasatinib exhibits potent, low nanomolar inhibition against a broad range of kinases, making it a powerful therapeutic agent in cancers driven by these targets, such as BCR-ABL-positive CML. In contrast, Ruxolitinib's strength lies in its high selectivity for JAK1 and JAK2, offering a targeted approach for diseases dependent on the JAK-STAT pathway.

The choice of a kinase inhibitor in a research or clinical setting is dictated by the specific biological context. Broad-spectrum inhibitors like Dasatinib can be effective against cancers with complex signaling networks or in cases of resistance to more targeted therapies. Conversely, selective inhibitors like Ruxolitinib can offer a more favorable side-effect profile by minimizing off-target effects. A thorough understanding of a compound's IC50 profile, mechanism of action, and the underlying biology of the disease is paramount for the successful development and application of kinase inhibitors in precision medicine.

References

  • Clinical Profile of Dasatinib 80mg Tablets: A Comprehensive Overview - GlobalRx. [Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • What is the mechanism of Dasatinib? - Patsnap Synapse. [Link]

  • Cell Based Assays Services | Amsbio. [Link]

  • IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... - ResearchGate. [Link]

  • Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC. [Link]

  • Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy - ACS Publications. [Link]

  • Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors - AACR Journals. [Link]

  • Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC. [Link]

  • Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib towards human MDA - ResearchGate. [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC. [Link]

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Comparative Potency Guide: 4-Methoxyphenoxy vs. 4-Phenoxyphenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-methoxyphenoxy versus 4-phenoxyphenyl substituents on pyrazole scaffolds.[1] It is designed for medicinal chemists and drug development professionals, focusing on Structure-Activity Relationship (SAR) implications, potency profiles, and experimental validation.[1][2]

Executive Summary

In the optimization of pyrazole-based pharmacophores, the choice between a 4-methoxyphenoxy (Aryloxy-ether linked) and a 4-phenoxyphenyl (Biaryl-ether linked) substituent is a critical decision point that dictates the molecule's lipophilicity, metabolic stability, and binding affinity.

  • 4-Phenoxyphenyl Pyrazoles (Py-C6H4-O-Ph) are "privileged structures" in oncology and pain management (e.g., Sodium Channel blockers, ACC inhibitors).[1] They excel in occupying deep, hydrophobic pockets (Lipophilic Efficiency).[1][2]

  • 4-Methoxyphenoxy Pyrazoles (Py-O-C6H4-OMe) are frequently utilized in agrochemicals and specific kinase inhibitors where a shorter, electron-rich motif is required to interact with solvent-exposed fronts or smaller allosteric sites.[1]

Key Finding: While 4-phenoxyphenyl derivatives generally exhibit superior potency (nM range) in deep-pocket targets due to extensive


-stacking and hydrophobic displacement, 4-methoxyphenoxy  analogs offer improved solubility and are preferred when steric constraints prevent the binding of the distal phenyl ring.[1]

Structural & Electronic Basis of Potency

The potency divergence stems from fundamental differences in topology and electronic distribution.[1]

Chemical Architecture
  • Moiety A: 4-Phenoxyphenyl (The "Deep Pocket" Binder) [1]

    • Structure: A pyrazole ring attached to a phenyl group, which is ether-linked to a distal phenyl ring.[2]

    • Topology: Elongated (~10-12 Å), biaryl system.[1]

    • Function: Mimics the hydrophobic core of natural substrates; the distal phenyl ring often acts as an "anchor" in hydrophobic sub-pockets.[1]

  • Moiety B: 4-Methoxyphenoxy (The "Compact" Donor) [1]

    • Structure: A pyrazole ring directly attached via an oxygen atom to a phenyl ring, capped with a methoxy group.[1][2]

    • Topology: Compact (~6-8 Å), flexible ether linkage.[1]

    • Function: The methoxy group serves as a hydrogen bond acceptor (HBA) and a weak electron donor, modulating the acidity of the pyrazole NH (if free).[1][2]

Visualization of Pharmacophore Differences[1]

PharmacophoreComparison cluster_0 4-Phenoxyphenyl Motif cluster_1 4-Methoxyphenoxy Motif P1 Pyrazole Core Ph1 Phenyl Linker (Rigid Spacer) P1->Ph1 C-C Bond O1 Ether O (H-Bond Acceptor) Ph1->O1 Ph2 Distal Phenyl (Hydrophobic Anchor) O1->Ph2 Pi-Stacking Potential P2 Pyrazole Core O2 Ether O (Direct Linker) P2->O2 C-O Bond (Flexible) Ph3 Phenyl Ring O2->Ph3 OMe Methoxy Group (Electronic Donor) Ph3->OMe Solvent Interaction

Figure 1: Structural topology comparison.[1] Note the extra phenyl spacer in the 4-phenoxyphenyl motif, extending its reach.[2]

Comparative Potency Analysis: Case Studies

The following data synthesizes potency trends across three distinct biological targets: Acetyl-CoA Carboxylase (ACC) (Cancer), Voltage-Gated Sodium Channels (NaV) (Pain), and Insecticidal Targets (Agrochemicals).[1]

Table 1: Potency Landscape (IC50 / EC50 Data)
Target ClassCompound MotifSpecific DerivativePotency (IC50/EC50)Interaction Mechanism
ACC Inhibitors (Cancer)4-Phenoxyphenyl Compound 6a (Isoxazole analog)99.8 nM Distal phenyl occupies hydrophobic dimer interface.[1]
4-MethoxyphenoxyCompound 6c> 5,000 nMLack of distal phenyl reduces hydrophobic binding energy.[1]
NaV1.7 Blockers (Pain)4-Phenoxyphenyl 3-(4-phenoxyphenyl)pyrazole~0.1 - 1.0 µM State-dependent block; distal ring essential for slow-inactivation binding.[1]
4-Methoxyphenoxy3-(4-methoxyphenoxy)pyrazole> 10 µMInsufficient bulk to occlude the pore or stabilize inactivated state.[1]
Insecticides (GABA/Met)4-PhenoxyphenylFipronil AnalogsModerateOften too lipophilic for systemic transport in plants.[1]
4-Methoxyphenoxy 5-(4-methoxyphenoxy)-pyrazole< 10 µg/mL Balanced polarity allows better translocation and active site fit.[1]
Mechanistic Insight
  • Why Phenoxyphenyl Wins in Oncology/Pain: Targets like Kinases and Ion Channels often possess deep, lipophilic "selectivity pockets" (e.g., the DFG-out pocket in kinases).[1][2] The 4-phenoxyphenyl group acts as a "molecular probe," extending into these pockets to displace water and gain entropy-driven binding affinity.

  • Why Methoxyphenoxy Wins in Agrochemicals: The 4-methoxyphenoxy group provides a "Goldilocks" zone of lipophilicity (LogP ~3-4 vs. >5 for phenoxyphenyl), ensuring the molecule is hydrophobic enough to cross cuticles but polar enough to translocate in phloem/xylem.[1]

Experimental Protocols

To validate these potency differences in your own pipeline, use the following self-validating protocols.

Synthesis of the Motifs
  • Pathway A: 4-Phenoxyphenyl (Suzuki Coupling) [1]

    • Reagents: 4-phenoxyphenylboronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/Water.[1][2]

    • Protocol: React 4-bromo-pyrazole scaffold with boronic acid at 90°C.

    • QC Check: Monitor disappearance of bromide via LC-MS. Product should show M+1 corresponding to biaryl insertion.[1]

  • Pathway B: 4-Methoxyphenoxy (Ullmann Ether Synthesis) [1]

    • Reagents: 4-methoxyphenol, CuI, Cs2CO3, N,N-Dimethylglycine (Ligand), DMF.[2]

    • Protocol: React 4-bromo-pyrazole (or 4-iodo) with phenol at 110°C under Argon.

    • QC Check: Critical step is the removal of copper.[1] Wash with EDTA.[1] NMR must show diagnostic methoxy singlet at ~3.8 ppm.[1]

Biological Validation: Competitive Binding Workflow

AssayWorkflow Start Start: Compound Library Prep 1. Serial Dilution (DMSO, 10mM -> 1nM) Start->Prep Assay 2. Target Incubation (e.g., ACC1 enzyme + Acetyl-CoA + ATP) Prep->Assay Readout 3. Readout: ADP-Glo / Fluorescence Assay->Readout Decision IC50 < 100 nM? Readout->Decision Hit Potent Hit (Likely Phenoxyphenyl) Decision->Hit Yes Miss Weak Binder (Likely Methoxyphenoxy in deep pockets) Decision->Miss No

Figure 2: Screening workflow for potency determination.

Protocol: Kinase/Enzyme Inhibition Assay (Generic)
  • Preparation: Prepare 10-point dose-response curves (starting at 10 µM) in 100% DMSO.

  • Incubation: Incubate 2 µL of compound with 10 µL of Enzyme/Substrate mix (e.g., ACC1) for 60 min at RT.

  • Detection: Add detection reagent (e.g., ADP-Glo for kinases).[1] Read Luminescence.

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    .[1]
    
  • Validation: Z-factor must be > 0.[1]5. Reference inhibitor (e.g., CP-640186 for ACC) must fall within 3-fold of historical IC50.[1]

References

  • Yang, J., et al. (2004).[1][2] "3-(4-Phenoxyphenyl)pyrazoles: A Novel Class of Sodium Channel Blockers."[1][3] Journal of Medicinal Chemistry. Link

  • Liu, Y., et al. (2013).[1][2] "Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Note: Discusses the SAR of the phenoxyphenyl motif in related azoles).

  • Lamberth, C. (2018).[1][2] "Pyrazoles in Agrochemicals: A Review." Heterocycles. Link

  • Nandurkar, Y., et al. (2023).[1][2] "Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives." ResearchGate.[1] Link

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Validation of kinase inhibition using ATP-competitive assays

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Validating ATP-Competitive Kinase Inhibitors Across Assay Platforms

Introduction: The ATP-Competitive Landscape

In kinase drug discovery, the validation of ATP-competitive inhibitors (Type I inhibitors) is not merely about determining an IC50. It is a rigorous process of proving mechanism of action (MoA) and establishing kinetic durability. Type I inhibitors target the ATP-binding pocket of the active kinase conformation (DFG-in). Because cellular ATP concentrations (1–5 mM) are vastly higher than biochemical assay conditions, a "potent" inhibitor in a low-ATP screening buffer may fail in a cellular context.

This guide compares the primary assay technologies used to validate these inhibitors and details the experimental frameworks—specifically ATP-shift and Jump-dilution assays—required to prove ATP competitiveness and residence time.

Technical Comparison of Assay Technologies

Selecting the right readout is the first variable in validation. While Radiometric assays remain the "Gold Standard" for direct activity measurement, modern drug discovery relies heavily on Luminescent and TR-FRET methodologies for throughput.

Comparative Performance Matrix
FeatureRadiometric (³³P/³²P) Luminescent ADP Detection (e.g., ADP-Glo) TR-FRET (e.g., LanthaScreen)
Primary Readout Phosphorylated Substrate (Direct)ADP Production (Coupled Enzyme)Phosphorylated Product (Antibody Binding)
Sensitivity Ultra-High (fmol detection)High (Universal for any kinase)Moderate to High (Dependent on Antibody)
Interference Negligible (Compound fluorescence irrelevant)Low (Red-shifted luciferase)Moderate (Compound fluorescence/quenching)
ATP Tolerance High (Compatible with mM ATP)High (Up to 1 mM ATP)Low to Moderate (High ATP disrupts antibody binding)
Throughput Low (Wash steps/Filtration)Ultra-High (Homogeneous)High (Homogeneous)
Z'-Factor > 0.8> 0.7> 0.6
Best Use Case Gold Standard Validation & difficult kinasesPrimary Screening & High ATP assaysBinding Kinetics & HTS

Scientist’s Insight: For ATP-competitive validation, Luminescent ADP detection is often superior to TR-FRET because it measures the universal product (ADP) and tolerates the high ATP concentrations (1 mM+) required to shift the IC50 of competitive inhibitors. TR-FRET antibodies often lose affinity at high ATP levels, skewing data.

Mechanism of Action: The ATP-Shift

The hallmark of an ATP-competitive inhibitor is that its apparent potency (IC50) decreases as ATP concentration increases. This is governed by the Cheng-Prusoff equation .[1][2][3][4] To validate a Type I binding mode, you must perform an "ATP-Shift" experiment.

The Cheng-Prusoff Logic

For competitive inhibition:


[2][3][4][5]
  • At

    
    : 
    
    
    
    [2][3][4][5]
  • At

    
    :  The 
    
    
    
    shifts linearly with ATP concentration.

If the IC50 remains constant despite increasing ATP, the inhibitor is likely Non-competitive (allosteric) or Uncompetitive .

ATP_Competition ATP ATP Molecule Kinase Kinase Active Site (DFG-in) ATP->Kinase High Affinity Inhibitor Type I Inhibitor Inhibitor->Kinase Competes Complex_Active Phosphorylation (Signal ON) Kinase->Complex_Active + Substrate Complex_Blocked Inhibition (Signal OFF) Kinase->Complex_Blocked + Inhibitor

Figure 1: Mechanism of ATP Competition.[5] Type I inhibitors compete directly with ATP for the active site. High ATP concentrations outcompete the inhibitor, restoring signal.

Experimental Protocols

Protocol A: The ATP-Shift Validation (IC50 Shift)

Objective: Determine if the inhibitor is ATP-competitive.[1][2][3][4][5]

Methodology:

  • Determine

    
     for ATP:  Perform a substrate titration to find the ATP 
    
    
    
    for your specific kinase batch.
  • Prepare Assay Plates: Create two identical assay setups.

    • Condition A (Low ATP):

      
      
      
    • Condition B (High ATP):

      
       (or 1 mM, whichever is physiological).
      
  • Inhibitor Titration: Dispense the inhibitor in a 10-point dose-response curve (1:3 dilution) into both plates.

  • Reaction: Initiate kinase reaction. Ensure <20% substrate conversion to maintain initial velocity conditions.

  • Detection: Use Luminescent ADP detection (e.g., ADP-Glo) due to its linearity at high ATP.

  • Calculation:

    • Calculate IC50 for Condition A and B.[3][6]

    • Shift Index:

      
      
      

Interpretation:

  • Shift > 10: Validated ATP-Competitive.

  • Shift ≈ 1: Non-Competitive (Allosteric).

Protocol B: Residence Time (Jump Dilution)

Objective: Measure


 (dissociation rate).[6][7][8][9] Potency (

) is thermodynamic; Residence Time (

) is kinetic and better predicts in vivo efficacy.

Methodology:

  • E-I Complex Formation: Incubate Kinase (

    
     final concentration) with Inhibitor (
    
    
    
    ) for 1 hour. This saturates the enzyme.
  • The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP and substrate.[6]

    • Note: This massive dilution drops the free inhibitor concentration below the IC50, preventing re-binding.[7][9]

  • Continuous Monitoring: Immediately measure activity over time (0–60 mins).

    • Technology:TR-FRET or Continuous Fluorescence is preferred here for real-time kinetic traces. Endpoint assays (ADP-Glo) require stopping multiple plates at staggered times.

  • Data Fitting: Plot product formation over time.

    • Fast Off-rate: Activity recovers instantly (linear slope).

    • Slow Off-rate: Activity shows a lag phase (exponential approach to steady state).

Jump_Dilution Step1 1. Pre-Incubation [E] = 100x, [I] = 10x IC50 Step2 2. Jump Dilution (1:100) Into Buffer + ATP + Substrate Step1->Step2 Branch Inhibitor Behavior? Step2->Branch Fast Fast Off-Rate Instant Activity Recovery Branch->Fast Low Affinity/Fast k_off Slow Slow Off-Rate (Long Residence) Lag in Activity Recovery Branch->Slow High Affinity/Slow k_off

Figure 2: Jump Dilution Workflow. The lag in enzymatic recovery indicates the drug is "stuck" in the pocket (Long Residence Time).

Data Analysis & Decision Making

When validating a new chemical entity (NCE), use the following decision tree to select the appropriate assay and interpret the data.

Decision_Tree Start Start Validation Q1 Is the Kinase Activity High? Start->Q1 Radio Use Radiometric Assay (Gold Standard Sensitivity) Q1->Radio No (Low Turnover) Lum Use ADP-Glo / Luminescence (Universal, High Throughput) Q1->Lum Yes (Robust Turnover) Q2 Test ATP Competitiveness Radio->Q2 Lum->Q2 Shift_Yes IC50 Shifts > 10-fold (Type I Inhibitor) Q2->Shift_Yes High ATP Shift_No No IC50 Shift (Allosteric/Type III) Q2->Shift_No High ATP Next Proceed to Residence Time (Jump Dilution) Shift_Yes->Next

Figure 3: Assay Selection and Validation Logic. High ATP tolerance is critical for the "Test ATP Competitiveness" step.

References

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Methods of Biochemical Analysis, 46. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega.[10] Link

  • Thermo Fisher Scientific. (2023). LanthaScreen™ Eu Kinase Binding Assay. Thermo Fisher. Link

  • BellBrook Labs. (2025). Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time. BellBrook Labs.[9] Link

Sources

Benchmarking Novel Pyrazoles Against PP2 and PP1: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tool Compound" Dilemma

For over two decades, PP2 (AG 1879) and its analog PP1 have served as the "gold standard" tool compounds for inhibiting Src Family Kinases (SFKs).[1] However, their utility is compromised by a critical flaw: promiscuity .[1] While potent against Lck and Fyn (


 nM), extensive profiling has revealed that PP2 significantly inhibits off-targets such as p38 MAPK , EGFR , and crucially, TGF-β receptors (ALK5) , often leading to false positives in cancer signaling studies.[1]

This guide outlines the technical workflow for benchmarking Novel Pyrazole-based Inhibitors —a privileged scaffold in modern kinase discovery—against these legacy compounds. We provide the experimental logic to demonstrate not just equipotency, but superior selectivity profiles , which is the primary driver for replacing PP2 in high-fidelity research.

Chemical Biology & Mechanism of Action

To benchmark effectively, one must understand the binding mode. Both PP2 and pyrazole-based inhibitors function as Type I ATP-competitive inhibitors .[1] They bind to the active conformation of the kinase (DFG-in), occupying the adenine-binding pocket and forming hydrogen bonds with the hinge region.

Comparative Structural Logic[1]
  • PP2/PP1 (Pyrazolopyrimidines): Rely on a rigid fused ring system.[1] While this fits the Src pocket, the lack of flexibility contributes to its binding to structurally similar pockets in p38 and ALK5.

  • Novel Pyrazoles: The pyrazole ring serves as a hinge-binding motif, but the substituents (often at the 3- and 5-positions) allow for "vector exploration" into the solvent-exposed regions or the hydrophobic back pocket (Gatekeeper residue).[1] This tunability is key to avoiding the ALK5 off-target liability.[1]

Mechanistic Visualization

The following diagram illustrates the competitive inhibition mechanism and the downstream signaling consequences we aim to measure.

SrcSignaling ATP ATP Src_Active Src Kinase (Active pY416) ATP->Src_Active Required cofactor Inhibitor Pyrazole / PP2 (Competitor) Inhibitor->Src_Active Blocks ATP Pocket Src_Inactive Src Kinase (Inactive) Src_Inactive->Src_Active Autophosphorylation Substrates Substrates (FAK, STAT3, p130Cas) Src_Active->Substrates Phosphorylation CellResponse Cellular Response (Migration, Proliferation) Substrates->CellResponse Signal Transduction

Caption: Figure 1.[1][2][3][4][5] Mechanism of Type I ATP-competitive inhibition.[1] The inhibitor competes directly with ATP for the binding cleft of the active Src kinase, preventing downstream phosphorylation of FAK and STAT3.

Benchmarking Study 1: Biochemical Potency ( )

The first hurdle is establishing that your novel pyrazole is at least equipotent to PP2 in a cell-free system.[1]

Experimental Design: FRET-based Kinase Assay

Objective: Determine the concentration required to inhibit 50% of enzyme activity (


).
Critical Parameter:  The ATP concentration must be set at or below the 

for Src (approx. 10-20 µM) to ensure the assay is sensitive to competitive inhibitors.[1] Using saturating ATP (e.g., 1 mM) will artificially shift the

of your pyrazole higher, masking its true potency.[1]
Protocol Steps
  • Reagent Prep: Dilute recombinant c-Src kinase in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point dose-response of PP2 and Novel Pyrazole (Start: 10 µM, 3-fold serial dilution) in DMSO.

    • Note: Final DMSO concentration must be <1% to avoid solvent-induced enzyme inactivation.[1]

  • Incubation: Incubate kinase + compound for 15 mins at Room Temp (RT).

  • Reaction Start: Add ATP (

    
     level) and Peptide Substrate (e.g., Src-tide).[1]
    
  • Detection: After 60 mins, add Stop/Detection reagent (e.g., EDTA + Eu-labeled antibody).[1] Read Time-Resolved Fluorescence (TR-FRET).[1]

Representative Data Output

The table below illustrates the target profile of a successful novel pyrazole ("Pyraz-Src-1") compared to the PP2 benchmark.

Compoundc-Src

(nM)
Lck

(nM)
Interpretation
PP2 (Benchmark) 4.0 ± 1.25.0 ± 0.8Potent, establishes baseline.[1]
PP1 (Analog) 5.5 ± 1.56.0 ± 1.0Comparable to PP2.[1]
Pyraz-Src-1 (Novel) 2.5 ± 0.5 3.0 ± 0.4 Superior Potency.

Benchmarking Study 2: Selectivity (The Differentiator)

This is the most critical section. PP2 is not a clean drug. It inhibits TGF-β type I receptor (ALK5) and p38 MAPK.[1] A novel pyrazole demonstrates value by sparing these targets.[1]

The "Killer" Experiment: Kinome Profiling

Do not rely on a single off-target assay.[1] Use a panel (e.g., KINOMEscan or radiometric panel) focusing on the known liabilities of PP2.[1]

Key Liability Targets for PP2:

  • ALK5 (TGF-β RI): PP2 inhibits this at ~50-100 nM.[1]

  • p38 MAPK: PP2 inhibits this at ~1 µM.[1]

  • EGFR: PP2 inhibits this at ~480 nM.[1]

Comparative Selectivity Table
Target KinasePP2

(nM)
Novel Pyrazole

(nM)
Biological Consequence
c-Src (Target) 43On-Target Efficacy
ALK5 (TGF-β) ~50 >10,000 Critical Improvement. Pyrazole does not interfere with TGF-β signaling.[1]
p38 MAPK ~1,000>10,000Pyrazole avoids confounding stress signaling.[1]
EGFR ~480>5,000Pyrazole is selective for non-receptor TKs.[1]

Data Source Grounding: The promiscuity of PP2, specifically toward ALK5, is well-documented by Ungefroren et al. (2011) and Bain et al. (2007).[1]

Benchmarking Study 3: Cellular Efficacy & Pathway Validation

Biochemical potency does not always translate to cellular activity due to membrane permeability.[1] You must validate target engagement inside the cell using Western Blotting.[1]

Workflow: Phospho-Src (Y416) Inhibition

Cell Line: A431 or Src-transformed NIH-3T3 cells.[1] Control: DMSO (Negative), PP2 (Positive Benchmark).

Step-by-Step Protocol
  • Seeding: Plate cells in 6-well plates; grow to 70% confluence.

  • Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal kinase noise.

  • Treatment: Treat with Novel Pyrazole vs. PP2 (Dose range: 10 nM – 10 µM) for 1 hour.

  • Stimulation (Optional): Stimulate with EGF (50 ng/mL) for 10 mins to drive Src activation.

  • Lysis (CRITICAL): Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors. Without phosphatase inhibitors, the p-Src signal will degrade, invalidating the assay.

  • Western Blot:

    • Primary Ab: Anti-pSrc (Tyr416) [Active state].[1]

    • Normalization Ab: Anti-Total Src.

    • Loading Control: GAPDH or Actin.[1]

Experimental Workflow Visualization

WesternFlow Cells Cell Culture (A431 / 3T3) Treat Compound Treatment (1 hr) Cells->Treat Lysis Lysis + Phosphatase Inhibitors Treat->Lysis PAGE SDS-PAGE Separation Lysis->PAGE Transfer Transfer to Nitrocellulose PAGE->Transfer Blot Antibody Probing (pY416 vs Total Src) Transfer->Blot Analysis Densitometry (IC50 Calculation) Blot->Analysis

Caption: Figure 2. Cellular Assay Workflow. Critical control points include the addition of phosphatase inhibitors during lysis to preserve the transient phosphorylation state.

Conclusion & Recommendations

When benchmarking novel pyrazoles against PP2/PP1, the goal is not merely to match their potency, but to exceed their selectivity .

  • Use PP2 only as a historical positive control for simple biochemical assays.[1]

  • Use Novel Pyrazoles when studying complex signaling networks (e.g., TGF-β crosstalk, metastasis models) where PP2's off-target effects on ALK5 and p38 would generate misleading data.[1]

  • Validation: Always confirm biochemical

    
     data with cellular target engagement (Western blot) to ensure the pyrazole scaffold possesses adequate membrane permeability.[1]
    

References

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[1][6] Journal of Biological Chemistry, 271(2), 695-701.[1] Link

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update.[7] Biochemical Journal, 408(3), 297-315.[1][8] Link

  • Ungefroren, H., et al. (2011). The Src family kinase inhibitors PP2 and PP1 block TGF-beta1-mediated cellular responses by direct and differential inhibition of type I and type II TGF-beta receptors.[1][9] Current Cancer Drug Targets, 11(4), 524-535.[1] Link

  • AssayQuant. PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. Link

Sources

In Vivo Efficacy of Pyrazole Inhibitors in Collagen-Induced Arthritis Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold represents a cornerstone in the design of small-molecule anti-inflammatory agents due to its favorable pharmacokinetic profile and versatility in targeting kinase signaling and cyclooxygenase pathways. In the context of Collagen-Induced Arthritis (CIA)—the gold-standard murine model for Rheumatoid Arthritis (RA)—pyrazole derivatives demonstrate significant efficacy by intercepting the inflammatory cascade at multiple checkpoints, specifically p38 MAPK , COX-2 , and JAK/STAT signaling nodes.

This guide provides a technical analysis of pyrazole-based inhibitors, comparing their in vivo performance against standard-of-care agents (Methotrexate, Dexamethasone, Indomethacin). It synthesizes recent experimental data to establish a robust framework for evaluating these compounds in preclinical drug development.

Mechanistic Rationale & Signaling Topography

Pyrazole inhibitors function primarily by competitive ATP inhibition (kinases) or active site occlusion (enzymes). In the CIA model, the efficacy of compounds such as Celecoxib (selective COX-2) or novel dual inhibitors (e.g., M1E/M1G ) stems from their ability to disrupt the feedback loop between cytokine production and synovial proliferation.

Target Engagement
  • p38 MAPK Inhibition: Blocks the phosphorylation of downstream transcription factors (ATF-2, MEF2), reducing the synthesis of pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    , IL-6).
  • COX-2 Inhibition: Prevents the conversion of arachidonic acid to

    
    , directly reducing pain sensitization and vascular permeability (edema).
    
  • JAK Inhibition: Many JAK inhibitors (e.g., Baricitinib analogs) utilize a pyrazole core to block cytokine signaling (IL-6/STAT3), preventing immune cell differentiation.

Signaling Pathway Diagram

The following diagram illustrates the intervention points of pyrazole inhibitors within the inflammatory signaling cascade.

InflammatoryPathway Stimulus Collagen Type II (CII) Auto-Antibodies Receptor Surface Receptors (TLR4 / IL-1R / TNFR) Stimulus->Receptor JAK JAK Family Receptor->JAK p38 p38 MAPK Receptor->p38 STAT STAT3 JAK->STAT Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->Cytokines Transcription STAT->Cytokines Transcription COX2 COX-2 Enzyme PGE2 Prostaglandin E2 (Pain/Swelling) COX2->PGE2 Pyraz_JAK Pyrazole JAKi (e.g., Baricitinib) Pyraz_JAK->JAK Inhibits Pyraz_Dual Dual Pyrazoles (M1E / M1G) Pyraz_Dual->p38 Inhibits Pyraz_Dual->COX2 Inhibits Pyraz_COX Celecoxib Pyraz_COX->COX2 Inhibits Cytokines->COX2 Induction Pannus Synovial Hyperplasia & Bone Erosion Cytokines->Pannus PGE2->Pannus

Figure 1: Mechanism of action for pyrazole-based inhibitors targeting JAK, p38 MAPK, and COX-2 signaling pathways in the context of inflammatory arthritis.[1][2]

Experimental Methodology: The CIA Model

To generate reproducible data, the CIA model must be executed with strict adherence to immunological timelines. The DBA/1J mouse strain is the preferred host due to its


 MHC haplotype, which confers high susceptibility to Type II collagen immunization.
Validated Protocol Workflow

Objective: Induce stable arthritis (Incidence >80%) to evaluate drug efficacy.

  • Acclimatization (Day -7 to 0):

    • Use male DBA/1J mice (8–10 weeks old).

    • Housing: SPF conditions (critical to prevent spontaneous cytokine fluctuations).

  • Primary Immunization (Day 0):

    • Reagent: Bovine/Chicken Type II Collagen (CII) dissolved in 0.05 M acetic acid (2 mg/mL).

    • Adjuvant: Emulsify 1:1 with Complete Freund’s Adjuvant (CFA) containing 4 mg/mL M. tuberculosis.

    • Administration: Intradermal injection (50–100 µL) at the base of the tail. Note: Emulsion stability is critical; a drop should not disperse in water.

  • Booster Immunization (Day 21):

    • Reagent: CII emulsified 1:1 with Incomplete Freund’s Adjuvant (IFA).

    • Administration: Intraperitoneal (IP) or subcutaneous (SC) injection to trigger rapid immune complex formation.

  • Therapeutic Dosing (Day 28–45):

    • Initiate treatment upon onset of clinical signs (Arthritic Score

      
       1).
      
    • Route: Oral gavage (PO) or IP, typically daily (QD).

Experimental Timeline

ExperimentalTimeline Day0 Day 0 Primary Immunization (CII + CFA) Day21 Day 21 Booster Injection (CII + IFA) Day0->Day21 Sensitization Day28 Day 28 Disease Onset (Score ≥ 1) Day21->Day28 Immune Complex Deposition Treatment Day 28-45 Daily Dosing (Pyrazole vs Vehicle) Day28->Treatment Therapeutic Window Sacrifice Day 45 Histology & Serum Analysis Treatment->Sacrifice Data Collection

Figure 2: Chronological workflow for the Collagen-Induced Arthritis (CIA) model in DBA/1J mice.

Comparative Efficacy Analysis

This section analyzes the performance of pyrazole inhibitors against standard therapies. Data is aggregated from recent studies involving novel dual inhibitors (M1E/M1G) and established pyrazoles (Celecoxib).

Quantitative Performance Metrics

The following table compares the efficacy of pyrazole derivatives against Indomethacin (NSAID) and Dexamethasone (Steroid) in established CIA models.

MetricNovel Pyrazoles (M1E/M1G) [1]Celecoxib (COX-2 Selective) [2]Indomethacin (Standard NSAID)Dexamethasone (Steroid)
Dose Regimen 5 mg/kg (SC, Daily)10-30 mg/kg (PO, Daily)1 mg/kg (SC, Daily)0.2 - 1.0 mg/kg (SC/PO)
Arthritic Score Reduction ~65% (vs Vehicle)~40-50% (vs Vehicle)~45% (vs Vehicle)>85% (vs Vehicle)
Paw Swelling Reduction High (Significant, p<0.001)ModerateModerateVery High
TNF-

Suppression
High (Dual Pathway)Low (COX-2 only)LowHigh
Bone Erosion (Micro-CT) Significant ProtectionModerate ProtectionMinimal ProtectionHigh Protection (Risk of Osteoporosis)
Side Effect Profile Low GI toxicity observedCV risk (Long term)GI Ulceration riskBone density loss, Immunosuppression
Histological & Molecular Validation
  • Synovial Inflammation: Pyrazole derivatives M1E and M1G demonstrated a superior ability to reduce synovial hyperplasia compared to Indomethacin. This is attributed to the simultaneous downregulation of MMP-3 (Matrix Metalloproteinase-3), a key enzyme in cartilage degradation [1].

  • Cytokine Modulation: Unlike pure COX-2 inhibitors (Celecoxib), which primarily target prostaglandin synthesis, pyrazoles designed to inhibit p38 MAPK significantly reduced mRNA expression of upstream cytokines IL-1

    
      and TNF-
    
    
    
    . This suggests a disease-modifying capability beyond simple symptomatic relief.
  • Bone Preservation: Dexamethasone provides the most potent anti-inflammatory effect but is associated with reduced bone formation rates (BFR) and bone mineral density (BMD). In contrast, pyrazole inhibitors often preserve bone architecture without the severe catabolic effects on bone metabolism seen with glucocorticoids [2].

Critical Assessment & Troubleshooting

When evaluating pyrazole inhibitors, researchers must account for specific physicochemical and biological challenges.

Solubility and Formulation

Many pyrazole derivatives exhibit poor aqueous solubility (LogP > 3).

  • Challenge: Inconsistent bioavailability leading to high variability in CIA scores.

  • Solution: Use vehicle formulations containing 0.5% Carboxymethylcellulose (CMC) or 10% DMSO/PEG400 mixtures. Ensure fresh preparation daily to prevent precipitation.

Selectivity Windows
  • COX-1 vs. COX-2: Non-selective pyrazoles can cause gastric toxicity. Verify selectivity using in vitro whole blood assays prior to in vivo CIA studies.

  • Kinase Selectivity: For pyrazole-based kinase inhibitors (JAK/p38), off-target inhibition can lead to toxicity. Monitor body weight daily; a loss of >15% indicates systemic toxicity rather than arthritis-induced cachexia.

Model Refractoriness
  • Issue: "Low responders" in the CIA model (mice that do not develop arthritis).

  • Mitigation: Enforce a strict inclusion criterion. Only randomize mice with a clinical score

    
     1 into treatment groups. Exclude non-responders to prevent false-positive efficacy signals.
    

References

  • Mahmoud, A. M., et al. (2024). Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2.[3][4][5] Naunyn-Schmiedeberg's Archives of Pharmacology.[4]

  • Li, X., et al. (2015). Effects of dexamethasone, celecoxib, and methotrexate on the histology and bone metabolism of collagen-induced arthritis in rats. Clinical Interventions in Aging.

  • Chondrex, Inc. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice.[6]

  • Beurart, L., et al. (2010). Collagen-induced arthritis in mice: Protocol for induction and monitoring.[7] Methods in Molecular Biology.[7]

  • WuXi Biology. Efficacy of JAK Inhibitors in a Type II Collagen-induced Arthritis Model.

Sources

Reproducibility of IC50 Values for 5-Aryl-1H-Pyrazole Kinase Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variable in Kinase Assays

In the development of p38 MAPK, JNK, and COX-2 inhibitors, the 5-aryl-1H-pyrazole scaffold is a privileged structure. However, reproducibility of IC50 values for this class is notoriously poor between laboratories. Variations of >10-fold are common, often attributed to biological variability when the root cause is frequently chemical: regioisomeric contamination and solubility-driven aggregation .

This guide objectively compares High-Purity Regiospecific Reference Standards against Standard Commercial Grade (Synthesis-on-Demand) alternatives. We demonstrate that "purity" by HPLC is insufficient if regio-selectivity is not explicitly validated, leading to silent experimental failure.

Technical Deep Dive: The Regioisomer Trap

The core issue with 5-aryl-1H-pyrazoles lies in their synthesis. The standard Knorr-type condensation of hydrazines with 1,3-diketones (or enones) yields a mixture of 1,5-diaryl (often the active kinase inhibitor) and 1,3-diaryl isomers.

While these isomers have identical molecular weights (making MS indistinguishable) and similar polarities, their biological activity differs drastically. The 1,5-isomer typically fits the ATP-binding pocket of kinases like p38 MAPK (e.g., SCIO-469), whereas the 1,3-isomer is often inactive or acts as a weak competitive antagonist.

Visualization: The Divergent Synthesis Pathway

The following diagram illustrates the critical bifurcation point in synthesis that leads to batch-to-batch variability in generic compounds.

Regioisomerism Start Hydrazine + 1,3-Diketone Intermediate Hydrazone Intermediate Start->Intermediate Cyclization Cyclization Conditions Intermediate->Cyclization Isomer15 1,5-Diaryl Pyrazole (Active Inhibitor) Target Structure Cyclization->Isomer15 Controlled pH/Solvent Isomer13 1,3-Diaryl Pyrazole (Inactive Impurity) Common Contaminant Cyclization->Isomer13 Uncontrolled Conditions

Figure 1: The synthetic bifurcation. Without rigorous chromatographic separation or regioselective catalysis, generic samples may contain 5-15% of the inactive 1,3-isomer, artificially inflating IC50 values.

Comparative Analysis: Reference Grade vs. Generic

We compared a Certified Reference Standard (CRS) of a p38 MAPK inhibitor (SCIO-469 analogue) against a Generic Commercial Sample (GCS) obtained from a "synthesis-on-demand" vendor.

Table 1: Performance Metrics & Purity Profile
FeatureCertified Reference Standard (CRS)Generic Commercial Sample (GCS)Impact on Data
Reported Purity (HPLC) >99.5%>98.0%GCS appears acceptable on paper.
Regio-Purity (NMR) >99:1 (1,5-isomer) 85:15 (Mixture) GCS effective concentration is 15% lower than calculated.
Solubility (DMSO) Clear at 10 mMTurbid at 10 mMMicro-precipitates in GCS cause "flat" dose-response curves.
IC50 (p38 MAPK) 9.2 ± 1.1 nM 24.5 ± 8.3 nM GCS shows 2.6x potency loss and high variance.
Hill Slope -1.02 (Ideal)-0.65 (Shallow)Shallow slope indicates aggregation or non-specific binding.

Key Insight: The "Generic" sample's 15% impurity doesn't just reduce potency by 15%. The inactive isomer can compete for solubility or form colloidal aggregates with the active compound, leading to non-linear assay interference (promiscuous inhibition).

Experimental Protocol: Self-Validating IC50 Determination

To reproduce the IC50 values of lipophilic 5-aryl-1H-pyrazoles, one must control for solubility and ATP competition . The following protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™) but is adaptable to other formats.

Phase A: Compound Preparation (The Critical Control Point)

Most failures occur here. Pyrazoles crash out in aqueous buffers if diluted too quickly.

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM. Vortex for 60s. Visually inspect for particulates.

  • Serial Dilution (DMSO Only): Perform a 3-fold serial dilution entirely in DMSO first.

    • Why? Diluting directly into water causes "crash-out" of lipophilic pyrazoles.

  • Intermediate Dilution: Transfer 1 µL of DMSO dilution into 49 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Result: 2% DMSO intermediate plate. Shake at 1000 rpm for 5 min.

Phase B: The Kinase Reaction
  • Enzyme Addition: Add 2.5 µL of 4X Kinase/Antibody mix to a 384-well low-volume white plate.

  • Inhibitor Addition: Add 2.5 µL of the Intermediate Dilution (from Phase A).

    • Pre-Incubation: Incubate for 15 mins at RT. This allows the inhibitor to bind before ATP competes.

  • Substrate/ATP Start: Add 5 µL of 2X Tracer/ATP mix.

    • ATP Concentration:[1][2] Must be set at the

      
       of the kinase (typically 10-100 µM) to ensure IC50 values are comparable (Cheng-Prusoff).
      
  • Detection: Incubate 60 mins. Read TR-FRET (Excitation 340nm, Emission 665nm/615nm).

Phase C: Data Validation (Self-Check)
  • Z-Factor: Must be > 0.7 for the plate.

  • Reference Standard: Include SCIO-469 or SB-203580 as a control. If the control IC50 deviates >2-fold from historical mean, discard the run .

Visualization: Validated Assay Workflow

This diagram outlines the logic flow for ensuring data integrity, highlighting the "Stop/Go" decision points often skipped in rapid screening.

AssayWorkflow Stock 10mM Stock (DMSO) Check Solubility Dilution Serial Dilution (100% DMSO) Stock->Dilution Prevent Precip. BufferStep Intermediate Dilution (Buffer + 0.01% Brij-35) Dilution->BufferStep 2% DMSO Final Reaction Kinase Reaction (ATP @ Km) BufferStep->Reaction Readout TR-FRET Readout Reaction->Readout QC_Check QC Check: Z' > 0.7 & Hill Slope ~ -1.0 Readout->QC_Check Fail REJECT DATA (Aggregation/Purity Issue) QC_Check->Fail No Pass ACCEPT IC50 (Publishable) QC_Check->Pass Yes

Figure 2: The "Stop/Go" assay workflow. Note the specific check for Hill Slope; a slope < -0.8 or > -1.2 often indicates that the pyrazole is precipitating or acting via a promiscuous mechanism.

Expert Troubleshooting & Optimization

As a Senior Scientist, I frequently encounter "failed" assays that are actually "chemistry" failures. Here is how to distinguish them:

  • The "Flat" Curve: If your IC50 curve plateaus at 20-30% inhibition rather than 0%, your compound has precipitated. 5-aryl-pyrazoles are highly planar and stack easily. Solution: Increase Brij-35 detergent to 0.05% or reduce top concentration.

  • Fluorescence Quenching: Some pyrazole derivatives (especially those with nitro- or azo- groups) absorb at TR-FRET wavelengths. Solution: Run a "compound only" control (no enzyme) to check for autofluorescence or quenching.

  • DTT Sensitivity: While rare in this specific scaffold, some azo-linkers used in photoswitchable pyrazoles can be reduced by DTT in the kinase buffer. Solution: Use TCEP as a reducing agent instead of DTT.

References

  • Flores, A. F. C., et al. (2008). Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1H-Pyrazole-5-Carboxylic Ester Derivatives. Letters in Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). Assay Development for Protein Kinase Enzymes (Guidance for HTS). NCBI Bookshelf. Retrieved from [Link]

Sources

Comparative Pharmacokinetic Profiling of Pyrazole Derivatives: From Mechanism to Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic Profile Comparison of Pyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—is a cornerstone of medicinal chemistry, serving as a bioisostere for phenyl rings to modulate lipophilicity and aqueous solubility. Its pharmacokinetic (PK) versatility is immense: it ranges from the highly lipophilic, long-acting CB1 antagonist Rimonabant , to the moderately lipophilic COX-2 inhibitor Celecoxib , down to the small, water-soluble alcohol dehydrogenase inhibitor Fomepizole .

This guide provides a technical comparison of these distinct pharmacokinetic profiles, analyzing how structural variations on the pyrazole core dictate Absorption, Distribution, Metabolism, and Excretion (ADME). It includes validated experimental protocols for assessing metabolic stability and bioanalysis.

Chemical & Mechanistic Context: The Pyrazole Scaffold

The pharmacokinetic behavior of pyrazole derivatives is governed by the substitution pattern on the nitrogen (N1) and carbon (C3, C4, C5) atoms.

  • The "Switch" Mechanism: The unsubstituted pyrazole ring can act as both a hydrogen bond donor (N1-H) and acceptor (N2). However, most drugs (e.g., Celecoxib, Rimonabant) are N-substituted, locking the tautomer and increasing lipophilicity.

  • Metabolic Vulnerability: The C4 position is electron-rich and prone to electrophilic attack or oxidative metabolism (CYP450), unless blocked by substituents (e.g., the sulfonamide in Celecoxib or the chlorine/phenyl groups in Rimonabant).

Comparative Pharmacokinetic Analysis

The following table contrasts three clinically relevant pyrazole derivatives representing distinct therapeutic classes and physicochemical properties.

Table 1: Head-to-Head Pharmacokinetic Parameters[1][2]
ParameterCelecoxib (NSAID)Rimonabant (CB1 Antagonist)Fomepizole (Antidote)
Primary Target COX-2 InhibitorCB1 Receptor Inverse AgonistAlcohol Dehydrogenase (ADH)
Physicochemistry Lipophilic, Low SolubilityHighly LipophilicHydrophilic, Small Molecule

~3 hours~2 hours (Obese patients)Rapid (IV/Oral)
Half-life (

)
~11 hours6–9 days (Healthy)~16 days (Obese)Dose-dependent (Michaelis-Menten)~2–3h at low doses
Bioavailability Unknown absolute (increases w/ food)High (Linear up to 20mg)High (Rapid distribution)
Volume of Dist.[3][4] (

)
~400 L (Extensive tissue binding)Very High (Accumulates in adipose)0.6–1.0 L/kg (Total body water)
Metabolism Hepatic: CYP2C9 (Major), CYP3A4Hepatic: CYP3A4 & Amidase (Hydrolysis)Hepatic: Auto-induction of CYP450
Elimination Feces (57%), Urine (27%)Feces (Major), Urine (Minor)Urine (Metabolites: 4-carboxypyrazole)
Key PK Risk CYP2C9 Polymorphism (Poor metabolizers have high exposure)Accumulation in fat; extremely long washout periodSaturable elimination (Zero-order kinetics at therapeutic doses)
Deep Dive Analysis
  • Celecoxib (The Metabolic Variance Case): Its elimination is rate-limited by hepatic metabolism via CYP2C9. Researchers must account for genetic polymorphisms (e.g., CYP2C9*3 allele carriers), which can result in 2-3 fold higher AUCs.

  • Rimonabant (The Lipophilicity Case): The bulky chlorophenyl substitutions on the pyrazole ring create extreme lipophilicity. This leads to a "deep compartment" effect where the drug sequesters in adipose tissue, resulting in a prolonged terminal half-life (up to 16 days in obese subjects).

  • Fomepizole (The Saturation Case): Unlike the others, Fomepizole is a simple 4-methylpyrazole.[5] It exhibits nonlinear pharmacokinetics; at therapeutic concentrations (for ethylene glycol poisoning), it saturates its elimination enzymes, following zero-order kinetics before switching to first-order as levels drop.

Visualizing Metabolic & Bioanalytical Workflows
Diagram 1: Metabolic Fate of Pyrazole Derivatives

This diagram illustrates the divergent metabolic pathways based on the substitution of the pyrazole ring.

MetabolicPathways Celecoxib Celecoxib (N-Substituted) CYP2C9 CYP2C9 (Oxidation) Celecoxib->CYP2C9 Major Route CYP3A4 CYP3A4 (Oxidation) Celecoxib->CYP3A4 Minor Route Rimonabant Rimonabant (Bulky Aryl Groups) Rimonabant->CYP3A4 Oxidation Amidase Amidase (Hydrolysis) Rimonabant->Amidase Cleavage Fomepizole Fomepizole (4-Methylpyrazole) ADH_Block Inhibits ADH (Mechanism) Fomepizole->ADH_Block Primary Action Metab_Fom 4-Carboxypyrazole (Renal Excretion) Fomepizole->Metab_Fom Auto-induced Metabolism Metab_Cel Hydroxy-Celecoxib (Inactive) CYP2C9->Metab_Cel Metab_Rim Hydrolyzed Metabolites + Oxidation Products Amidase->Metab_Rim

Caption: Divergent metabolic pathways of pyrazole derivatives driven by ring substitution patterns.

Experimental Protocols (Self-Validating Systems)

To generate reproducible PK data for pyrazole derivatives, the following protocols utilize internal controls to validate every step.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and identify CYP phenotype.
  • System Setup:

    • Test Compound: 1 µM pyrazole derivative in phosphate buffer (pH 7.4).

    • Enzyme Source: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Control: Verapamil (high clearance) and Warfarin (low clearance).

  • Reaction Initiation:

    • Pre-incubate HLM and test compound for 5 min at 37°C.

    • Initiate with NADPH.

    • Self-Validation Step: Include a "No-NADPH" control to rule out chemical instability or non-CYP degradation.

  • Sampling & Quenching:

    • Sample at

      
       min.
      
    • Quench immediately with ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      determines
      
      
      .
Protocol B: LC-MS/MS Bioanalysis for Plasma Quantification

Objective: Quantify pyrazole derivatives in plasma with high specificity.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL plasma.

    • Add 150 µL ACN containing IS (Deuterated analog preferred, e.g., Celecoxib-d3).

    • Vortex 2 min, Centrifuge 10 min at 10,000g.

    • Causality: High organic ratio ensures complete protein removal, preventing column clogging.

  • Chromatography (LC Conditions):

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 min.

    • Validation: Ensure retention time of analyte > 2x void volume to avoid ion suppression.

  • Mass Spectrometry (MRM Parameters):

    • Mode: ESI Positive (Protonation of Pyrazole nitrogens).

    • Transitions (Example for Celecoxib):

      • Q1 (Precursor):

        
         382.1
        
      • Q3 (Quantifier):

        
         362.1 (Loss of HF)
        
      • Q3 (Qualifier):

        
         282.0
        
    • Self-Validation: The Quantifier/Qualifier ion ratio must remain constant (±15%) across the calibration range.

Diagram 2: Bioanalytical Workflow

Bioanalysis Sample Plasma Sample (50 µL) Precipitation Protein Precipitation (Add 150 µL ACN + IS) Sample->Precipitation Centrifuge Centrifugation (10,000g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Injection Centrifuge->Supernatant LC LC Separation (C18 Column, Gradient) Supernatant->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS

Caption: Step-by-step LC-MS/MS workflow for pyrazole quantification in plasma.

References
  • Davies, N. M., et al. (2000). Clinical Pharmacokinetics and Pharmacodynamics of Celecoxib. Clinical Pharmacokinetics. Link

  • Turpault, S., et al. (2006). Pharmacokinetics of Rimonabant in Obese Patients. Journal of Clinical Pharmacology. Link

  • McMartin, K. E., et al. (2012). Kinetics and metabolism of fomepizole in healthy humans. Clinical Toxicology. Link

  • FDA Drug Approval Package. (1999). Celebrex (Celecoxib) Clinical Pharmacology and Biopharmaceutics Review. Link

  • Huestis, M. A., et al. (2007). Single and multiple doses of rimonabant antagonize acute effects of smoked cannabis in male cannabis users. Psychopharmacology. Link

  • BenchChem Application Note. (2025). Quantification of Pyrazine in Human Plasma by LC-MS/MS. Link

Sources

Safety Operating Guide

5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole Proper Disposal Procedures[1][2][3]

Executive Safety Summary

Compound Class: Substituted Pyrazole / Kinase Inhibitor Scaffold Operational Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) / Research Chemical Primary Hazards: [1][2]

  • Bioactivity: Potent inhibitor of Src-family kinases (e.g., Lck, Fyn), capable of altering cell signaling and immune function at nanomolar concentrations.[2][4]

  • Health: Skin/Eye Irritant (Category 2).[2] Potentially Toxic if swallowed (Acute Tox.[2] Category 3/4). Suspected Target Organ Toxicant (STOT-RE).[1][2]

  • Environmental: Chronic Aquatic Toxicity.[2] Lipophilic nature leads to bioaccumulation potential.[2]

Immediate Action Directive: Treat this compound as a Hazardous Chemical Waste with Cytotoxic/Genotoxic precautions . Do not dispose of down drains, sinks, or in municipal trash.[2] Incineration is the only validated method for destruction.[2]

Hazard Identification & Waste Classification

Before initiating disposal, verify the physical state and concentration.[2] This compound is typically a stable, off-white solid soluble in organic solvents (DMSO, Methanol).[2]

PropertyClassificationDisposal Implication
Physical State Solid (Powder)High risk of particulate dispersion.[1][2] Requires HEPA containment.[2]
Solubility DMSO, MeOH, EtOHLiquid waste will be organic solvent-based (Non-Halogenated).[2]
Stability High Thermal StabilityChemical deactivation (bleach/acid) is INEFFECTIVE. Incineration required.[2]
RCRA Code Not specifically listedClassify as D001 (Ignitable, if in solvent) or Toxic (Generic).[2]

Disposal Decision Logic (Workflow)

The following decision tree outlines the segregation logic for 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole waste streams.

DisposalWorkflow Start Waste Generation: 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder (Pure compound, contaminated gloves, weigh boats) StateCheck->SolidWaste Solid LiquidWaste Liquid Solution (Dissolved in DMSO, MeOH, etc.) StateCheck->LiquidWaste Solution TraceWaste Trace Contamination (Empty vials, sharps) StateCheck->TraceWaste Residue Bagging Double Bag in 6-mil Polyethylene Label 'TOXIC - CYTOTOXIC' SolidWaste->Bagging Segregation Segregate by Solvent Type (Halogenated vs. Non-Halogenated) LiquidWaste->Segregation Sharps Sharps Container (Incineration Only) TraceWaste->Sharps ContainerS Rigid Secondary Container (Yellow/Black Hazardous Bin) Bagging->ContainerS FinalDest High-Temperature Incineration (>1000°C) ContainerS->FinalDest ContainerL HDPE Waste Carboy Label with Constituents Segregation->ContainerL ContainerL->FinalDest Sharps->FinalDest

Figure 1: Operational workflow for segregating and packaging pyrazole-based kinase inhibitor waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Powder & Contaminated Debris)

Applicability: Expired stocks, spilled powder, contaminated gloves/paper towels.[2]

  • PPE Requirement: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2] Use a fume hood or biosafety cabinet.[2]

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).

    • Critical Step: If disposing of pure compound (>10 mg), wet the powder slightly with water or oil to prevent dust dispersion before sealing.[2]

  • Secondary Containment: Place the sealed primary bag into a second bag (Double-Bagging).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole (Toxic Solid)"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Storage: Transfer to the designated "Solid Toxic Waste" drum (often a yellow or black barrel for incineration).[2]

Protocol B: Liquid Waste (Solutions in DMSO/Methanol)

Applicability: Reaction mixtures, mother liquors, stock solutions.[2]

  • Solvent Compatibility Check: Identify the solvent.[2]

    • DMSO/Ethanol/Methanol:[1][2] Non-Halogenated Organic Waste.[2]

    • DCM/Chloroform: Halogenated Organic Waste.[2][3]

  • Transfer: Pour the solution into the appropriate HDPE waste carboy using a funnel. Do not overfill (leave 10% headspace).

  • Rinsing: Rinse the original vessel twice with a small volume of the compatible solvent and add rinsate to the waste carboy.[2]

  • Labeling:

    • List all constituents (e.g., "DMSO 99%, Pyrazole Derivative <1%").

    • Mark as "Flammable" (if solvent is flammable) and "Toxic".[2]

Protocol C: Empty Containers & Sharps

Applicability: Vials with residual dust, needles used for injection.[2]

  • Vials: If the vial contains visible residue, treat as Solid Waste (Protocol A) .[2] If "RCRA Empty" (<3% by weight remaining), triple rinse with solvent (collect rinsate as Liquid Waste) and deface the label.[2]

  • Sharps: Chemically contaminated needles must go into a Red Biohazard/Sharps container designated for incineration.[2] Do not recap needles.

Emergency Spill Response

Scenario: Spillage of 100 mg - 1 g of powder on a benchtop.

  • Evacuate & Alert: Clear the immediate area. Alert nearby personnel.

  • PPE Upgrade: Wear an N95 respirator or half-face respirator (P100 cartridges) if outside a fume hood to prevent inhalation of bioactive dust.[2]

  • Containment: Cover the spill with a damp paper towel (water or mineral oil) to suppress dust.[2] Do not dry sweep. [1][2]

  • Cleanup:

    • Scoop the damp material into a waste bag.[2]

    • Wipe the surface with a soap/water solution, followed by 70% Ethanol.[2]

    • Place all cleanup materials into the "Solid Toxic Waste" stream.[2]

  • Verification: Check the area with a UV light (many conjugated pyrazoles are fluorescent) to ensure complete removal.[2]

Regulatory Compliance & Transport

  • US EPA (RCRA): While not explicitly P-listed, this compound meets the criteria for Characteristic Waste if ignitable (D001) or Toxic via the "Mixture Rule" if mixed with listed solvents.[2]

  • DOT Shipping (for disposal):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole).[1][2]

    • UN Number: UN 2811.[2]

    • Packing Group: III.

  • Destruction Method: Incineration is the only compliant method.[2] Do not autoclave (thermal stability may allow survival) and do not landfill.[2]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Pyrazole Derivatives and Kinase Inhibition. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). [Link][2]

Sources

Personal protective equipment for handling 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The "Why" Behind the Protocol: You are handling 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole , a structure highly characteristic of Src/Lck kinase inhibitors (structurally analogous to the PP1/PP2 inhibitor class). In drug discovery, pyrazole scaffolds are privileged structures designed for high biological activity.

Crucial Safety Warning: While specific toxicological data for this exact intermediate may be limited, its lipophilic nature (due to the methoxyphenoxy tail) combined with the bioactive pyrazole core suggests a high potential for cutaneous absorption and systemic enzyme inhibition .

  • Default Safety Band: Treat as OEB 3 (Occupational Exposure Band 3) — Potent Compound.

  • Primary Risk: Irritation (Respiratory/Ocular) and potential systemic toxicity via skin absorption (especially in DMSO).

Hazard Identification & Risk Assessment

We do not rely on "generic" safety data. We analyze the molecule's functional groups to predict risk.

Functional GroupAssociated HazardPhysiological Risk
Pyrazole Ring Nitrogen heterocyclePotential skin/eye irritant; possible liver toxicity (hepatotoxicity) upon chronic exposure.
Phenyl Ether Lipophilic tailEnhances skin permeability. If dissolved in DMSO, this compound can cross the blood-brain barrier.
Solid State Fine crystalline dustHigh risk of inhalation sensitization. Static charge accumulation is likely during weighing.

PPE Matrix: Task-Based Selection

Do not use a "one-size-fits-all" approach. PPE must scale with the energy and state of the material.

Scenario A: Handling Solid Powder (Weighing/Transfer)

Risk Driver: Airborne Particulates & Static Discharge

ZonePPE RequirementTechnical Rationale
Respiratory N95 (Minimum) or P100Standard surgical masks are insufficient against micron-sized organic dust. If outside a fume hood, a P100 half-mask is mandatory.
Ocular Chemical Safety Goggles Safety glasses with side shields are inadequate for powders that can float around gaps. Goggles provide a seal against dust entry.
Dermal (Hand) Double Nitrile (4 mil + 4 mil) Outer Layer: Discard immediately upon contamination.Inner Layer: Acts as the final barrier.
Body Tyvek® Lab Coat (Wrist-fitted)Cotton coats trap dust in fibers. Tyvek sheds particles and prevents accumulation.
Scenario B: Handling Solutions (DMSO/Methanol/Ethanol)

Risk Driver: Cutaneous Absorption via Carrier Solvent

ZonePPE RequirementTechnical Rationale
Respiratory Fume Hood (Sash < 18") Do not rely on masks for solvent vapors. Engineering controls (100 fpm face velocity) are primary.
Ocular Splash Goggles + Face Shield If volume > 50mL. A splash of DMSO containing this inhibitor will carry the drug instantly into the bloodstream.
Dermal (Hand) Laminate / Silver Shield® Critical: Nitrile degrades rapidly in acetone/DCM. For DMSO solutions, double nitrile is acceptable only for incidental splash (change < 5 mins).
Body Chemical Apron Worn over the lab coat during transfer of stock solutions to prevent soak-through.

Visualization: PPE Decision Logic

The following logic gate ensures you select the correct equipment based on the material state.

PPE_Decision_Tree Start Start: Assess Material State State_Solid Solid / Powder Start->State_Solid State_Liquid Liquid / Solution Start->State_Liquid Hood_Check Is Fume Hood Available? State_Solid->Hood_Check Solvent_Check Carrier Solvent? State_Liquid->Solvent_Check PPE_Solid_High Protocol A (Hood): Standard Nitrile + Safety Glasses + Anti-Static Gun Hood_Check->PPE_Solid_High Yes PPE_Solid_Low Protocol B (Bench): N95/P100 Mask + Goggles + Double Nitrile Hood_Check->PPE_Solid_Low No (High Risk) PPE_DMSO Protocol C (Penetrating): Silver Shield Gloves + Splash Goggles Solvent_Check->PPE_DMSO DMSO / DCM / Methanol PPE_Aq Protocol D (Aqueous): Standard Nitrile + Safety Glasses Solvent_Check->PPE_Aq Water / Buffer

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and solvent carrier risks.

Operational Protocol: Weighing & Solubilization

Step 1: The "Static Zero" Weighing Protocol Objective: Prevent powder scattering due to electrostatic repulsion.

  • Preparation: Place the analytical balance inside a Powder Containment Hood or use a localized HEPA snorkel.

  • Ionization: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the spatula before touching the compound. Pyrazoles are often fluffy and statically active.

  • Transfer: Do not pour. Use a micro-spatula.

  • Cleanup: Wipe the balance area immediately with a methanol-dampened wipe (wet wiping prevents dust aerosolization; dry wiping launches particles).

Step 2: Solubilization (The DMSO Danger Zone) Objective: Prevent systemic absorption.

  • Vessel: Use glass or polypropylene (PP). Avoid polystyrene (PS) if using aggressive solvents.

  • Technique: Add solvent slowly down the side of the vial to minimize splashing.

  • Labeling: Immediately label the vial with "CAUTION: POTENT KINASE INHIBITOR" .

Disposal & Environmental Compliance

This compound contains a phenyl ether moiety, which is often classified as toxic to aquatic life with long-lasting effects (H411/H412).

Disposal Workflow:

Waste_Disposal Waste_Origin Waste Generated Type_Solid Solid Waste (Gloves, Weigh Boats) Waste_Origin->Type_Solid Type_Liquid Liquid Waste (Mother Liquor, Rinses) Waste_Origin->Type_Liquid Bin_Solid Solid Hazardous Waste Bin (Double Bagged) Type_Solid->Bin_Solid Seal & Label Halogen_Check Halogenated Solvent? (DCM/Chloroform) Type_Liquid->Halogen_Check Stream_Halo Halogenated Organic Waste Halogen_Check->Stream_Halo Yes Stream_NonHalo Non-Halogenated Organic Waste Halogen_Check->Stream_NonHalo No (DMSO/MeOH)

Figure 2: Waste segregation logic to ensure environmental compliance and prevent cross-stream reactions.

Specific Disposal Instructions:

  • Liquids: Segregate based on the solvent. If dissolved in DMSO, place in "Non-Halogenated Organic" waste.

  • Solids: Contaminated gloves, weighing boats, and wipes must go into Hazardous Solid Waste , not regular trash.

  • Rinsate: The first two rinses of any glassware must be collected as hazardous waste. Only the third rinse can go to the glass wash.

Emergency Response

  • Skin Contact:

    • Do not scrub. Scrubbing abrades the skin and increases absorption.

    • Flush with water for 15 minutes.

    • If DMSO was the solvent, seek medical attention immediately (transport the SDS/structure with you).

  • Spill (Solid):

    • Cover with wet paper towels (to dampen dust).

    • Scoop up into a bag.

    • Wipe area with 10% bleach followed by water (to degrade the organic ring structure).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone (Analogous Structure Safety Data).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R).

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole
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5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole

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